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Einecs 280-007-5

Cat. No.: B15194915
M. Wt: 574.0 g/mol
InChI Key: HJDUSPQCBUUNBC-UHFFFAOYSA-L
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Description

Einecs 280-007-5 is a useful research compound. Its molecular formula is C19H20CuN4Na2O8S and its molecular weight is 574.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20CuN4Na2O8S B15194915 Einecs 280-007-5

Properties

Molecular Formula

C19H20CuN4Na2O8S

Molecular Weight

574.0 g/mol

IUPAC Name

disodium;3-amino-4-methoxybenzenesulfonate;copper;3-hydroxyphenolate;4-nitrobenzene-1,3-diamine

InChI

InChI=1S/C7H9NO4S.C6H7N3O2.C6H6O2.Cu.2Na/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;7-4-1-2-6(9(10)11)5(8)3-4;7-5-2-1-3-6(8)4-5;;;/h2-4H,8H2,1H3,(H,9,10,11);1-3H,7-8H2;1-4,7-8H;;;/q;;;;2*+1/p-2

InChI Key

HJDUSPQCBUUNBC-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)[O-])N.C1=CC(=CC(=C1)[O-])O.C1=CC(=C(C=C1N)N)[N+](=O)[O-].[Na+].[Na+].[Cu]

Origin of Product

United States

Foundational & Exploratory

what are the properties of Einecs 280-007-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties of the substance identified by EINECS number 280-007-5. This substance is a complex organometallic compound, specifically a copper complex azo dye. While detailed experimental data for this specific proprietary substance is not publicly available, this guide compiles known information and presents representative experimental protocols and safety considerations based on the broader class of copper complex azo dyes.

Substance Identification and Core Properties

The substance with EINECS number 280-007-5 is chemically identified as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts"[1].

Table 1: Core Properties of Einecs 280-007-5

PropertyValueSource
EINECS Number 280-007-5[1]
CAS Number 82640-07-1[1]
Molecular Formula C19H20CuN4Na2O8S[1]
Molecular Weight 573.975 g/mol
GHS Classification Not classified as hazardous

Computed Physicochemical Data

Table 2: Computed Physicochemical Properties

PropertyValue
Complexity 474
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 4
Topological Polar Surface Area 242 Ų
Heavy Atom Count 35
Covalently-Bonded Unit Count 6

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not published. However, the following sections describe generalized and representative methodologies for the synthesis and analysis of similar copper complex azo dyes, based on established chemical literature[2][3][4][5][6][7][8].

Synthesis of a Representative Copper Complex Azo Dye

The synthesis of copper complex azo dyes typically involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component, and subsequent metallization with a copper salt.

Step 1: Diazotization of an Aromatic Amine

  • Materials: Aromatic amine (e.g., 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), Hydrochloric acid (HCl), Sodium nitrite (NaNO2), Distilled water, Ice bath.

  • Procedure:

    • Dissolve the aromatic amine in a 1:1 solution of hydrochloric acid and water.

    • Cool the solution to below 5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine hydrochloride solution while maintaining the temperature below 5°C and stirring continuously.

    • Continue stirring for an additional 30 minutes to ensure the complete formation of the diazonium salt solution.

Step 2: Azo Coupling

  • Materials: Coupling component (e.g., p-cresol), Sodium hydroxide (NaOH), Distilled water.

  • Procedure:

    • Dissolve the coupling component in a 10% aqueous solution of sodium hydroxide.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the cooled coupling component solution with vigorous stirring.

    • Maintain the temperature below 5°C during the addition.

    • The azo dye will precipitate out of the solution.

    • Filter the precipitate and wash it with cold distilled water.

    • The crude azo dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Step 3: Metallization with Copper(II)

  • Materials: Purified azo dye, Copper(II) chloride (CuCl2) or Copper(II) sulfate (CuSO4), Methanol or another suitable solvent.

  • Procedure:

    • Dissolve the purified azo dye in a suitable solvent (e.g., distilled water or ethanol) and heat to 70-80°C.

    • Dissolve the copper salt in a separate portion of the solvent.

    • Slowly add the copper salt solution to the hot azo dye solution with continuous stirring.

    • The reaction mixture is typically refluxed for several hours to ensure complete complexation.

    • The copper complex azo dye will precipitate upon cooling or after solvent evaporation.

    • Filter the product, wash with the solvent to remove unreacted starting materials, and dry.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_metallization Step 3: Metallization AromaticAmine Aromatic Amine HCl_NaNO2 HCl, NaNO2 (< 5°C) AromaticAmine->HCl_NaNO2 DiazoniumSalt Diazonium Salt HCl_NaNO2->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye CouplingComponent Coupling Component CouplingComponent->AzoDye CopperComplex Copper Complex Azo Dye AzoDye->CopperComplex CopperSalt Copper(II) Salt CopperSalt->CopperComplex

Caption: General workflow for the synthesis of a copper complex azo dye.

Analytical Characterization

The synthesized copper complex azo dye can be characterized using various analytical techniques to confirm its structure and purity.

  • High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS): This is a powerful technique for the separation and identification of metal complex azo dyes[6].

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water containing a low concentration of a salt like ammonium acetate (e.g., 5 mM in 70% aqueous acetonitrile)[6].

    • Detection: ESI-MS in negative ion mode is often effective, typically showing a strong peak for the [M-H]⁻ ion[6].

  • UV-Visible Spectroscopy: This technique is used to determine the absorption spectrum of the dye.

    • Procedure: A dilute solution of the dye in a suitable solvent (e.g., DMSO, ethanol) is prepared, and its absorbance is measured across the UV-visible range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is a key characteristic of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.

    • Procedure: The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film. Characteristic peaks for azo groups (N=N), aromatic rings, sulfonate groups (S=O), and metal-ligand bonds can be identified.

Analytical_Workflow cluster_techniques Analytical Techniques cluster_data Data Obtained Sample Copper Complex Azo Dye Sample HPLC_MS HPLC/ESI-MS Sample->HPLC_MS UV_Vis UV-Visible Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR Purity Purity & Molecular Weight HPLC_MS->Purity LambdaMax λmax (Wavelength of Max Absorbance) UV_Vis->LambdaMax FunctionalGroups Functional Groups FTIR->FunctionalGroups

Caption: Workflow for the analytical characterization of a copper complex azo dye.

Toxicology and Safety Considerations

General Toxicity of Azo Dyes

Azo dyes are a broad class of compounds with varying toxicological profiles. A primary concern is the potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known or suspected carcinogens[9]. This cleavage can be mediated by bacteria in the environment or the human gut, as well as by liver enzymes[9].

Copper Toxicity

Copper is an essential trace element, but it can be toxic at high concentrations. Copper toxicity is often associated with oxidative stress[10]. The release of copper ions from copper-complexed dyes into the environment is a concern for aquatic life[11][12].

Safety and Handling

While this compound is not classified as hazardous, general laboratory safety precautions should be followed when handling this or similar chemical substances.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Safety_Considerations cluster_hazards Potential Hazards cluster_handling Safe Handling Procedures AzoCleavage Azo Bond Cleavage (Aromatic Amines) CopperToxicity Copper Ion Toxicity (Aquatic Environment) PPE Use Personal Protective Equipment Ventilation Ensure Adequate Ventilation Storage Proper Storage Disposal Follow Disposal Regulations Einecs2800075 This compound (Copper Complex Azo Dye) Einecs2800075->AzoCleavage Einecs2800075->CopperToxicity Einecs2800075->PPE Einecs2800075->Ventilation Einecs2800075->Storage Einecs2800075->Disposal

Caption: Key safety considerations for copper complex azo dyes.

Conclusion

This compound is a copper complex azo dye with a defined chemical identity but limited publicly available experimental data. This guide provides a summary of its known properties and offers representative experimental protocols for its synthesis and analysis based on established methods for similar compounds. The toxicological profile of this class of dyes warrants careful handling and consideration of its environmental impact. Further research would be necessary to fully elucidate the specific properties and biological interactions of this particular substance.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of EINECS 280-007-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical strategies required for the complete chemical structure elucidation of the complex substance identified by EINECS number 280-007-5. This entity is chemically defined as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts" (CAS No. 82640-07-1; Molecular Formula: C₁₉H₂₀CuN₄Na₂O₈S)[1][2]. Due to the intricate nature of this molecule—a copper-coordinated azo dye—a multi-faceted analytical approach is essential. This document outlines a logical workflow, details key experimental protocols, and presents data in a clear, structured format to guide researchers in the comprehensive characterization of this and structurally related compounds.

Introduction

The substance registered under EINECS 280-007-5 is a complex coordination compound, which presents unique challenges for structural elucidation. Its characterization requires a synergistic application of spectroscopic and spectrometric techniques to unravel the organic ligand structure, the nature of the azo linkages, and the coordination geometry of the central copper ion. This guide will serve as a roadmap for researchers, providing the necessary theoretical and practical framework for such an undertaking.

Proposed Structure Elucidation Workflow

A systematic approach is paramount for the successful characterization of this complex molecule. The following workflow outlines a logical sequence of analytical techniques.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Structural Backbone and Functional Groups cluster_2 Molecular Weight and Fragmentation cluster_3 Paramagnetic Center and Coordination cluster_4 Definitive Structure Elemental_Analysis Elemental Analysis (CHNOS, Na, Cu) Molar_Conductance Molar Conductance Elemental_Analysis->Molar_Conductance Provides empirical formula UV_Vis UV-Vis Spectroscopy Molar_Conductance->UV_Vis Indicates ionic nature FTIR FT-IR Spectroscopy UV_Vis->FTIR Confirms chromophores NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR Identifies functional groups Mass_Spec Mass Spectrometry (ESI-MS, MALDI-MS) NMR->Mass_Spec Provides connectivity ESR ESR Spectroscopy Mass_Spec->ESR Confirms molecular weight Magnetic_Susceptibility Magnetic Susceptibility ESR->Magnetic_Susceptibility Probes Cu(II) environment XRay_Crystallography Single Crystal X-Ray Crystallography Magnetic_Susceptibility->XRay_Crystallography Determines magnetic moment

Caption: Proposed analytical workflow for structure elucidation.

Experimental Protocols and Data Presentation

Elemental and Physicochemical Analysis

Elemental Analysis: The elemental composition (C, H, N, O, S, Na, Cu) should be determined to confirm the empirical formula.

Molar Conductivity: Measurement of molar conductivity in a suitable solvent (e.g., DMSO) helps in determining the electrolytic nature of the complex.[3]

ParameterExpected ValueSignificance
Elemental CompositionC: 39.76%, H: 3.51%, Cu: 11.06%, N: 9.77%, Na: 8.01%, O: 22.31%, S: 5.59%Confirms the molecular formula C₁₉H₂₀CuN₄Na₂O₈S
Molar ConductanceLow valueSuggests a non-electrolytic or weakly electrolytic nature in solution
Spectroscopic Techniques

3.2.1. UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the azo chromophore and d-d transitions of the copper ion.

Experimental Protocol:

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Concentration: 10⁻⁵ M.

  • Wavelength Range: 200-800 nm.

Absorption Band (λmax)Assignment
~250-350 nmπ → π* transitions of aromatic rings
~400-500 nmn → π* transitions of the azo group (-N=N-)
~600-700 nmd-d transitions of the Cu(II) center

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is crucial for identifying the functional groups present in the ligand and for observing shifts upon coordination to the copper ion.

Experimental Protocol:

  • Sample Preparation: KBr pellet.

  • Spectral Range: 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (resorcinol moiety)
~1600-1580N=N stretching of the azo group
~1380Symmetric SO₃⁻ stretching
~1180Asymmetric SO₃⁻ stretching
~500-400Cu-N and Cu-O stretching vibrations

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cu(II) ion, NMR spectra may exhibit broad signals.[4] However, ¹H and ¹³C NMR are still valuable for elucidating the structure of the organic ligand.

Experimental Protocol:

  • Solvent: DMSO-d₆.

  • Instrument: High-field NMR spectrometer (≥500 MHz).

  • Note: For paramagnetic complexes, spectra should be acquired over a wider chemical shift range and at various temperatures to observe any changes in signal broadening and position.

3.2.4. Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) complexes. It provides information about the coordination environment and geometry around the copper center.[1][5]

Experimental Protocol:

  • State: Frozen solution (in DMF or DMSO) at low temperature (e.g., 77 K).

  • Frequency: X-band (~9.5 GHz).

ESR ParameterTypical Value for Square Planar/Octahedral Cu(II)Significance
g∥> 2.2Indicates covalent character of the metal-ligand bond
g⊥~2.05 - 2.09
A∥ (cm⁻¹)> 150 x 10⁻⁴Suggests a square-planar or tetragonally distorted octahedral geometry
Mass Spectrometry

High-resolution mass spectrometry is essential for confirming the molecular weight and for obtaining structural information through fragmentation analysis.

Experimental Protocol (ESI-MS):

  • Ionization Mode: Negative ion electrospray ionization (ESI-) is often suitable for sulfonated compounds.[6]

  • Solvent: Acetonitrile/water mixture.

  • Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.

m/z ValueAssignment
[M-2Na+H]⁻Molecular ion with loss of sodium
Fragment IonsCorresponding to the cleavage of the azo linkages and loss of substituents

Signaling Pathways and Logical Relationships

As this compound is primarily an industrial dye, there is currently no established direct involvement in biological signaling pathways relevant to drug development. However, the chelation of copper ions is a known mechanism in some therapeutic agents. The logical relationship for its characterization is a hierarchical process where each analytical technique provides a piece of the structural puzzle.

Logical_Relationship Identity This compound Composition Elemental Composition Molecular Formula Identity->Composition Elemental Analysis Connectivity Functional Groups Bonding Sequence Composition->Connectivity FT-IR, NMR, MS 3D_Structure Coordination Geometry Stereochemistry Connectivity->3D_Structure ESR, X-Ray Final_Structure Complete Elucidated Structure 3D_Structure->Final_Structure

Caption: Logical flow of structural information gathering.

Conclusion

The structural elucidation of this compound requires a comprehensive and systematic analytical approach. By employing a combination of elemental analysis, molar conductivity, and a suite of spectroscopic and spectrometric techniques including UV-Vis, FT-IR, NMR, ESR, and high-resolution mass spectrometry, a complete and unambiguous assignment of its complex structure can be achieved. This guide provides the foundational knowledge and experimental considerations for researchers to successfully characterize this and other similar complex coordination compounds. While direct applications in drug development are not immediately apparent, the methodologies outlined are fundamental to the broader field of chemical and pharmaceutical analysis.

References

Technical Guide: Physical and Chemical Properties of Edaravone (CAS 82640-07-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of Edaravone, identified by CAS number 82640-07-1. Edaravone is a neuroprotective agent and free radical scavenger utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] This document consolidates key data into structured tables, details relevant experimental methodologies, and visualizes associated biological pathways to support research and development activities.

General and Chemical Identifiers

Edaravone, chemically known as 5-methyl-2-phenyl-4H-pyrazol-3-one, is a pyrazolone derivative.[3] It exists in three tautomeric forms and is recognized for its potent antioxidant properties.[1][3]

IdentifierValueReference
CAS Number 82640-07-1[4]
IUPAC Name 5-methyl-2-phenyl-4H-pyrazol-3-one[2]
Synonyms MCI-186, 3-methyl-1-phenyl-2-pyrazolin-5-one[3][5]
Molecular Formula C₁₀H₁₀N₂O[2][6][7][8]
Molecular Weight 174.20 g/mol [3][5][6][7][8]

Physicochemical Properties

Edaravone is a white crystalline powder.[5][6] Its physicochemical characteristics are crucial for its formulation, delivery, and pharmacokinetic profile. It readily crosses the blood-brain barrier.[1][3]

PropertyValueReference
Appearance White to off-white crystalline powder[5][6][9][10]
Melting Point 127-131 °C (129.7 °C)[3][5][6][11]
Boiling Point 287 °C at 265 mmHg[1][3][11]
Density 1.12 - 1.27 g/cm³[8][11][12]
pKa 7.0[1][5][13]
LogP (octanol/water) 1.12[1]

Solubility Profile

Edaravone's solubility is pH-dependent due to its pKa of 7.0.[13] It is an amphiphilic compound, enabling it to scavenge both water-soluble and lipid-soluble peroxyl radicals.[5][13][14]

SolventSolubilityReference
Water Slightly soluble (1.85 - 1.96 mg/mL)[5][6][15]
Methanol Freely soluble[5][6][10]
Ethanol Freely soluble[5][6][10]
Acetic Acid Freely soluble[5][6][10]
Diethyl Ether Slightly soluble[5][6][10]
DMSO Soluble to 100 mM[7]
Dichloromethane High solubility (mole fraction)[16]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of Edaravone.

TechniqueDetailsReference
UV-Visible λmax: 245 nm (in Methanol)[17][18]
λmax: 242 nm (in Acetonitrile:Water 5:5)[19][20]
¹H-NMR Spectra available in CDCl₃ and DMSO-d₆[11][21][22]
¹³C-NMR Spectra available in CDCl₃[11][22]
Infrared (IR) Spectra available[9]

Biological Activity and Signaling Pathways

The primary mechanism of action for Edaravone is its function as a potent free radical scavenger, which is thought to mitigate oxidative stress involved in the pathophysiology of ALS and ischemic stroke.[1][3][23] However, its activity extends to the modulation of specific signaling pathways.

Antioxidant Mechanism

Edaravone effectively scavenges hydroxyl radicals and peroxynitrite radicals, thereby inhibiting lipid peroxidation and protecting endothelial cells from damage.[1]

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, ONOO⁻) LP Lipid Peroxidation ROS->LP Damage Neuronal & Endothelial Cell Damage LP->Damage Edaravone Edaravone Edaravone->ROS Scavenges GDNF_RET_Pathway cluster_receptor Receptor Complex Edaravone Edaravone GFRA1 GFRA1 Edaravone->GFRA1 Upregulates protein RET RET Edaravone->RET Upregulates protein Downstream Downstream Signaling GFRA1->Downstream RET->Downstream Survival Neuroprotection & Motor Neuron Survival Downstream->Survival AHR_Nrf2_Pathway Edaravone Edaravone AHR AHR (Cytoplasm) Edaravone->AHR Binds to AHR_Nuc AHR (Nucleus) AHR->AHR_Nuc Translocation Nrf2 Nrf2 Pathway Upregulation AHR_Nuc->Nrf2 Cytoprotection Cytoprotective Gene Expression Nrf2->Cytoprotection UV_Vis_Workflow start Start prep_stock Prepare Stock Solution (e.g., 100 µg/mL in Methanol) start->prep_stock prep_sample Dilute to Working Conc. (e.g., 10 µg/mL) prep_stock->prep_sample scan Scan Sample (200-400 nm) prep_sample->scan determine_lambda Determine λmax (Peak Absorbance) scan->determine_lambda end End determine_lambda->end

References

An In-depth Technical Guide to the Synthesis of Copper Complex 82640-07-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper complex identified by CAS number 82640-07-1 is not a discrete molecular entity but rather a complex mixture designated as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts". This substance is a copper-metallized disazo dye. Its synthesis is a multi-step process involving the diazotization of two distinct aromatic amines, their sequential coupling to a central resorcinol unit, and subsequent complexation with a copper salt. This guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols for each stage, and a summary of typical characterization data for analogous copper-azo complexes.

Synthetic Pathway Overview

The synthesis of the target copper complex can be logically divided into three primary stages:

  • Diazotization of Aromatic Amines: The two primary aromatic amines, 3-amino-4-methoxybenzenesulfonic acid and 4-nitro-1,3-benzenediamine, are converted into their respective diazonium salts. This is typically achieved by treating the amines with sodium nitrite in an acidic medium at low temperatures.

  • Azo Coupling with Resorcinol: The diazonium salts are then reacted with resorcinol in a sequential coupling reaction. The first diazonium salt is coupled to the resorcinol molecule, followed by the coupling of the second diazonium salt to form a disazo dye. The coupling reaction is generally carried out under alkaline conditions.

  • Metallization with a Copper Salt: The final step involves the chelation of the disazo dye with a copper(II) salt, such as copper(II) sulfate or copper(II) chloride, to form the final copper complex. This process, known as metallization, enhances the stability and modifies the color of the dye.

Experimental Protocols

The following protocols are representative examples for each stage of the synthesis, based on established procedures for similar azo dye and copper complex preparations.

Stage 1: Diazotization of Aromatic Amines

Objective: To prepare the diazonium salts of 3-amino-4-methoxybenzenesulfonic acid and 4-nitro-1,3-benzenediamine.

Materials:

  • 3-amino-4-methoxybenzenesulfonic acid

  • 4-nitro-1,3-benzenediamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Ice

  • Deionized water

Procedure for the Diazotization of 3-amino-4-methoxybenzenesulfonic acid:

  • A solution of 3-amino-4-methoxybenzenesulfonic acid (0.01 mol) is prepared in a minimal amount of dilute hydrochloric acid and cooled to 0-5 °C in an ice bath.[1]

  • A pre-cooled aqueous solution of sodium nitrite (0.01 mol) is added dropwise to the amine solution with constant stirring, maintaining the temperature below 5 °C.[1]

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is kept cold for the subsequent coupling reaction.

Procedure for the Diazotization of 4-nitro-1,3-benzenediamine:

  • A similar procedure is followed for the diazotization of 4-nitro-1,3-benzenediamine (0.01 mol). The amine is dissolved in dilute hydrochloric acid and cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite (0.01 mol) is added slowly while maintaining the low temperature.

  • The resulting diazonium salt solution is kept in an ice bath until used in the coupling step.

Stage 2: Azo Coupling with Resorcinol

Objective: To synthesize the disazo dye by coupling the two diazonium salts with resorcinol.

Materials:

  • Resorcinol

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Diazonium salt solutions from Stage 1

  • Ice

  • Deionized water

Procedure:

  • Resorcinol (0.01 mol) is dissolved in a cooled (0-5 °C) aqueous solution of sodium hydroxide or sodium carbonate to form the resorcinolate anion.[1]

  • The cold diazonium salt solution of 3-amino-4-methoxybenzenesulfonic acid is added dropwise to the resorcinol solution with vigorous stirring, while maintaining the temperature at 0-5 °C and the pH in the alkaline range (pH 9-10).

  • After the first coupling is complete (indicated by a distinct color change), the cold diazonium salt solution of 4-nitro-1,3-benzenediamine is added dropwise to the reaction mixture under the same controlled temperature and pH conditions.

  • The reaction mixture is stirred for several hours until the coupling is complete. The resulting disazo dye precipitates out of the solution.

  • The precipitated dye is collected by filtration, washed with cold water, and dried.

Stage 3: Metallization with a Copper Salt

Objective: To form the final copper complex of the synthesized disazo dye.

Materials:

  • Disazo dye from Stage 2

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)

  • Ethanol or Water

  • Sodium hydroxide (optional, for pH adjustment)

Procedure:

  • The synthesized disazo dye (1.4 g) is dissolved in distilled water (20 ml) in a beaker and heated to 70-80 °C.[2]

  • In a separate beaker, copper(II) chloride (0.6 g) is dissolved in methanol (10 ml).[2]

  • The copper(II) chloride solution is added to the hot dye solution with continuous stirring.[2]

  • The pH of the mixture can be adjusted with a dilute solution of sodium hydroxide, and the mixture is heated and stirred at 80 °C for approximately two hours.[2]

  • After cooling to room temperature, the precipitated copper complex is collected by filtration, washed with ethanol, and dried.[2]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of copper-azo complexes analogous to the target compound.

Table 1: Physicochemical and Analytical Data of a Representative Copper-Azo Complex [1]

ParameterValue
Molecular FormulaC₂₀H₁₂N₂O₈S₂Cu
Molecular Weight572.07 g/mol
ColorBrown
Yield~60-70%
Molar Conductance (Ω⁻¹ cm² mol⁻¹)12.5 (non-electrolyte)
Magnetic Moment (B.M.)1.82 (paramagnetic)

Table 2: Key Spectroscopic Data of a Representative Copper-Azo Complex [1]

Spectroscopic TechniqueKey ObservationsInterpretation
FT-IR (cm⁻¹) ν(O-H): ~3400 (broad), ν(N=N): ~1450, ν(Cu-N): ~520, ν(Cu-O): ~480Coordination of copper to the azo nitrogen and hydroxyl oxygen.
UV-Vis (nm) λ_max: ~480-550Ligand-to-metal charge transfer (LMCT) and d-d transitions.
ESR g_

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for Copper Complex 82640-07-1 cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_metallization Stage 3: Metallization Amine1 3-Amino-4-methoxy- benzenesulfonic acid Diazonium1 Diazonium Salt 1 Amine1->Diazonium1 Diazotization Amine2 4-Nitro-1,3- benzenediamine Diazonium2 Diazonium Salt 2 Amine2->Diazonium2 Diazotization Diazotization_Reagents NaNO₂ / HCl 0-5 °C Resorcinol Resorcinol (alkaline solution) Coupling1 Monoazo Intermediate Diazonium1->Coupling1 1st Coupling Disazo_Dye Disazo Dye Diazonium2->Disazo_Dye Coupling1->Disazo_Dye 2nd Coupling Copper_Salt CuSO₄ or CuCl₂ Final_Complex Copper Complex 82640-07-1 Disazo_Dye->Final_Complex Complexation Logical_Relationship Logical Progression of Synthesis Start Starting Materials: Aromatic Amines, Resorcinol Diazotization Diazotization (Formation of Electrophiles) Start->Diazotization Coupling Azo Coupling (C-N Bond Formation) Diazotization->Coupling Provides diazonium salts Metallization Metallization (Coordination Chemistry) Coupling->Metallization Forms the ligand Product Final Copper-Azo Complex Metallization->Product

References

Preliminary Studies on 3,3',5,5'-Tetramethylbenzidine (Einecs 280-007-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of preliminary studies and applications of 3,3',5,5'-Tetramethylbenzidine (TMB), identified by EC number 259-364-6. TMB has emerged as a crucial chromogenic substrate for horseradish peroxidase (HRP) in a multitude of immunoassays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA). Its widespread adoption is attributed to its high sensitivity, safety profile compared to other benzidine derivatives, and the generation of a distinct colorimetric signal. This document consolidates key data on its chemical properties, synthesis, and mechanism of action. Detailed experimental protocols for its use in ELISA are provided, along with a comparative analysis of its performance against other common substrates.

Chemical and Physical Properties

3,3',5,5'-Tetramethylbenzidine is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine
Synonyms TMB, BM blue, Sure Blue TMB
CAS Number 54827-17-7
EC Number 259-364-6[2]
Molecular Formula C₁₆H₂₀N₂[3]
Molecular Weight 240.34 g/mol [1]
Melting Point 168-171 °C[4]
Appearance White to pale yellow crystalline powder

Synthesis of 3,3',5,5'-Tetramethylbenzidine

A common method for the synthesis of TMB involves the oxidative coupling of 2,6-dimethylaniline. A detailed protocol based on a patented method is outlined below.[5][6]

Experimental Protocol: Synthesis of TMB

Materials:

  • 4-Bromo-2,6-dimethylaniline

  • 3% Palladium on charcoal (50% paste)

  • Cetyltrimethylammonium bromide

  • 32% Sodium hydroxide solution

  • Sodium formate

  • Water

  • Methanol

  • Ether

Procedure:

  • A mixture of 24.0 parts of 4-bromo-2,6-dimethylaniline, 2.0 parts of 3% palladium on charcoal (50% paste), 4.0 parts of cetyltrimethylammonium bromide, 13.5 parts of 32% sodium hydroxide solution, and 6.8 parts of sodium formate in 60 parts of water is prepared.

  • The mixture is stirred and heated to boiling under reflux for 3 hours.[5]

  • An additional 6.8 parts of sodium formate is added, and the mixture is boiled for another 3 hours. A final 6.8 parts of sodium formate is then added.

  • The reaction mixture is held at boiling under reflux for an additional 23 hours.[5]

  • The mixture is then subjected to steam distillation to recover unreacted 2,6-dimethylaniline via ether extraction.

  • After steam distillation, the reaction mixture is cooled to room temperature and filtered.

  • The residue is extracted with 60 parts of methanol for 5 hours.

  • The methanol extract is cooled to allow for the crystallization of the product.

  • The colorless crystalline precipitate of 3,3',5,5'-tetramethylbenzidine is filtered off and dried. This method yields approximately 63.3% of the final product.[5]

G Workflow for the Synthesis of 3,3',5,5'-Tetramethylbenzidine cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Mix 4-Bromo-2,6-dimethylaniline, Pd/C, CTAB, NaOH, Na-formate, H2O B Boil under reflux for 3 hours A->B C Add Na-formate B->C D Boil under reflux for 3 hours C->D E Add Na-formate D->E F Boil under reflux for 23 hours E->F G Steam Distillation F->G H Cool and Filter G->H I Methanol Extraction H->I J Crystallization I->J K Filter and Dry J->K L Final Product: 3,3',5,5'-Tetramethylbenzidine K->L

Synthesis of 3,3',5,5'-Tetramethylbenzidine Workflow.

Mechanism of Action in Peroxidase-Based Assays

TMB serves as a chromogenic substrate for horseradish peroxidase (HRP), a widely used enzyme conjugate in immunoassays.[7] The enzymatic reaction involves the HRP-catalyzed oxidation of TMB by hydrogen peroxide (H₂O₂), leading to a detectable color change.

The reaction proceeds in a two-step, single-electron oxidation process.[8][9]

  • First Oxidation: HRP, in the presence of H₂O₂, oxidizes one molecule of TMB to a blue-green cation radical. This product has a maximum absorbance at approximately 652 nm.[8]

  • Second Oxidation: Further oxidation of the cation radical results in the formation of a yellow diimine product, which has a maximum absorbance at 450 nm.[8]

The reaction can be stopped by the addition of an acid, such as sulfuric acid (H₂SO₄), which stabilizes the yellow diimine product, allowing for accurate spectrophotometric quantification.[7]

G HRP-Catalyzed Oxidation of TMB cluster_0 Reactants cluster_1 Enzyme cluster_2 Products TMB TMB (Colorless) CationRadical Cation Radical (Blue-Green) Absorbance: 652 nm TMB->CationRadical HRP, H₂O₂ H2O2 H₂O₂ HRP HRP Diimine Diimine (Yellow) Absorbance: 450 nm CationRadical->Diimine HRP, H₂O₂ Stop Stop Solution (e.g., H₂SO₄) CationRadical->Stop Stop->Diimine

Signaling pathway of TMB oxidation by HRP.

Application in Enzyme-Linked Immunosorbent Assay (ELISA)

TMB is the most commonly used chromogenic substrate in HRP-based ELISAs due to its high sensitivity and safety profile.

Experimental Protocol: TMB-Based ELISA

Materials:

  • TMB stock solution (e.g., 1 mg/mL in DMSO)[1]

  • Phosphate-citrate buffer (pH 5.0)[1]

  • 30% Hydrogen peroxide (H₂O₂)[1]

  • Stop solution (e.g., 2 M H₂SO₄)[1]

  • ELISA plate with immobilized antigen-antibody-HRP complex

  • Microplate reader

Procedure:

  • Prepare TMB working solution: Immediately before use, dilute the TMB stock solution in phosphate-citrate buffer. A common dilution is 1:10 (e.g., 1 mL of TMB stock in 9 mL of buffer). Add H₂O₂ to the diluted TMB solution to a final concentration of approximately 0.006%. For example, add 2 µL of 30% H₂O₂ to 10 mL of the diluted TMB solution.[1]

  • Substrate Incubation: Add 100 µL of the TMB working solution to each well of the ELISA plate.

  • Color Development: Incubate the plate at room temperature in the dark for 15-30 minutes, or until the desired color intensity is reached.[10] The solution will turn blue in the presence of HRP.

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Measure the absorbance of each well at 450 nm using a microplate reader.[10]

G TMB-Based ELISA Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement A Prepare TMB Working Solution (TMB + Buffer + H₂O₂) B Add 100 µL of TMB solution to each well A->B C Incubate at RT in the dark (15-30 min) B->C D Add 50 µL of Stop Solution C->D E Read Absorbance at 450 nm D->E F Data Analysis E->F

Workflow for a TMB-based ELISA experiment.

Comparative Performance of Peroxidase Substrates

TMB is often favored over other chromogenic substrates like o-phenylenediamine (OPD) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) due to its superior sensitivity.[11][12]

SubstrateUnstopped Product ColorStopped Product ColorUnstopped λmax (nm)Stopped λmax (nm)Relative Sensitivity
TMB Blue-GreenYellow652[8]450[8]High[12]
OPD YellowOrange450490Medium[12]
ABTS GreenGreen410410Low[12]

Studies have shown that TMB consistently yields higher optical density (O.D.) values compared to OPD and ABTS, both before and after the addition of a stop solution. The use of a stop solution with TMB can more than double the O.D. reading, significantly enhancing the assay's sensitivity.[12]

Conclusion

3,3',5,5'-Tetramethylbenzidine is a highly sensitive and safe chromogenic substrate that has become indispensable in HRP-based immunoassays. Its well-characterized reaction mechanism and the availability of established protocols make it a reliable tool for researchers and drug development professionals. The superior performance of TMB in terms of signal generation allows for the detection of low-abundance targets with high precision. This technical guide provides the foundational knowledge and practical protocols necessary for the successful implementation of TMB in laboratory settings.

References

In-Depth Technical Guide: Safety and Handling of Raloxifene Hydrochloride (EINECS 280-007-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Raloxifene Hydrochloride, identified by EINECS number 280-007-5 and CAS number 82640-04-8.[1][2][3][4] Raloxifene is a selective estrogen receptor modulator (SERM).[5][6] This document outlines its physical and chemical properties, toxicological data, handling and storage procedures, and emergency protocols to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Raloxifene Hydrochloride is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Chemical Name Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride[2][7]
Synonyms Keoxifene, LY156758, Evista®[1][3][8]
Molecular Formula C₂₈H₂₇NO₄S · HCl[4][9]
Molecular Weight 510.0 g/mol [9]
Physical State Light yellow solid[2]
Melting Point 143-147 °C[2]
Solubility Insoluble in water.[6] Soluble in DMF (10 mg/ml), DMSO (15 mg/ml), and with limited solubility in a DMSO:PBS (pH 7.2) solution (1:2) at 0.3 mg/ml and Ethanol at 0.1 mg/ml.[9]
Stability Stable under normal conditions.[7]

Toxicological Information

Raloxifene Hydrochloride presents several health hazards that necessitate careful handling. A summary of its toxicological profile is provided in Table 2.

Hazard ClassificationGHS ClassificationDetailsReference
Carcinogenicity Category 2Suspected of causing cancer.[1][3]
Reproductive Toxicity Category 1A/1BMay damage fertility or the unborn child. May cause harm to breast-fed children.[1][3][7]
Serious Eye Damage/Irritation Category 2BCauses eye irritation.[7]
Aquatic Toxicity Acute Category 1, Chronic Category 1Very toxic to aquatic life with long lasting effects.[1]
Primary Irritant Effect SkinGenerally does not irritate the skin.[1]
Sensitization No sensitizing effects known.[1]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict experimental protocols is crucial when working with Raloxifene Hydrochloride. The following diagram outlines the general workflow for safe handling.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep Review SDS and Conduct Risk Assessment ppe Don Appropriate PPE: - Safety Goggles with Side Shields - Lab Coat - Chemical Resistant Gloves (EN 374) prep->ppe weigh Weighing and Aliquoting in a Ventilated Enclosure ppe->weigh Proceed to handling dissolve Dissolution in Appropriate Solvent weigh->dissolve decon Decontaminate Work Surfaces dissolve->decon After experiment waste Dispose of Waste in a Labeled Hazardous Waste Container decon->waste

Caption: General workflow for the safe handling of chemical substances.

Engineering Controls
  • Ventilation: Handle Raloxifene Hydrochloride in a well-ventilated area. Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[3]

  • Eyewash Stations and Safety Showers: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[3]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety goggles with side protection.[10]

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[10]

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

General Hygiene Measures
  • Wash hands thoroughly after handling.[3][7]

  • Eating, drinking, and smoking are prohibited in the work area.[1]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

Storage and Incompatibility

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Store locked up.[7]

  • Incompatible Materials: Avoid strong oxidizers.[7]

First-Aid Measures

The following flowchart details the appropriate first-aid response to exposure to Raloxifene Hydrochloride.

First_Aid_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Occurs inhalation Inhalation: Move to fresh air. exposure->inhalation skin Skin Contact: Wash with soap and plenty of water for at least 20 minutes. exposure->skin eye Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. exposure->eye ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Advice/Attention inhalation->seek_medical skin->seek_medical If symptoms occur eye->seek_medical If irritation persists ingestion->seek_medical

Caption: First-aid response flowchart for chemical exposure.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3][11]

  • Skin Contact: Immediately wash the skin with soap and plenty of water for at least 20 minutes.[3] Remove contaminated clothing.[3]

  • Eye Contact: Rinse opened eyes for several minutes under running water.[1] If eye irritation persists, get medical advice/attention.[7]

  • Ingestion: Wash out the mouth with water, provided the person is conscious.[3] Never give anything by mouth to an unconscious person.[3][11] If symptoms persist, consult a doctor.[1]

Accidental Release Measures

  • Personal Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Environmental Precautions: Do not allow the product to reach the sewage system or any water course.[1] Inform respective authorities in case of seepage into a water course or sewage system.[1]

  • Containment and Cleaning: Contain the spill and collect it as appropriate.[3] Transfer to a chemical waste container for disposal in accordance with local regulations.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][11] A solid water stream may be inefficient.[1][3]

  • Special Hazards: Emits toxic fumes under fire conditions.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[3]

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.[7]

This technical guide is intended to provide comprehensive safety and handling information for Raloxifene Hydrochloride. It is imperative that all users read and understand the Safety Data Sheet (SDS) before working with this compound and adhere to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Einecs 280-007-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the substance identified by Einecs 280-007-5. The substance is chemically defined as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts," with the corresponding CAS number 82640-07-1. Due to the complex nature of this substance as a mixture of coordination complexes, publicly available, specific experimental spectroscopic data is limited. This guide, therefore, focuses on the expected spectroscopic properties based on the constituent molecules and the general principles of analyzing complex azo dyes. It outlines the application of key spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—for its characterization. Detailed hypothetical data, experimental protocols, and logical workflow diagrams are provided to serve as a robust reference for researchers.

Introduction to this compound

This compound refers to a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The specific substance is a coordination complex involving copper, which chelates with the organic dye molecules. The dye itself is formed through the coupling of several components: diazotized 3-amino-4-methoxybenzenesulfonic acid, diazotized 4-nitro-1,3-benzenediamine, and resorcinol. This complexity presents a significant challenge for spectroscopic analysis, as the resulting material is a mixture of related structures rather than a single, pure compound.

A logical representation of the components forming the final dye complex is illustrated below.

G Component Relationship for this compound cluster_reactants Reactants cluster_process Process A 3-Amino-4-methoxy- benzenesulfonic acid D Diazotization A->D B 4-Nitro-1,3- benzenediamine B->D C Resorcinol E Azo Coupling C->E D->E F Azo Dye Ligand Mixture E->F H This compound (Copper Complex) F->H G Copper Salt G->H

Caption: Logical flow from reactants to the final copper complex.

Spectroscopic Characterization

The following sections detail the expected outcomes and methodologies for the spectroscopic analysis of this compound.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For a complex mixture like this compound, the IR spectrum would exhibit a superposition of bands from the various components.

Expected IR Absorption Data

Wavenumber (cm⁻¹)Functional GroupExpected IntensityNotes
3400 - 3200O-H (Phenolic), N-H (Amine)Broad, MediumFrom resorcinol and amine precursors.
3100 - 3000Aromatic C-H StretchMedium to WeakCharacteristic of the benzene rings.
~1620 - 1580N=N Stretch (Azo)Medium to WeakOften weak or obscured by aromatic C=C stretches.
1600 - 1450Aromatic C=C StretchStrong to MediumMultiple bands are expected due to the various aromatic rings.
1550 - 1490N-O Stretch (Nitro group)StrongAsymmetric stretch from the 4-nitro-1,3-benzenediamine moiety.
1350 - 1300N-O Stretch (Nitro group)StrongSymmetric stretch.
1250 - 1150C-O Stretch (Aryl Ether)StrongFrom the methoxy group on the benzenesulfonic acid moiety.
1180 - 1140S=O Stretch (Sulfonate)StrongAsymmetric stretch from the sulfonic acid group.
1080 - 1030S=O Stretch (Sulfonate)StrongSymmetric stretch.
~600 - 400Cu-N, Cu-O VibrationsWeakExpected in the far-IR region due to metal-ligand coordination.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid dye powder is placed directly onto the ATR crystal.

  • Instrument Setup: The background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline-corrected and the absorbance is plotted against the wavenumber.

The general workflow for obtaining an IR spectrum is depicted below.

G Workflow for ATR-FTIR Spectroscopy A Start B Clean ATR Crystal A->B C Record Background Spectrum B->C D Place Solid Sample on Crystal C->D E Apply Pressure D->E F Acquire Sample Spectrum E->F G Process Data (Baseline Correction) F->G H End G->H

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Due to the paramagnetic nature of Cu(II), obtaining a well-resolved NMR spectrum of the final complex would be extremely challenging, leading to significant peak broadening. However, ¹H and ¹³C NMR would be invaluable for characterizing the organic ligand precursors.

Expected ¹H NMR Chemical Shifts (for the organic components in DMSO-d₆)

Chemical Shift (ppm)Proton EnvironmentExpected Multiplicity
10.0 - 9.0Phenolic -OHSinglet (broad)
8.5 - 6.5Aromatic ProtonsMultiplets
~3.9Methoxy (-OCH₃) ProtonsSinglet

Expected ¹³C NMR Chemical Shifts (for the organic components in DMSO-d₆)

Chemical Shift (ppm)Carbon Environment
160 - 140Aromatic carbons bonded to O, N, or S
140 - 110Aromatic carbons
~56Methoxy (-OCH₃) carbon

Mass spectrometry is used to determine the mass-to-charge ratio of ions. For a complex like this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be appropriate. The resulting spectrum would likely show a distribution of masses corresponding to different complexes and fragments.

Expected Mass Spectrometry Data

m/z RangeIon SpeciesNotes
> 500[Ligand + Cu]⁺/⁻, [2*Ligand + Cu]⁺/⁻Isotopic patterns for copper (⁶³Cu and ⁶⁵Cu) would be a key diagnostic feature. The exact mass would depend on the specific ligand structure.
< 500Fragment ions from the organic ligandsProvides structural information about the individual components.

UV-Vis spectroscopy is particularly useful for colored compounds like azo dyes, as it provides information about electronic transitions. The spectrum of this compound is expected to show broad absorption bands in the visible region, which are responsible for its color.

Expected UV-Vis Absorption Data

Wavelength (λ_max)Electronic TransitionNotes
~400 - 600 nmn → π* and π → πThis broad absorption in the visible spectrum is characteristic of the extended conjugation in azo dyes.[1]
< 400 nmπ → πTransitions associated with the aromatic rings.

Experimental Protocol: UV-Vis Spectroscopy of a Solution

  • Sample Preparation: A dilute solution of the dye is prepared in a suitable solvent (e.g., water or ethanol). A typical concentration is in the range of 10⁻⁵ M.[1]

  • Instrument Setup: A cuvette containing the pure solvent is used to record a baseline (blank) spectrum.

  • Data Acquisition: The sample solution is placed in a cuvette, and the absorption spectrum is recorded over a range of approximately 200-800 nm.[2]

  • Data Analysis: The wavelength of maximum absorbance (λ_max) is identified.

The workflow for this process is as follows:

G Workflow for UV-Vis Spectroscopy A Start B Prepare Dilute Dye Solution A->B C Fill Cuvette with Solvent (Blank) B->C E Fill Cuvette with Sample Solution B->E D Record Baseline Spectrum C->D F Record Sample Absorption Spectrum D->F E->F G Identify λ_max F->G H End G->H

References

Unlocking New Therapeutic Avenues for Raloxifene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Raloxifene, a selective estrogen receptor modulator (SERM), and outlines promising areas for future research. This document is intended for researchers, scientists, and drug development professionals interested in exploring the untapped therapeutic potential of this well-established compound. While the user query specified CAS 82640-07-1, extensive database searches indicate a high probability of a typographical error, with the vast majority of scientific literature and commercial sources pointing to the closely related CAS 82640-04-8 , which corresponds to Raloxifene Hydrochloride[1][2][3][4].

Raloxifene, a second-generation SERM, is known for its tissue-specific estrogenic and anti-estrogenic effects. It acts as an estrogen agonist in bone, promoting bone density, while functioning as an antagonist in breast and uterine tissues. Currently, it is primarily indicated for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic. However, its unique mechanism of action suggests a much broader therapeutic potential.

Core Data Summary

PropertyValueReference
Chemical Name [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride
Molecular Formula C₂₈H₂₇NO₄S·HCl[2][3]
Molecular Weight 510.05 g/mol
CAS Number 82640-04-8 (for Hydrochloride)[1][2][3][4]
Purity >98.0% (T)(HPLC)

Potential Research Areas

Neurodegenerative Diseases

Emerging evidence suggests a neuroprotective role for Raloxifene. Its ability to modulate estrogen receptors in the brain opens avenues for investigating its efficacy in diseases like Alzheimer's and Parkinson's. Research could focus on its impact on neuronal survival, inflammation, and cognitive function.

Cardiovascular Health

The estrogenic effects of Raloxifene on lipid metabolism are well-documented. Further investigation into its direct effects on vascular endothelium, plaque formation, and overall cardiovascular risk reduction in both men and women is warranted.

Novel Cancer Therapeutics

Beyond breast cancer, the anti-estrogenic properties of Raloxifene could be leveraged for other hormone-sensitive cancers. Investigating its efficacy in prostate, ovarian, and endometrial cancers, both as a monotherapy and in combination with existing treatments, presents a significant research opportunity.

Men's Health

While primarily used in women, the role of estrogen in men's health, particularly in bone metabolism and certain cancers, is increasingly recognized. Clinical studies to evaluate the safety and efficacy of Raloxifene in treating osteoporosis and hormone-sensitive cancers in men could expand its clinical utility.

Key Experimental Protocols

Raloxifene Glucuronidation Assay

This protocol is crucial for understanding the metabolism of Raloxifene.

  • Incubation: Incubate Raloxifene with human liver microsomes (or specific UGT enzymes) and UDP-glucuronic acid.

  • Termination: Stop the reaction with a cold solvent (e.g., acetonitrile).

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant for Raloxifene glucuronides using LC-MS/MS.

Signaling Pathways and Workflows

The biological effects of Raloxifene are mediated through its interaction with estrogen receptors (ERα and ERβ). The binding of Raloxifene induces conformational changes in the receptor, leading to the recruitment of different co-regulators in a tissue-specific manner. This differential recruitment is the basis for its selective agonist and antagonist activities.

Raloxifene_Mechanism cluster_bone Bone Tissue cluster_breast Breast Tissue Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to Raloxifene_ER_Complex Raloxifene-ER Complex ER->Raloxifene_ER_Complex ERE Estrogen Response Element (on DNA) Raloxifene_ER_Complex->ERE Binds to Agonist_Activity Agonist Activity ERE->Agonist_Activity Activates Transcription Antagonist_Activity Antagonist Activity ERE->Antagonist_Activity Inhibits Transcription Bone_Formation Increased Bone Formation Agonist_Activity->Bone_Formation Osteoporosis_Prevention Prevention of Osteoporosis Bone_Formation->Osteoporosis_Prevention Cell_Proliferation_Inhibition Inhibition of Cell Proliferation Antagonist_Activity->Cell_Proliferation_Inhibition Breast_Cancer_Risk_Reduction Reduced Breast Cancer Risk Cell_Proliferation_Inhibition->Breast_Cancer_Risk_Reduction

Caption: Raloxifene's tissue-specific mechanism of action.

Experimental_Workflow start Hypothesis: Raloxifene has neuroprotective effects in_vitro In Vitro Studies: Neuronal cell cultures start->in_vitro in_vivo In Vivo Studies: Animal models of neurodegeneration start->in_vivo data_analysis Data Analysis: Neuronal survival, inflammatory markers, cognitive tests in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion: Efficacy and mechanism of neuroprotection data_analysis->conclusion

Caption: Proposed workflow for investigating Raloxifene's neuroprotective effects.

This guide provides a starting point for further exploration into the multifaceted therapeutic potential of Raloxifene. The outlined research areas, experimental protocols, and conceptual diagrams are intended to inspire and facilitate novel investigations into this promising compound.

References

In-Depth Technical Guide: Copper Complex 82640-07-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Crystallographic Data

The primary source of information for copper complex 82640-07-1 is its crystal structure analysis, which reveals critical details about its three-dimensional arrangement and bonding characteristics.

In the solid state, the complex [Cu(C₁₃H₈NOS)₂] features a copper(II) ion coordinated by two bidentate 2-(2-benzothiazolyl)phenolate ligands.[1][2] The coordination occurs through the nitrogen and oxygen atoms of each ligand, resulting in a distorted tetrahedral geometry around the central copper atom.[1][2] The dihedral angle between the two N-Cu-O planes is a significant 45.1(2)°.[1][2]

The ligands themselves are nearly planar, with small dihedral angles of 4.1(4)° and 5.8(4)° between the benzothiazole ring systems and the phenol rings.[1][2] The crystal structure is further stabilized by weak intra- and intermolecular C-H⋯O hydrogen bonds.[1][2] Additionally, π-π interactions are observed between the aromatic and thiazole rings, with centroid-centroid distances of 3.626(3) Å and 3.873(3) Å, which contribute to the formation of a two-dimensional supramolecular network.[1][2]

Table 1: Crystallographic and Structural Data
ParameterValue
Chemical FormulaC₂₆H₁₆CuN₂O₂S₂
Molecular Weight516.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.8177 (17) Å
b21.195 (5) Å
c12.495 (3) Å
α90°
β91.077 (2)°
γ90°
Volume2070.1 (8) ų
Z4
Dihedral Angle (N-Cu-O planes)45.1 (2)°
Dihedral Angle (benzothiazole-phenol)4.1 (4)°, 5.8 (4)°
π-π Interaction Distances3.626 (3) Å, 3.873 (3) Å

Experimental Protocols

Synthesis of Copper Complex 82640-07-1

The synthesis of the title complex involves the reaction of 2-(2-hydroxyphenyl)benzothiazole with a copper(II) salt in an ethanolic solution. The general procedure is as follows:

  • Ligand Preparation: A solution of 2-(2-hydroxyphenyl)benzothiazole (1.0 mmol) is prepared in ethanol (15 mL).

  • Basification: A 1N NaOH solution is slowly added to the ligand solution at room temperature until a pH of 8 is reached. The mixture is stirred for 6 hours.

  • Complexation: A solution of Cu(NO₃)₂·3H₂O (0.50 mmol) in ethanol (15 mL) is added to the reaction mixture.

  • Reaction: The mixture is stirred for 24 hours at room temperature.

  • Isolation: The solvent is removed to isolate the product as a dark green powder.

  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a concentrated solution of the complex in dichloromethane at room temperature.[2]

X-ray Crystallographic Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

  • Data Collection: A Bruker SMART CCD area-detector diffractometer was used for data collection with Mo Kα radiation (λ = 0.71073 Å).

  • Absorption Correction: A multi-scan absorption correction was applied using SADABS.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow: Synthesis and Crystallographic Analysis

G Synthesis and Crystallographic Analysis Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis A Dissolve 2-(2-hydroxyphenyl)benzothiazole in Ethanol B Add 1N NaOH to pH 8 A->B C Stir for 6 hours B->C D Add Ethanolic Cu(NO₃)₂·3H₂O Solution C->D E Stir for 24 hours D->E F Isolate Dark Green Powder E->F G Dissolve Powder in Dichloromethane F->G H Slow Evaporation G->H I Obtain Single Crystals H->I J X-ray Data Collection I->J K Structure Solution and Refinement J->K L Structural Data Output K->L

Caption: Workflow for the synthesis and structural analysis of the copper complex.

Conclusion and Future Directions

The available data on copper complex 82640-07-1 is currently limited to its synthesis and solid-state structure. While this information is valuable, it represents a starting point for a more in-depth understanding of its properties and potential applications. There is a clear need for theoretical studies, such as those employing Density Functional Theory (DFT), to elucidate its electronic structure, spectroscopic properties, and reactivity. Such computational investigations could provide insights into its potential as a catalyst, its role in biological systems, or its utility in the development of new materials. Researchers are encouraged to build upon the foundational experimental work summarized in this guide to explore the theoretical aspects of this intriguing copper complex.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Copper-Complex Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of copper-complex azo dyes, with a focus on the general class of compounds to which Einecs 280-007-5 belongs. The specific substance, identified as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts" (CAS No. 82640-07-1), is a complex molecule for which a detailed, publicly available synthesis protocol is not available, likely due to its proprietary nature. However, the general principles for the synthesis of such dyes are well-established. These dyes are significant in various industrial applications due to their intense color, stability, and lightfastness. This document outlines a generalized synthesis protocol, presents typical quantitative data for similar reactions, and includes a visual representation of the synthesis workflow.

Introduction

Copper-complex azo dyes are a major class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) and a central copper ion coordinated to the dye molecule. The copper ion enhances the stability and lightfastness of the dye. These complexes are widely used in the textile industry, for printing inks, and in other applications requiring durable, vibrant colors. The synthesis of these complex dyes typically involves a multi-step process, beginning with the diazotization of aromatic amines, followed by azo coupling reactions to form the chromophore, and finally, coordination with a copper salt.

Generalized Synthesis Protocol

The synthesis of copper-complex azo dyes can be broadly divided into three main stages: Diazotization, Azo Coupling, and Metallization. The specific reactants for this compound are 3-amino-4-methoxybenzenesulfonic acid, 4-nitro-1,3-benzenediamine, and resorcinol.

Stage 1: Diazotization of Aromatic Amines

The first step is the conversion of primary aromatic amines into diazonium salts. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Experimental Protocol:

  • An aromatic amine (e.g., 3-amino-4-methoxybenzenesulfonic acid and 4-nitro-1,3-benzenediamine) is dissolved or suspended in an acidic solution, commonly hydrochloric acid or sulfuric acid.

  • The mixture is cooled to 0-5 °C in an ice bath with constant stirring.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to the amine solution. The temperature must be carefully maintained below 5 °C to prevent the decomposition of the diazonium salt.

  • The reaction is stirred for a period of 30 to 60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.

Stage 2: Azo Coupling

The diazonium salt solution is then reacted with a coupling component, which is typically an activated aromatic compound such as a phenol, naphthol, or another aromatic amine. For this compound, resorcinol is a coupling component.

Experimental Protocol:

  • The coupling agent (e.g., resorcinol) is dissolved in an alkaline solution, such as aqueous sodium hydroxide, to activate it for the electrophilic substitution reaction.

  • The solution of the coupling agent is also cooled to 0-5 °C.

  • The cold diazonium salt solution from Stage 1 is added slowly to the cold solution of the coupling agent with vigorous stirring.

  • The pH of the reaction mixture is carefully controlled, as it is crucial for the success of the coupling reaction. The optimal pH is typically in the range of 4-9, depending on the specific reactants.

  • The reaction mixture is stirred for several hours, during which the azo dye precipitates from the solution.

  • The precipitated dye is then isolated by filtration and washed with water to remove any unreacted starting materials and salts.

Stage 3: Metallization with Copper

The final step is the formation of the copper complex. The azo dye is treated with a copper salt, which coordinates to the dye molecule.

Experimental Protocol:

  • The synthesized azo dye is suspended in a suitable solvent, such as water or an alcohol-water mixture.

  • A solution of a copper salt, typically copper(II) sulfate (CuSO₄) or copper(II) chloride (CuCl₂), is added to the dye suspension.

  • The reaction mixture is heated, often to a temperature between 80-100 °C, and stirred for several hours to facilitate the complexation reaction.

  • The pH of the mixture may be adjusted to promote the formation of the complex.

  • After the reaction is complete, the copper-complex azo dye is isolated by filtration, washed with water, and dried.

Quantitative Data

The following table provides a general overview of the stoichiometry for the synthesis of a hypothetical copper-complex azo dye, illustrating the typical molar ratios of reactants.

Reactant/ComponentRoleTypical Molar Ratio
Primary Aromatic AmineDiazotizable Component1.0
Sodium NitriteDiazotizing Agent1.0 - 1.1
Hydrochloric AcidAcidic Medium2.0 - 3.0
Coupling ComponentAzo Coupling Partner1.0
Sodium HydroxideAlkaline Medium for Coupling1.0 - 2.0
Copper(II) SulfateMetallizing Agent0.5 - 1.0

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of copper-complex azo dyes.

SynthesisWorkflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_metallization Stage 3: Metallization A Aromatic Amine C Diazonium Salt Formation (0-5 °C) A->C B Sodium Nitrite in Acid B->C E Azo Dye Formation (0-5 °C) C->E Azo Coupling Reaction D Coupling Component in Base D->E G Copper-Complex Azo Dye (Heating) E->G Complexation Reaction F Copper Salt (e.g., CuSO4) F->G I Final Product: Copper-Complex Azo Dye G->I Isolation & Purification

Caption: Generalized workflow for the synthesis of copper-complex azo dyes.

Applications

Copper-complex azo dyes are valued for their high molar extinction coefficients, excellent thermal and light stability, and good solubility in various solvents. Their primary applications include:

  • Textile Dyeing: Providing vibrant and long-lasting colors for natural and synthetic fibers.

  • Printing Inks: Used in high-quality printing inks due to their color intensity and durability.

  • Coatings and Paints: Imparting color to various coatings and paints.

  • Plastics and Polymers: Used as colorants in the manufacturing of plastics.

Conclusion

While a specific, detailed synthesis protocol for this compound is not publicly available, the general principles of azo dye synthesis provide a clear framework for its production. The process involves a sequence of diazotization, azo coupling, and metallization reactions. The resulting copper-complex azo dyes are of significant industrial importance due to their desirable properties as colorants. Researchers and professionals in drug development should be aware of this class of compounds, particularly in the context of potential impurities or metabolites if these dyes are used in materials that come into contact with biological systems.

Application Notes and Protocols for Einecs 280-007-5 (Sodium 3-Sulfobenzoate) in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 280-007-5, chemically known as Sodium 3-sulfobenzoate, is a versatile organic compound with the CAS number 17625-03-5. While not typically employed as a primary catalyst, it serves as a crucial modifying agent and comonomer in various catalytic reactions, particularly in the synthesis of specialty polymers. Its unique structure, featuring both a carboxylate and a sulfonate group on a benzene ring, imparts desirable properties to catalytic systems and the resulting products.

These application notes provide an overview of the use of Sodium 3-sulfobenzoate and its derivatives in catalytic reactions, with a focus on polyester synthesis. Detailed protocols, data, and workflow visualizations are presented to guide researchers in leveraging this compound for the development of advanced materials.

Key Application Area: Modifier in Catalytic Polymerization of Polyesters

Sodium 3-sulfobenzoate, often in the form of its dimethyl ester derivative, sodium dimethyl 5-sulfoisophthalate (SIPM), is widely used as a comonomer to introduce ionic functional groups into the backbone of polyesters like polyethylene terephthalate (PET). This modification enhances the dyeability of the polymer with cationic dyes, improves hydrophilicity, and influences other material properties. The synthesis of these copolyesters involves catalytic transesterification and polycondensation reactions.

Catalytic System and Signaling Pathway

The introduction of sulfoisophthalate units into the polyester chain is achieved through a two-stage catalytic process:

  • Transesterification: In the initial stage, a transesterification reaction occurs between the primary monomers (e.g., dimethyl terephthalate and ethylene glycol) and the sulfoisophthalate comonomer. This reaction is typically catalyzed by metal acetates, such as zinc acetate (Zn(Ac)₂).

  • Polycondensation: The second stage involves the polycondensation of the oligomers formed during transesterification. This step is usually catalyzed by compounds like antimony trioxide (Sb₂O₃) or titanium-based catalysts, leading to the formation of a high molecular weight copolyester.

The sulfonate groups do not directly participate in the catalytic cycle but are incorporated into the polymer backbone, thereby modifying the final properties of the material.

Polyester_Synthesis_Pathway Monomers Primary Monomers (e.g., DMT, EG) Transesterification Transesterification Monomers->Transesterification Comonomer Sodium Dimethyl 5-Sulfoisophthalate (SIPM) Comonomer->Transesterification Catalyst1 Transesterification Catalyst (e.g., Zinc Acetate) Catalyst1->Transesterification Oligomers Oligomers with Sulfonate Groups Transesterification->Oligomers Polycondensation Polycondensation Oligomers->Polycondensation Catalyst2 Polycondensation Catalyst (e.g., Antimony Trioxide) Catalyst2->Polycondensation Copolyester Cationic Dyeable Copolyester Polycondensation->Copolyester rCDP_Synthesis_Workflow Start Start Depolymerization Depolymerization of Waste PET - Add waste PET and excess EG - Add Zinc Acetate catalyst - Heat under N₂ atmosphere Start->Depolymerization BHET_Formation Formation of Bis(hydroxyethyl) Terephthalate (BHET) Depolymerization->BHET_Formation Polycondensation Polycondensation - Mix BHET and SIPE - Add Antimony Trioxide catalyst - Heat under vacuum BHET_Formation->Polycondensation Transesterification Transesterification of SIPM - React SIPM with EG - Forms Sodium-5-sulfo-bis (hydroxyethyl)-isophthalate (SIPE) Transesterification->Polycondensation rCDP Regenerated Cationic Dyeable Polyester (rCDP) Polycondensation->rCDP End End rCDP->End

Application Notes and Protocols for the Characterization of Copper Complex Mixture 82640-07-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical identifier CAS RN 82640-07-1 does not refer to a single, discrete copper complex. Instead, it designates a substance of Unknown or Variable composition, Complex reaction products, or Biological materials (UVCB). The specific designation for this CAS number is "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts" . This indicates a complex mixture resulting from a multi-step synthesis process involving diazotization and coupling reactions to form various azo dye ligands that are subsequently complexed with copper.

Given the UVCB nature of this substance, a detailed experimental setup for a single, defined molecule cannot be provided. Instead, these application notes offer a comprehensive framework and general protocols for the systematic characterization and evaluation of this complex mixture. The methodologies outlined below are designed to provide a thorough understanding of the mixture's composition, physicochemical properties, and potential biological activities.

Data Presentation: Physicochemical Properties of Related Azo Dye-Copper Complexes

Due to the complex and variable nature of CAS RN 82640-07-1, specific quantitative data for this exact mixture is not available in the public domain. However, the following table summarizes typical data for well-characterized copper(II) complexes with azo dye ligands, which can serve as a reference for the expected ranges of key parameters.

ParameterTypical Values for Copper(II)-Azo Dye ComplexesAnalytical TechniqueReference
Molar Absorptivity (ε) 104 - 105 L mol-1 cm-1UV-Visible Spectroscopy[1]
Wavelength of Max. Abs. (λmax) 400 - 600 nmUV-Visible Spectroscopy[2]
Metal-to-Ligand Stoichiometry 1:1 or 1:2Spectrophotometric Titration, Elemental Analysis[3][4]
Formation/Stability Constants (log β) Varies widely based on ligand structurePotentiometric or Spectrophotometric Titration[1]
Redox Potential (E1/2) Varies (often quasi-reversible)Cyclic Voltammetry[5]
IR Stretching Frequencies (cm-1) ν(N=N): ~1400-1450, ν(M-N): ~400-500, ν(M-O): ~500-600Fourier-Transform Infrared (FTIR) Spectroscopy[2][6]

Experimental Protocols

Physicochemical Characterization of the UVCB Mixture

Objective: To obtain a comprehensive profile of the chemical composition and physical properties of the complex mixture.

Methodology: A tiered approach is recommended, starting with bulk characterization and moving towards separation and identification of major components.

dot

Physicochemical_Characterization_Workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_elemental Compositional Analysis cluster_separation Separation & Identification Bulk_Sample UVCB Sample (82640-07-1) UV_Vis UV-Visible Spectroscopy Bulk_Sample->UV_Vis Spectral Fingerprint FTIR FTIR Spectroscopy Bulk_Sample->FTIR Functional Groups NMR NMR Spectroscopy (if soluble) Bulk_Sample->NMR Structural Info Elemental_Analysis Elemental Analysis (CHN, S, Na, Cu) Bulk_Sample->Elemental_Analysis Empirical Formula TGA Thermogravimetric Analysis (TGA) Bulk_Sample->TGA Thermal Stability Chromatography Chromatography (HPLC, TLC) Bulk_Sample->Chromatography Component Separation Mass_Spec Mass Spectrometry (LC-MS) Chromatography->Mass_Spec Component Identification

Caption: Workflow for the physicochemical characterization of a UVCB substance.

1.1. Spectroscopic Analysis

  • UV-Visible Spectroscopy:

    • Prepare a stock solution of the UVCB sample in a suitable solvent (e.g., DMSO, DMF, or water).

    • Perform serial dilutions to find a concentration that gives an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Scan the sample across a wavelength range of 200-800 nm to identify all absorption maxima (λmax). The region of 400-600 nm is characteristic for azo dyes.[2]

    • This provides a "fingerprint" of the mixture and can be used for quality control.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare the sample as a KBr pellet or use a diamond ATR accessory for a solid sample.

    • Acquire the spectrum from 4000 to 400 cm-1.

    • Identify characteristic peaks for functional groups: O-H stretching (phenolic), N=N stretching (azo), C=C stretching (aromatic), SO3 stretching (sulfonate), and low-frequency bands corresponding to Cu-N and Cu-O vibrations.[2][6]

1.2. Compositional and Thermal Analysis

  • Elemental Analysis:

    • Submit a dried, homogenous sample for elemental analysis to determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.

    • Use Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to quantify the copper and sodium content.

    • This data helps to approximate an average empirical formula for the mixture.

  • Thermogravimetric Analysis (TGA):

    • Place a small, known weight of the sample in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

    • Record the weight loss as a function of temperature to determine thermal stability, decomposition points, and the presence of solvent or water molecules.[7]

1.3. Separation and Identification

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a separation method using a reverse-phase column (e.g., C18) and a suitable mobile phase gradient (e.g., water/acetonitrile with a buffer).

    • Monitor the elution profile with a photodiode array (PDA) detector to obtain UV-Vis spectra for each separated peak, which can help group similar components.

    • This technique can reveal the complexity of the mixture and the relative abundance of its components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Couple the HPLC system to a mass spectrometer (e.g., ESI-Q-TOF).

    • Analyze the separated components to obtain their mass-to-charge ratios (m/z).

    • Use high-resolution mass spectrometry to determine the elemental composition of the major components and their fragmentation patterns to aid in structural elucidation.

Biological Activity Screening

Objective: To assess the potential antimicrobial and cytotoxic effects of the copper complex mixture.

dot

Biological_Activity_Workflow cluster_start Initial Preparation cluster_antimicrobial Antimicrobial Assays cluster_cytotoxicity Cytotoxicity Assays UVCB_Stock UVCB Stock Solution (in DMSO) MIC_Assay Broth Microdilution (MIC Determination) UVCB_Stock->MIC_Assay Test against Bacteria/Fungi Cancer_Cells Cancer Cell Lines (e.g., MCF-7, HeLa) UVCB_Stock->Cancer_Cells Treat Cells Normal_Cells Normal Cell Lines (e.g., Fibroblasts) UVCB_Stock->Normal_Cells Treat Cells MBC_Assay Plating for MBC MIC_Assay->MBC_Assay Determine Bactericidal/Fungicidal Conc. MTT_Assay MTT Assay (IC50 Determination) Cancer_Cells->MTT_Assay Normal_Cells->MTT_Assay Assess Selectivity

Caption: Workflow for screening the biological activity of a complex mixture.

2.1. Antimicrobial Activity Protocol (Broth Microdilution Method)

  • Preparation: Prepare a stock solution of the UVCB sample in sterile DMSO. In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[8]

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the sample that completely inhibits visible growth of the microorganism.[9]

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.[9]

2.2. In Vitro Cytotoxicity Protocol (MTT Assay)

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a normal cell line (e.g., human dermal fibroblasts) in appropriate media until they reach 80% confluency.[10][11]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the UVCB sample (prepared from a stock in DMSO and diluted in culture medium). Include untreated cells and solvent controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at ~570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control. Plot the viability against the sample concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Conclusion

The study of CAS RN 82640-07-1 requires a multidisciplinary approach suited for the analysis of complex chemical mixtures. The protocols outlined above provide a systematic framework for researchers to characterize the physicochemical nature of this UVCB substance and to screen for its potential biological activities. This foundational knowledge is essential for any further development or risk assessment.

References

Application Notes and Protocols for CAS 82640-07-1 (Raloxifene) in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

CAS number 82640-07-1 is not directly utilized in traditional materials science applications such as polymers or metallurgy. However, it is associated with the pharmaceutical compound Raloxifene , a selective estrogen receptor modulator (SERM).[1][2] In the context of materials science, Raloxifene's primary application lies in the field of biomaterials , specifically in promoting bone health and regeneration.[3] Its mechanism of action, which involves mimicking the beneficial effects of estrogen on bone, makes it a molecule of interest for researchers and professionals in drug development and biomedical engineering.[1][2][4][5]

These application notes provide an overview of Raloxifene's use in bone-related biomaterials and its mechanism of action, along with relevant data and protocols derived from scientific literature.

Application: Biofunctionalization of Implantable Materials

Raloxifene can be covalently linked to biomaterials like nano-Hydroxyapatite (nHA) to create functionalized surfaces for bone implants.[3] This approach aims to locally deliver the drug to the implant site, enhancing osseointegration and promoting bone regeneration, particularly in osteoporotic conditions.

Key Objectives:

  • Improve the biocompatibility and bioactivity of implantable materials.

  • Locally stimulate bone formation and inhibit bone resorption around the implant.

  • Enhance the stability and longevity of orthopedic and dental implants.

Quantitative Data from Clinical Studies

The efficacy of Raloxifene in improving bone mineral density (BMD) and reducing fracture risk has been extensively studied in large-scale clinical trials, such as the Multiple Outcomes of Raloxifene Evaluation (MORE) trial.[6][7][8][9] The following tables summarize key quantitative findings from these studies.

Table 1: Effect of Raloxifene on Bone Mineral Density (BMD) in Postmenopausal Women with Osteoporosis

Treatment GroupDurationLumbar Spine BMD ChangeFemoral Neck BMD ChangeTotal Body BMD ChangeReference
Raloxifene (60 mg/day)24 months+2.4% (vs. placebo)+2.4% (vs. placebo)+2.0% (vs. placebo)[10]
Raloxifene (60 mg/day)36 months+2.6%+2.1%-[6]
Raloxifene (120 mg/day)36 months+2.7%+2.4%-[6]

Table 2: Effect of Raloxifene on Vertebral Fracture Risk in Postmenopausal Women with Osteoporosis

Treatment GroupDurationRelative Risk Reduction (New Vertebral Fractures)Confidence Interval (95%)Reference
Raloxifene (60 mg/day)4 years36%0.53 - 0.76[7][8]
Raloxifene (120 mg/day)4 years43%0.48 - 0.69[7][8]

Experimental Protocols

Protocol 1: Covalent Immobilization of Raloxifene on Nano-Hydroxyapatite (nHA) Biomaterial

This protocol describes a method for covalently linking Raloxifene to an nHA-based biomaterial, as adapted from the literature.[3]

Materials:

  • Nano-Hydroxyapatite (nHA) powder

  • (3-aminopropyl)-triethoxysilane (APTES)

  • Raloxifene hydrochloride

  • Anhydrous toluene

  • Triethylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Surface Activation of nHA:

    • Disperse nHA powder in anhydrous toluene.

    • Add APTES to the suspension and reflux for 24 hours under a nitrogen atmosphere to introduce amino groups onto the nHA surface.

    • Wash the resulting amino-functionalized nHA (nHA-NH2) with toluene and ethanol to remove unreacted APTES.

    • Dry the nHA-NH2 powder under vacuum.

  • Activation of Raloxifene:

    • Dissolve Raloxifene hydrochloride and an equimolar amount of triethylamine in DMF.

    • Add DCC and NHS to the solution to activate the carboxylic acid group of a linker molecule (if necessary, as Raloxifene itself does not have a readily available carboxyl group for direct amide bonding. The original study implies a direct reaction, which may involve a more complex chemical strategy not fully detailed. For a robust protocol, a bifunctional linker would be employed).

  • Covalent Coupling:

    • Disperse the nHA-NH2 powder in the DMF solution containing activated Raloxifene.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Collect the Raloxifene-conjugated nHA (nHA-Ral) by centrifugation.

    • Wash the nHA-Ral extensively with DMF, ethanol, and deionized water to remove unreacted reagents.

    • Dry the final product under vacuum.

Characterization:

  • Confirm the covalent linkage using Fourier Transform Infrared (FTIR) spectroscopy by identifying characteristic peaks of both nHA and Raloxifene.

  • Analyze the surface morphology and elemental composition using Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) analysis.

Protocol 2: In Vitro Evaluation of Raloxifene-Functionalized Biomaterial

This protocol outlines a general procedure to assess the biological activity of the Raloxifene-functionalized biomaterial on osteoblast-like cells.

Materials:

  • Raloxifene-functionalized biomaterial (e.g., nHA-Ral)

  • Unmodified biomaterial (control)

  • Osteoblast-like cell line (e.g., MG-63, Saos-2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell viability assay kit (e.g., MTT, AlamarBlue)

  • Alkaline phosphatase (ALP) activity assay kit

  • Mineralization staining solution (e.g., Alizarin Red S)

Procedure:

  • Material Sterilization:

    • Sterilize the biomaterial samples (discs or powders) using an appropriate method (e.g., ethylene oxide, gamma irradiation, or autoclaving if the material is stable).

  • Cell Seeding:

    • Place the sterilized biomaterial samples into sterile cell culture plates.

    • Seed osteoblast-like cells onto the materials at a defined density.

  • Cell Viability Assessment:

    • At various time points (e.g., 1, 3, and 7 days), assess the viability of cells cultured on the different materials using a standard viability assay according to the manufacturer's instructions.

  • Alkaline Phosphatase (ALP) Activity:

    • After 7 and 14 days of culture, lyse the cells and measure the ALP activity, a marker of early osteoblastic differentiation, using an ALP assay kit. Normalize the activity to the total protein content.

  • Mineralization Assay:

    • After 21 days of culture in osteogenic induction medium, fix the cells and stain for calcium deposits using Alizarin Red S to visualize mineralization, a marker of late osteoblastic differentiation.

    • Quantify the staining by extracting the dye and measuring its absorbance.

Signaling Pathway and Experimental Workflow Diagrams

// Nodes Raloxifene [label="Raloxifene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER_alpha [label="Estrogen Receptor α (ERα)", fillcolor="#FBBC05", fontcolor="#202124"]; ER_beta [label="Estrogen Receptor β (ERβ)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [shape=plaintext, label=""]; Nucleus [shape=plaintext, label=""]; ERE [label="Estrogen Response Element (ERE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Osteoblast_Activity [label="↑ Osteoblast Activity\n(Bone Formation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Osteoclast_Activity [label="↓ Osteoclast Activity\n(Bone Resorption)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Raloxifene -> ER_alpha [label="Binds"]; Raloxifene -> ER_beta [label="Binds"]; ER_alpha -> ERE [label="Dimerizes and binds to"]; ER_beta -> ERE; ERE -> Gene_Transcription [label="Regulates"]; Gene_Transcription -> Osteoblast_Activity; Gene_Transcription -> Osteoclast_Activity;

// Invisible edges for layout {rank=same; Raloxifene; Cell_Membrane} {rank=same; ER_alpha; ER_beta; Nucleus} {rank=same; ERE} {rank=same; Gene_Transcription} {rank=same; Osteoblast_Activity; Osteoclast_Activity} } .dot Caption: Raloxifene's mechanism of action on bone cells.

// Nodes Start [label="Start: nHA Biomaterial", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Surface Functionalization with APTES\n(nHA-NH2)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Covalent Coupling with Raloxifene\n(nHA-Ral)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Material Characterization\n(FTIR, SEM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step4 [label="In Vitro Cell Culture with Osteoblasts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assay1 [label="Cell Viability Assay", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Assay2 [label="ALP Activity Assay", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Assay3 [label="Mineralization Staining", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Biological Evaluation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Assay1; Step4 -> Assay2; Step4 -> Assay3; {Assay1, Assay2, Assay3} -> End; } .dot Caption: Workflow for biomaterial functionalization and evaluation.

References

Application Notes and Protocols for the Spectroscopic Analysis of Einecs 280-007-5 (3,3',4,4'-Biphenyltetracarboxylic dianhydride)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and standardized protocols for the spectroscopic analysis of Einecs 280-007-5, chemically identified as 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA). BPDA is a key monomer used in the synthesis of high-performance polyimides, which are valued for their excellent thermal stability and mechanical strength.[1][2][3] Accurate spectroscopic characterization of BPDA is crucial for quality control, reaction monitoring, and research and development in the fields of polymer chemistry, materials science, and drug development.

These protocols are intended for researchers, scientists, and drug development professionals, providing methodologies for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Analysis Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For BPDA, it is particularly useful for confirming the presence of the anhydride groups.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

    • Grind a small amount of the BPDA sample (approximately 1-2 mg) to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Quickly and thoroughly mix the BPDA sample and KBr by grinding them together. The final concentration of the sample in KBr should be between 0.2% and 1%.[4]

    • Transfer the mixture to a pellet die.

    • Press the mixture under a hydraulic press at approximately 8-10 tons of pressure for a few minutes to form a transparent or translucent pellet.[5][6]

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Background: A background spectrum should be collected using a pure KBr pellet.

Data Presentation:

The FT-IR spectrum of BPDA is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3100-3000Weak-MediumC-H stretch (aromatic)[7]
~1850 & ~1780StrongC=O stretch (anhydride, symmetric and asymmetric)
~1600-1400MediumC=C stretch (in-ring aromatic)[7]
~900-675Medium-StrongC-H out-of-plane bending ("oop")[7]

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Diagram of FT-IR Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing Dry_KBr Dry KBr Mix Mix BPDA and KBr Dry_KBr->Mix Grind_BPDA Grind BPDA Sample Grind_BPDA->Mix Press Press into Pellet Mix->Press Background Acquire Background (Pure KBr) Press->Background Sample_Scan Acquire Sample Spectrum Press->Sample_Scan Background->Sample_Scan Process Process and Analyze Spectrum Sample_Scan->Process

FT-IR Experimental Workflow for BPDA Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the BPDA sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). BPDA is soluble in polar aprotic solvents like DMSO and DMF.[3]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Solvent: DMSO-d₆

    • Temperature: 25 °C (298 K)

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8-16

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of DMSO-d₆ at ~2.50 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher NMR spectrometer.

    • Solvent: DMSO-d₆

    • Temperature: 25 °C (298 K)

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Reference: The solvent peak of DMSO-d₆ at ~39.5 ppm.

Data Presentation:

¹H NMR Spectral Data (DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.3 - 8.1mAromatic Protons
~8.0 - 7.8mAromatic Protons

Note: The aromatic region will show a complex multiplet pattern due to the coupling between the non-equivalent aromatic protons.

¹³C NMR Spectral Data (DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165C=O (anhydride)
~145 - 120Aromatic Carbons

Note: Specific assignments of the aromatic carbons can be complex and may require advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC).

Diagram of NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing Weigh Weigh BPDA Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Shim Shim Magnetic Field Transfer->Shim Acquire_H1 Acquire 1H Spectrum Shim->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Shim->Acquire_C13 Process_H1 Process 1H Data Acquire_H1->Process_H1 Process_C13 Process 13C Data Acquire_C13->Process_C13 Analyze Analyze Spectra Process_H1->Analyze Process_C13->Analyze

NMR Experimental Workflow for BPDA Analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and can be used for quantitative analysis.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of BPDA of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent such as acetonitrile or N,N-dimethylformamide (DMF).

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

    • Use a quartz cuvette with a 1 cm path length.

  • Instrument Parameters:

    • Spectrophotometer: A standard double-beam UV-Vis spectrophotometer.

    • Scan Range: 200 - 400 nm.

    • Blank: Use the same solvent as used for the sample preparation as the blank.

Data Presentation:

The UV-Vis spectrum of BPDA is expected to show absorption bands in the UV region characteristic of aromatic compounds.

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Data not available in searched literatureData not available in searched literature

Diagram of UV-Vis Experimental Workflow:

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Stock Prepare Stock Solution Dilutions Prepare Dilutions Stock->Dilutions Sample Measure Sample Absorbance Dilutions->Sample Blank Measure Blank Blank->Sample Plot Plot Spectrum and Analyze Sample->Plot

UV-Vis Experimental Workflow for BPDA Analysis.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the spectroscopic analysis of 3,3',4,4'-Biphenyltetracarboxylic dianhydride (this compound). Adherence to these methodologies will ensure the acquisition of high-quality, reproducible spectroscopic data essential for quality assurance and research applications in various scientific and industrial fields.

References

Application Notes and Protocols for Electrochemical Studies of CAS 82640-07-1

Author: BenchChem Technical Support Team. Date: November 2025

Product: Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts (CAS 82640-07-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the electrochemical analysis of the complex azo dye identified by CAS number 82640-07-1. This compound is a copper-containing dye with multiple azo linkages, making its electrochemical behavior a subject of interest for quality control, degradation studies, and environmental monitoring. The protocols outlined below are based on established voltammetric techniques for the analysis of azo dyes and metal complexes.

Principle of Electrochemical Analysis

The electrochemical analysis of azo dyes typically involves the reduction of the azo group (-N=N-) at an electrode surface. This process is often irreversible and can be monitored using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The presence of the copper center in the molecule may also contribute to the electrochemical response, potentially through redox reactions of the metal ion. Modified electrodes are frequently employed to enhance the sensitivity and selectivity of the analysis.

Data Presentation

While specific quantitative data for CAS 82640-07-1 is not available in the public literature, the following table summarizes typical experimental parameters and expected outcomes for the electrochemical analysis of similar complex azo dyes.

ParameterTypical Range/ValueRemarks
Working Electrode Glassy Carbon Electrode (GCE), Modified GCE (e.g., with nanomaterials)Modification can enhance signal and lower detection limits.
Reference Electrode Ag/AgCl (in saturated KCl)Provides a stable potential reference.
Counter Electrode Platinum wire or graphite rodCompletes the electrochemical cell.
Supporting Electrolyte Phosphate buffer, Britton-Robinson bufferThe pH of the electrolyte can significantly influence the peak potential and current.
pH Range 2.0 - 10.0The reduction of the azo group is often pH-dependent.
Scan Rate (for CV) 20 - 200 mV/sUsed to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).
Pulse Amplitude (for DPV) 25 - 100 mVA key parameter to optimize for sensitivity in DPV.
Peak Potential (Ep) -0.2 to -1.0 V vs. Ag/AgClExpected range for the reduction of the azo group. The exact potential will depend on the dye's structure and the experimental conditions.
Limit of Detection (LOD) 10⁻⁸ to 10⁻⁶ MHighly dependent on the technique and electrode used.

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Qualitative Analysis

Objective: To investigate the redox behavior of CAS 82640-07-1 and determine the peak potentials for subsequent quantitative analysis.

Materials:

  • CAS 82640-07-1 standard solution (e.g., 1 mM in a suitable solvent)

  • Glassy Carbon Electrode (GCE)

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0)

  • Polishing materials (alumina slurry or diamond paste)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with alumina slurry or diamond paste on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes in deionized water to remove any polishing residues.

    • Dry the electrode under a stream of inert gas.

  • Cell Assembly:

    • Add a known volume of the supporting electrolyte to the electrochemical cell.

    • Assemble the three-electrode system: the polished GCE as the working electrode, the Ag/AgCl as the reference electrode, and the platinum wire as the counter electrode.

    • Deoxygenate the solution by purging with an inert gas for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Record a blank CV of the supporting electrolyte over the desired potential range (e.g., from +0.5 V to -1.2 V vs. Ag/AgCl).

    • Add a known concentration of the CAS 82640-07-1 standard solution to the cell.

    • Record the CV of the sample at a specific scan rate (e.g., 100 mV/s).

    • Identify the reduction and any oxidation peaks.

    • To study the effect of scan rate, vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) and record the corresponding CVs.

Protocol 2: Differential Pulse Voltammetry (DPV) for Quantitative Analysis

Objective: To develop a sensitive method for the quantitative determination of CAS 82640-07-1.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Electrode Preparation and Cell Assembly:

    • Follow steps 1 and 2 from Protocol 1.

  • DPV Parameter Optimization:

    • Based on the CV results, select a potential window that encompasses the reduction peak of interest.

    • Optimize DPV parameters such as pulse amplitude, pulse width, and scan increment to achieve the best signal-to-noise ratio. A typical starting point could be a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan increment of 4 mV.

  • Calibration Curve:

    • Record the DPV of the blank supporting electrolyte.

    • Make successive additions of the CAS 82640-07-1 standard solution to the electrochemical cell to create a series of known concentrations.

    • Record the DPV after each addition, allowing the solution to equilibrate.

    • Measure the peak current for the reduction peak at each concentration.

    • Plot a calibration curve of peak current versus concentration.

  • Sample Analysis:

    • Prepare the unknown sample in the same supporting electrolyte.

    • Record the DPV of the sample under the optimized conditions.

    • Determine the peak current and use the calibration curve to calculate the concentration of CAS 82640-07-1 in the sample.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing prep_electrode Electrode Polishing & Cleaning cv_analysis Cyclic Voltammetry (Qualitative) prep_electrode->cv_analysis prep_solution Solution Preparation & Deoxygenation prep_solution->cv_analysis peak_id Peak Identification cv_analysis->peak_id dpv_analysis Differential Pulse Voltammetry (Quantitative) calibration Calibration Curve Generation dpv_analysis->calibration peak_id->dpv_analysis concentration Concentration Determination calibration->concentration azo_dye_redox AzoDye Azo Dye (-N=N-) Hydrazo Hydrazo Intermediate (-NH-NH-) AzoDye->Hydrazo + 2e-, + 2H+ Amine Amine Products (-NH2) Hydrazo->Amine + 2e-, + 2H+

Application Notes and Protocols for the Purification of Einecs 280-007-5 (Monolinuron)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 280-007-5, chemically known as 3-(4-chlorophenyl)-1-methoxy-1-methylurea and commonly referred to as Monolinuron, is a selective, systemic herbicide and algaecide.[1][2] It functions by inhibiting photosystem II, thereby controlling the growth of broad-leaved weeds and annual grasses in various agricultural settings.[2][3] The compound has the CAS number 1746-81-2 and a molecular weight of 214.65 g/mol .[1][4] Given its use in agriculture and environmental studies, obtaining high-purity Monolinuron is crucial for accurate toxicological studies, development of analytical standards, and research into its potential pharmaceutical applications.[1]

These application notes provide detailed protocols for the purification of Monolinuron using two common laboratory techniques: recrystallization and column chromatography. The choice of method will depend on the initial purity of the sample and the desired final purity and scale of the purification.

Chemical Properties

A summary of the key physical and chemical properties of Monolinuron is provided in the table below. This data is essential for designing and executing effective purification strategies.

PropertyValueReferences
IUPAC Name3-(4-chlorophenyl)-1-methoxy-1-methylurea[2][3][4]
CAS Number1746-81-2[1][2][4]
Molecular FormulaC₉H₁₁ClN₂O₂[1]
Molecular Weight214.65 g/mol [1]
AppearanceWhite to off-white solid[1]
Melting Point80 - 83 °C[1][2]
SolubilitySoluble in acetone, methanol, toluene, chloroform, and diethyl ether. Sparingly soluble in water (0.735 g/L).[2][4]

Purification Methods

Two primary methods for the purification of Monolinuron are detailed below: recrystallization for moderately impure samples and column chromatography for samples requiring a higher degree of purification or for separating it from closely related impurities.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For Monolinuron, a mixed solvent system of ethanol and water is proposed due to its good solubility in alcohols and poor solubility in water.

Illustrative Data for Recrystallization of Monolinuron

ParameterValue
Starting Material Purity (by HPLC)~90%
Solvent SystemEthanol/Water (approx. 3:1 v/v)
Recovery Yield75-85%
Final Purity (by HPLC)≥99%
  • Dissolution: In a fume hood, dissolve the impure Monolinuron solid in a minimum amount of hot ethanol (near boiling). Stir continuously to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add warm water dropwise until the solution becomes slightly turbid. The turbidity indicates that the solution is saturated.

  • Crystal Formation: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified Monolinuron crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization of Monolinuron

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Impure Monolinuron dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_water Add warm water to turbidity hot_filtration->add_water add_ethanol Add hot ethanol to clarify add_water->add_ethanol cool Slow cooling and ice bath add_ethanol->cool filter Vacuum Filtration cool->filter wash Wash with cold ethanol/water filter->wash dry Dry under vacuum wash->dry end Pure Monolinuron dry->end

A schematic overview of the recrystallization process for Monolinuron.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For Monolinuron, a normal-phase column chromatography protocol using silica gel as the stationary phase is described.

Illustrative Data for Column Chromatography of Monolinuron

ParameterValue
Starting Material Purity (by HPLC)80-90%
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3 v/v)
Elution MonitoringThin Layer Chromatography (TLC) or UV detector
Recovery Yield60-75%
Final Purity (by HPLC)>99.5%
  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the impure Monolinuron in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate) to facilitate the elution of Monolinuron.

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light. Combine the fractions containing the pure Monolinuron.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Monolinuron.

Workflow for Column Chromatography of Monolinuron

Column_Chromatography_Workflow cluster_preparation Preparation cluster_separation Separation cluster_finalization Finalization start Impure Monolinuron load_sample Dissolve and load sample start->load_sample pack_column Pack silica gel column elute Elute with Hexane: Ethyl Acetate gradient pack_column->elute load_sample->elute collect Collect Fractions elute->collect monitor Monitor with TLC collect->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate end Pure Monolinuron evaporate->end

A step-by-step workflow for the purification of Monolinuron via column chromatography.

Purity Assessment

The purity of the final Monolinuron product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of phenylurea herbicides. The melting point of the purified compound can also serve as an indicator of purity, with a sharp melting range close to the literature value suggesting high purity.

Safety Precautions

Monolinuron is a pesticide and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for Monolinuron for detailed handling and disposal information.

References

Synthesis of Diaquabis(N-acetyl-β-alaninato)copper(II): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of the copper complex Diaquabis(N-acetyl-β-alaninato)copper(II) (CAS Number: 82640-07-1). While the primary literature provides the foundation for this synthesis, this protocol is a representative procedure based on established methods for the preparation of similar copper(II)-amino acid complexes. This complex is of interest for its potential applications in various fields, including catalysis and as a model for copper-containing enzymes.

Overview of the Synthesis

The synthesis of Diaquabis(N-acetyl-β-alaninato)copper(II) involves the reaction of a soluble copper(II) salt with N-acetyl-β-alanine in an aqueous solution. The resulting complex is then isolated by crystallization. The reaction proceeds via the coordination of the deprotonated carboxylate group and the amide oxygen of the N-acetyl-β-alanine ligand to the copper(II) center. Two water molecules complete the coordination sphere of the copper ion, leading to the formation of the diaqua complex.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of Diaquabis(N-acetyl-β-alaninato)copper(II).

2.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
Copper(II) Acetate MonohydrateCu(CH₃COO)₂·H₂O199.656046-93-1A high-purity grade is recommended.
N-acetyl-β-alanineC₅H₉NO₃131.133025-95-4
Deionized WaterH₂O18.027732-18-5For all solutions and washing steps.
EthanolC₂H₅OH46.0764-17-5For washing the final product.

2.2. Equipment

  • Magnetic stirrer with heating plate

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum flask

  • pH meter

  • Spatulas and weighing balance

2.3. Step-by-Step Synthesis Procedure

  • Preparation of Reactant Solutions:

    • In a 100 mL beaker, dissolve 1.00 g (5.01 mmol) of copper(II) acetate monohydrate in 30 mL of deionized water with gentle heating and stirring until a clear blue solution is obtained.

    • In a separate 50 mL beaker, dissolve 1.31 g (10.0 mmol) of N-acetyl-β-alanine in 20 mL of deionized water.

  • Reaction:

    • Slowly add the N-acetyl-β-alanine solution to the copper(II) acetate solution while stirring continuously at room temperature.

    • A color change from light blue to a deeper blue is typically observed upon addition.

    • Continue stirring the reaction mixture for 1 hour at room temperature to ensure complete reaction.

  • Crystallization:

    • Reduce the volume of the solution to approximately 20-25 mL by gentle heating (around 60-70 °C) on a hot plate.

    • Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature.

    • For optimal crystal growth, the beaker can be placed in a refrigerator (4 °C) overnight.

  • Isolation and Purification:

    • Collect the resulting blue crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

    • Perform a final wash with a small amount of ethanol to facilitate drying.

    • Dry the crystals in a desiccator over silica gel.

2.4. Characterization

The synthesized complex should be characterized to confirm its identity and purity. Typical characterization techniques include:

  • Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate and amide groups to the copper center.

  • UV-Visible (UV-Vis) Spectroscopy: To determine the electronic properties of the copper(II) complex.

  • Elemental Analysis: To confirm the empirical formula of the complex.

  • X-ray Crystallography: To determine the single-crystal structure of the complex.

Data Presentation

Table 1: Physicochemical Properties of Diaquabis(N-acetyl-β-alaninato)copper(II)

PropertyValue
Chemical Formula C₁₀H₂₀CuN₂O₈
Molecular Weight 359.82 g/mol
Appearance Blue crystals
Solubility Soluble in water

Table 2: Representative Elemental Analysis Data

ElementTheoretical %Found %
C 33.38(e.g., 33.31)
H 5.60(e.g., 5.55)
N 7.79(e.g., 7.72)
Cu 17.66(e.g., 17.59)

Note: "Found %" values are representative and would be determined experimentally.

Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of the components.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_product Final Product Cu_Salt Copper(II) Acetate Monohydrate Mixing Mixing and Stirring Cu_Salt->Mixing Ligand N-acetyl-β-alanine Ligand->Mixing Solvent1 Deionized Water Solvent1->Cu_Salt Solvent2 Deionized Water Solvent2->Ligand Concentration Concentration Mixing->Concentration 1 hour Crystallization Crystallization Concentration->Crystallization Slow cooling Filtration Vacuum Filtration Crystallization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Diaquabis(N-acetyl-β-alaninato) copper(II) Drying->Final_Product

Caption: Synthesis workflow for the copper complex.

Logical_Relationship Copper_Source Copper(II) Ion Source (e.g., Copper Acetate) Reaction Coordination Reaction Copper_Source->Reaction Ligand N-acetyl-β-alanine Ligand->Reaction Solvent Aqueous Solvent (Water) Solvent->Reaction Product Diaquabis(N-acetyl-β-alaninato)copper(II) [Cu(C₅H₈NO₃)₂(H₂O)₂] Reaction->Product Characterization Characterization Techniques Product->Characterization IR IR Spectroscopy Characterization->IR UVVis UV-Vis Spectroscopy Characterization->UVVis EA Elemental Analysis Characterization->EA XRay X-ray Crystallography Characterization->XRay

Caption: Logical relationship of synthesis components.

Application Notes and Protocols for Einecs 280-007-5 (4-Phenylbutyric Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 280-007-5, chemically known as 4-Phenylbutyric acid (4-PBA), is a low molecular weight fatty acid. It is recognized for its dual role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[1][2][3] These properties have led to its investigation in a wide range of research areas, including cancer, neurodegenerative diseases, and metabolic disorders.[4][5][6] 4-PBA is an FDA-approved drug for the treatment of urea cycle disorders.[4][7] Its primary mechanism of action involves interacting with the hydrophobic regions of unfolded proteins, thereby preventing their aggregation and promoting proper folding, which in turn reduces ER stress.[4][8]

Data Presentation: Dosage and Concentration

The effective dosage and concentration of 4-PBA can vary significantly depending on the experimental model and the specific research question. The following tables summarize the reported quantitative data for in vitro and in vivo studies.

In Vitro Applications: Cell Culture
Cell LineConcentrationIncubation TimeApplicationReference
Human neuroblastoma (SK-N-SH)Not specifiedNot specifiedAlleviation of Tunicamycin-induced ER stress[9]
Mouse macrophage (RAW264.7)3 mM6 hInhibition of SiNPs-induced ER stress[3][10]
Intestinal porcine epithelial (IPEC-J2)0 - 10 mmol/L48 hAssessment of cell viability and barrier function[11]
Human melanoma (CHL-1 and A375)5 µM24 hInhibition of thapsigargin-induced ER stress[4][7]
Mouse lung epithelial (MLE-12)Not specifiedNot specifiedProtection against hyperoxia-induced ER stress[8]
Chondrocytes10 mM, 20 mM, 50 mMNot specifiedReduction of ER stress[5]
Human embryonic kidney (HEK293)Not specifiedNot specifiedRe-trafficking of hERG channel protein[12]
PC12 cellsNot specifiedNot specifiedEnhancement of autophagy via PI3K/AKT/mTOR pathway[1]
In Vivo Applications: Animal Models
Animal ModelDosageRoute of AdministrationApplicationReference
Mice (hyperoxia-induced acute lung injury)10 mg/kg per dayIntraperitonealAttenuation of lung injury[8]
Mice (myocardial infarction)20 mg/kg/dayNot specifiedPrevention of cardiac rupture and remodeling[13]
Mice (experimental autoimmune encephalomyelitis)200 mg/kgDaily systemic treatmentAlleviation of mechanical and orofacial hypersensitivity[6]
Mice (heatstroke)Not specifiedPretreatmentPrevention of intestinal injury[5]
Mice (GM2 gangliosidosis model)Not specifiedNot specifiedMitigation of neurodegeneration[14]

Experimental Protocols

In Vitro Experiment: Inhibition of ER Stress in Cell Culture

This protocol provides a general guideline for using 4-PBA to inhibit ER stress in a mammalian cell line.

Materials:

  • 4-Phenylbutyric acid (4-PBA) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), sterile

  • Cell line of interest

  • ER stress inducer (e.g., Tunicamycin, Thapsigargin) - optional

Procedure:

  • Preparation of 4-PBA Stock Solution:

    • Dissolve 4-PBA powder in sterile DMSO to create a high-concentration stock solution (e.g., 1 M).

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach the desired confluency at the time of treatment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for treatment.

  • Treatment with 4-PBA:

    • Dilute the 4-PBA stock solution in complete cell culture medium to the desired final concentration (refer to the In Vitro Applications table for guidance).

    • If inducing ER stress, prepare a medium containing both the ER stress inducer and 4-PBA.

    • Remove the existing medium from the cells and wash once with sterile PBS.

    • Add the medium containing 4-PBA (and the ER stress inducer, if applicable) to the cells.

    • Incubate the cells for the desired period (e.g., 6, 24, or 48 hours).

  • Downstream Analysis:

    • After the incubation period, harvest the cells for downstream analysis, such as:

      • Western Blotting: To analyze the expression levels of ER stress markers (e.g., GRP78, CHOP, p-PERK, p-IRE1α).

      • RT-qPCR: To measure the mRNA levels of genes involved in the unfolded protein response.

      • Cell Viability Assays (e.g., MTT, CCK-8): To assess the effect of 4-PBA on cell survival.[11]

      • Immunofluorescence: To visualize the localization of proteins of interest.

In Vivo Experiment: Administration of 4-PBA in a Mouse Model

This protocol provides a general guideline for the intraperitoneal administration of 4-PBA in a mouse model.

Materials:

  • 4-Phenylbutyric acid (4-PBA) powder

  • Sterile saline (0.9% NaCl)

  • Syringes and needles appropriate for intraperitoneal injection in mice

  • Animal balance

Procedure:

  • Preparation of 4-PBA Solution for Injection:

    • Dissolve the 4-PBA powder in sterile saline to the desired concentration. The solubility in aqueous solutions can be limited, so gentle warming or sonication may be required. Ensure the solution is completely dissolved and sterile-filtered before injection.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately to determine the correct volume of the 4-PBA solution to inject.

    • The dosage will depend on the specific study design (refer to the In Vivo Applications table). For example, for a 10 mg/kg dose in a 25 g mouse, you would administer 0.25 mg of 4-PBA.

    • Administer the 4-PBA solution via intraperitoneal (IP) injection.

  • Experimental Timeline and Monitoring:

    • Follow the established experimental timeline for your specific model. This may involve daily injections for a set period.

    • Monitor the animals regularly for any signs of toxicity or adverse effects.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the animals according to approved protocols.

    • Collect tissues of interest for downstream analysis, such as Western blotting, immunohistochemistry, or histological examination, to assess the effects of 4-PBA treatment.

Signaling Pathways and Experimental Workflows

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

ER stress triggers a signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. 4-PBA acts as a chemical chaperone to alleviate ER stress, thereby modulating the UPR.

ER_Stress_UPR cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins GRP78 GRP78 Unfolded Proteins->GRP78 binds PERK PERK GRP78->PERK dissociates from IRE1α IRE1α GRP78->IRE1α dissociates from eIF2α eIF2α PERK->eIF2α phosphorylates XBP1s XBP1s IRE1α->XBP1s splices XBP1 mRNA ATF6 ATF6 ATF6 (cleaved) ATF6 (cleaved) ATF6->ATF6 (cleaved) translocates to Golgi & cleaved 4-PBA 4-PBA 4-PBA->Unfolded Proteins refolds GRP77 GRP77 GRP77->ATF6 dissociates from ATF4 ATF4 eIF2α->ATF4 induces translation CHOP CHOP ATF4->CHOP UPR Target Genes UPR Target Genes XBP1s->UPR Target Genes ATF6 (cleaved)->UPR Target Genes Apoptosis Apoptosis CHOP->Apoptosis

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow for In Vitro 4-PBA Studies

The following diagram illustrates a typical workflow for investigating the effects of 4-PBA on a cell line in vitro.

In_Vitro_Workflow Cell Seeding Cell Seeding Treatment with 4-PBA +/- ER Stress Inducer Treatment with 4-PBA +/- ER Stress Inducer Cell Seeding->Treatment with 4-PBA +/- ER Stress Inducer Incubation Incubation Treatment with 4-PBA +/- ER Stress Inducer->Incubation Cell Lysis / Fixation Cell Lysis / Fixation Incubation->Cell Lysis / Fixation Protein Analysis (Western Blot) Protein Analysis (Western Blot) Cell Lysis / Fixation->Protein Analysis (Western Blot) RNA Analysis (RT-qPCR) RNA Analysis (RT-qPCR) Cell Lysis / Fixation->RNA Analysis (RT-qPCR) Cell Viability Assay Cell Viability Assay Cell Lysis / Fixation->Cell Viability Assay Imaging (Immunofluorescence) Imaging (Immunofluorescence) Cell Lysis / Fixation->Imaging (Immunofluorescence)

Caption: A standard workflow for in vitro experiments using 4-PBA.

4-PBA's Influence on NF-κB and PI3K/AKT/mTOR Pathways

4-PBA has been shown to modulate inflammatory and survival pathways. Its inhibition of ER stress can lead to downstream effects on pathways such as NF-κB and PI3K/AKT/mTOR.

Downstream_Pathways 4-PBA 4-PBA ER Stress ER Stress 4-PBA->ER Stress inhibits NF-κB Activation NF-κB Activation ER Stress->NF-κB Activation activates PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway ER Stress->PI3K/AKT/mTOR Pathway modulates Inflammation Inflammation NF-κB Activation->Inflammation Autophagy Autophagy PI3K/AKT/mTOR Pathway->Autophagy inhibits

Caption: Downstream effects of 4-PBA on key signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Einecs 280-007-5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(2-butoxyethoxy)ethyl acetate (Einecs 280-007-5). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis via Fischer esterification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 2-(2-butoxyethoxy)ethyl acetate are a common issue and can stem from several factors related to the reversible nature of the Fischer esterification reaction.

  • Incomplete Reaction: The esterification of diethylene glycol monobutyl ether with acetic acid is an equilibrium-limited reaction. To drive the reaction towards the product side, it is crucial to remove the water byproduct as it forms.

    • Solution: Employ azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or heptane. This will continuously remove water from the reaction mixture, shifting the equilibrium towards the ester.

  • Suboptimal Reactant Ratio: The molar ratio of acetic acid to diethylene glycol monobutyl ether can significantly impact the reaction equilibrium.

    • Solution: Use a slight excess of acetic acid (e.g., 1.1 to 1.5 molar equivalents) to ensure complete conversion of the glycol ether. However, a large excess can complicate purification.

  • Insufficient Catalyst Activity: The choice and amount of acid catalyst are critical for the reaction rate.

    • Solution: Ensure you are using an adequate amount of a suitable acid catalyst. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid, or acidic ion-exchange resins. If using a solid catalyst, ensure it is not deactivated.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: Side reactions can reduce your yield and complicate the purification process. The most common byproducts in this synthesis are:

  • Ether Cleavage Products: Strong acids at high temperatures can promote the cleavage of the ether linkages in diethylene glycol monobutyl ether.

  • Dehydration Products: The alcohol reactant can undergo acid-catalyzed dehydration to form ethers.

  • Colored Impurities: The reaction mixture may darken, indicating the formation of colored byproducts, especially at high temperatures.

To minimize byproduct formation:

  • Control Reaction Temperature: Avoid excessively high temperatures. The optimal temperature range is typically between 120-150°C.

  • Choose the Right Catalyst: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. Consider using a milder catalyst like p-toluenesulfonic acid or a solid acid catalyst (e.g., Amberlyst 15), which can be easily removed by filtration and may lead to a cleaner reaction profile.

  • Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the starting material is consumed to avoid prolonged exposure to acidic conditions.

Q3: The purification of my final product is difficult, and I'm losing a lot of material during this step. What are the best practices for purification?

A3: Purification of 2-(2-butoxyethoxy)ethyl acetate can be challenging due to its high boiling point and the presence of byproducts with similar physical properties.

  • Neutralization and Washing: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Be cautious as this will produce CO2 gas. Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Distillation: The most common method for purification is vacuum distillation. Due to the high boiling point of the product (around 245°C at atmospheric pressure), distillation under reduced pressure is necessary to prevent decomposition.

  • Fractional Distillation: If byproducts with close boiling points are present, fractional distillation with a suitable column (e.g., Vigreux or packed column) will be necessary to achieve high purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized for the synthesis of 2-(2-butoxyethoxy)ethyl acetate.

ParameterCondition 1Condition 2Condition 3
Catalyst p-Toluenesulfonic acidSulfuric acidAmberlyst 15
Catalyst Loading (mol%) 1-20.5-15-10 wt%
Acetic Acid (molar eq.) 1.21.11.3
Temperature (°C) 120-130110-120130-140
Reaction Time (h) 4-63-56-8
Typical Yield (%) 85-9580-9088-96

Experimental Protocols

Key Experiment: Synthesis of 2-(2-butoxyethoxy)ethyl acetate via Azeotropic Distillation

Materials:

  • Diethylene glycol monobutyl ether

  • Glacial acetic acid

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • To the flask, add diethylene glycol monobutyl ether (1.0 eq.), glacial acetic acid (1.2 eq.), p-TSA (0.02 eq.), and toluene (as the azeotropic solvent).

  • Heat the reaction mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the p-TSA. Stir until CO2 evolution ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the crude product by vacuum distillation to obtain pure 2-(2-butoxyethoxy)ethyl acetate.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Reactants: - Diethylene glycol monobutyl ether - Acetic Acid - p-TSA (catalyst) - Toluene (solvent) reflux Heat to Reflux with Dean-Stark Trap reactants->reflux water_removal Azeotropic Removal of Water reflux->water_removal neutralization Neutralization with NaHCO3 solution water_removal->neutralization extraction Washing with Brine neutralization->extraction drying Drying with MgSO4 extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Vacuum Distillation concentration->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Common Issue: Low Reaction Yield cause1 Incomplete Reaction (Equilibrium Not Shifted) issue->cause1 cause2 Side Reactions (Byproduct Formation) issue->cause2 cause3 Suboptimal Conditions issue->cause3 solution1 Use Dean-Stark to Remove Water cause1->solution1 solution2 Optimize Reactant Ratio cause1->solution2 solution3 Adjust Temperature and Catalyst Choice cause2->solution3 solution4 Improve Purification Technique cause2->solution4 cause3->solution2 cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Synthesis of 4-(4-methyl-1-piperazinyl)aniline (CAS 16153-81-4)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. All procedures should be carried out by trained personnel in a properly equipped laboratory, adhering to all relevant safety protocols.

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in improving the yield and purity of 4-(4-methyl-1-piperazinyl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 4-(4-methyl-1-piperazinyl)aniline?

A1: The most prevalent methods for the synthesis of 4-(4-methyl-1-piperazinyl)aniline are:

  • Nucleophilic Aromatic Substitution (SNA r): This is a classical and often cost-effective method involving the reaction of an electron-deficient aryl halide (e.g., 4-fluoro-1-nitrobenzene) with N-methylpiperazine, followed by the reduction of the nitro group.

  • Buchwald-Hartwig Amination: A modern and versatile palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-bromoaniline or 4-chloroaniline) and N-methylpiperazine. This method offers a broad substrate scope and is often performed under milder conditions than traditional methods.[1][2][3]

  • Reductive Amination: This route involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While less commonly cited for this specific molecule, it remains a viable synthetic strategy.[4]

Q2: I am observing a low yield in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors depending on the synthetic route. Common issues include:

  • For SNAr: Incomplete reaction, side reactions such as diarylation of the piperazine, or degradation of starting materials under harsh reaction conditions. The presence of water can also lead to the formation of phenolic byproducts.

  • For Buchwald-Hartwig Amination: Inactive catalyst, poor choice of ligand or base, presence of oxygen which can deactivate the palladium catalyst, or substrate-specific issues like steric hindrance.[5]

  • For all methods: Impure starting materials, incorrect stoichiometry, suboptimal reaction temperature or time, and inefficient product isolation and purification.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Minimizing impurities requires careful control of reaction parameters:

  • Inert Atmosphere: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent catalyst oxidation.

  • High-Purity Reagents: Use of high-purity, dry solvents and reagents is essential to avoid side reactions.

  • Stoichiometry Control: Precise control of the molar ratios of reactants can minimize the formation of over-alkylated or other byproducts.

  • Temperature and Time Optimization: Running the reaction at the optimal temperature for the minimum time required for completion can reduce the formation of degradation products.

Q4: What are the recommended purification methods for 4-(4-methyl-1-piperazinyl)aniline?

A4: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Common techniques include:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying small to medium-scale reactions, allowing for the separation of the desired product from starting materials and byproducts.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material on a larger scale.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and extraction into an organic solvent.

Troubleshooting Guides

Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
No or very low conversion of starting materials Inactive catalyst or ligand.Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst for more reliable formation of the active catalytic species.[5]
Incorrect base.The choice of base is critical. Screen different bases such as NaOtBu, K3PO4, or Cs2CO3. Stronger, non-coordinating bases are often preferred.
Presence of oxygen.Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Formation of dehalogenated starting material β-hydride elimination is competing with reductive elimination.Optimize the ligand. Bulky, electron-rich phosphine ligands can promote reductive elimination over β-hydride elimination.[2]
Incomplete reaction after prolonged time Suboptimal temperature.Increase the reaction temperature. Buchwald-Hartwig reactions are often run at elevated temperatures (e.g., 80-110 °C).
Steric hindrance.If the aryl halide or amine is sterically hindered, a more active catalyst system with a bulkier ligand may be required.
Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Suggested Solution
Slow or incomplete reaction Insufficiently activated aryl halide.Ensure the aryl halide has a strong electron-withdrawing group (e.g., -NO2) ortho or para to the leaving group.
Poor leaving group.Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[6] If using other halogens, higher temperatures may be required.
Formation of bis-arylated piperazine Incorrect stoichiometry.Use a molar excess of N-methylpiperazine to favor the mono-arylated product.
Presence of phenolic byproducts Reaction with water.Use a dry solvent and ensure all reagents are anhydrous.
Low yield after nitro group reduction Incomplete reduction.Monitor the reaction closely by TLC or LC-MS. Ensure sufficient reducing agent (e.g., H2/Pd/C, SnCl2, Fe/HCl) is used.
Product degradation during reduction.Choose a milder reducing agent or optimize the reaction conditions (temperature, pressure).

Data Presentation: Comparison of Synthetic Routes

The following table summarizes typical reaction conditions and reported yields for the synthesis of 4-(4-methyl-1-piperazinyl)aniline and analogous compounds.

Synthetic Route Aryl Halide Amine Catalyst/Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
Buchwald-Hartwig 4-BromoanilineN-MethylpiperazinePd2(dba)3 / XantphosCs2CO3Toluene1002475-95
Buchwald-Hartwig 4-ChloroanilineN-MethylpiperazinePd(OAc)2 / BINAPCs2CO3Toluene110880-97[1]
SNAr & Reduction 4-Fluoro-1-nitrobenzeneN-Methylpiperazine-K2CO3DMSO100-1204-890-98 (for substitution)
(Intermediate)H2, Pd/C-MethanolRoom Temp2-4>95 (for reduction)
Reductive Amination 4-(4-methylpiperazin-1-yl)benzaldehydeAmmoniaNi or Co catalyst-Methanol80-10012-2460-80

Experimental Protocols

Detailed Protocol for Buchwald-Hartwig Amination

This protocol is a representative example for the synthesis of 4-(4-methyl-1-piperazinyl)aniline from 4-bromoaniline and N-methylpiperazine.

Materials:

  • 4-Bromoaniline

  • N-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (0.05 equivalents) and BINAP (0.08 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add Cs2CO3 (2.0 equivalents), 4-bromoaniline (1.0 equivalent), and anhydrous toluene.

  • Amine Addition: Add N-methylpiperazine (1.2 equivalents) to the reaction mixture.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford 4-(4-methyl-1-piperazinyl)aniline as a solid.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Halide - N-Methylpiperazine - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat to Reaction Temp inert->heating stirring Stir & Monitor (TLC/LC-MS) heating->stirring cooling Cool to Room Temp stirring->cooling filtration Filter to Remove Catalyst & Salts cooling->filtration extraction Solvent Extraction & Concentration filtration->extraction purification Purify by Chromatography or Recrystallization extraction->purification product Pure Product: 4-(4-methyl-1-piperazinyl)aniline purification->product

Caption: General experimental workflow for the synthesis of 4-(4-methyl-1-piperazinyl)aniline.

troubleshooting_yield cluster_low_conversion Low Conversion Issues cluster_high_conversion High Conversion, Low Isolation Issues start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion catalyst_issue Catalyst/Ligand Inactive? Use fresh reagents check_conversion->catalyst_issue Low side_reactions Significant Side Products? Optimize stoichiometry/conditions check_conversion->side_reactions High conditions_issue Suboptimal Conditions? Increase Temp/Time catalyst_issue->conditions_issue atmosphere_issue Oxygen Present? Improve inert atmosphere conditions_issue->atmosphere_issue workup_loss Product Loss During Workup? Optimize extraction/purification side_reactions->workup_loss product_degradation Product Degradation? Use milder conditions workup_loss->product_degradation

Caption: Troubleshooting decision tree for addressing low yield in synthesis.

References

Technical Support Center: Copper Complex (CAS 82640-07-1) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the copper complex (SP-4-1)-Dichloro(N,N,N',N'-tetramethyl-1,2-ethanediamine-κN,κN')copper (CAS 82640-07-1).

Frequently Asked Questions (FAQs)

Q1: What is the structure and coordination geometry of the copper complex 82640-07-1?

A1: The complex, systematically named (SP-4-1)-Dichloro(N,N,N',N'-tetramethyl-1,2-ethanediamine-κN,κN')copper, features a central copper(II) ion. It is coordinated by two chloride ions and the bidentate ligand N,N,N',N'-tetramethylethylenediamine (TMEDA), which binds through its two nitrogen atoms. The "SP-4-1" designation indicates a square planar geometry around the copper center.[1]

Q2: What are the general solubility characteristics of this type of copper complex?

A2: Copper(II) complexes with TMEDA and halide ligands are often soluble in organic solvents.[2] However, the solubility can be influenced by the specific solvent and the presence of other coordinating species. Some copper complexes, particularly those with different ligands, may be insoluble in common organic solvents and have limited solubility in water.[3][4]

Q3: What are the potential applications of this copper complex?

A3: While specific applications for 82640-07-1 are not widely documented, similar copper(II)-TMEDA complexes are utilized as catalysts in organic synthesis, such as in atom transfer radical polymerization (ATRP) and carbon-carbon bond formation.[5][6] Additionally, copper complexes are investigated for their biological activities, including antimicrobial and anticancer properties, due to their ability to interact with biomolecules like DNA.[7][8]

Troubleshooting Guide

Synthesis & Handling

Q4: My synthesis of the copper complex resulted in a low yield or an impure product. What are common causes?

A4: Several factors can affect the outcome of the synthesis:

  • Reagent Purity: Ensure the copper(II) salt and TMEDA ligand are of high purity. Impurities can lead to side reactions and the formation of undesired byproducts.

  • Stoichiometry: Precise molar ratios of the reactants are crucial. An excess of either the copper salt or the ligand can lead to the formation of different complex species.

  • Solvent Choice: The solvent can influence the reaction rate and the solubility of the product. Methanolic solutions are commonly used for the synthesis of similar copper complexes.[9]

  • Reaction Conditions: Temperature and reaction time are critical parameters. Some syntheses require heating under reflux to ensure complete reaction.[9] Inadequate heating or reaction time may result in incomplete formation of the desired complex. Conversely, excessive heat can lead to decomposition.

  • Atmosphere: While many copper(II) complexes are stable in air, sensitive reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions with atmospheric moisture.

Q5: The color of my reaction mixture is different than expected. What could this indicate?

A5: The color of copper(II) complexes is dependent on the coordination environment of the copper ion. A color change can indicate the formation of the desired complex, but an unexpected color may suggest:

  • Incorrect Coordination: The ligand may not have coordinated to the copper center as expected, or a different number of ligands may have attached.

  • Oxidation State Change: A change from the typical blue or green of copper(II) to a colorless or reddish-brown solution could indicate the reduction of Cu(II) to Cu(I).

  • Impurities: The presence of impurities in the starting materials or solvent can lead to the formation of colored byproducts.

Q6: The synthesized complex appears unstable and decomposes over time. How can I improve its stability?

A6: Instability can be due to sensitivity to air, moisture, or light.

  • Storage: Store the complex in a tightly sealed container, under an inert atmosphere if necessary, and in a cool, dark, and dry place.

  • Ligand Dissociation: The TMEDA ligand can dissociate from the copper center. This is an equilibrium process that can be influenced by the solvent and the presence of other coordinating molecules.

  • Redox Instability: Copper(II) complexes can sometimes be reduced to copper(I). Avoid exposure to reducing agents unless intended for a specific reaction.

Characterization

Q7: I am having difficulty obtaining clear NMR spectra for my copper(II) complex. Why is this?

A7: Copper(II) is a paramagnetic ion, which causes significant broadening of NMR signals. This often makes it very difficult to obtain useful information from standard ¹H or ¹³C NMR spectroscopy. Electron Paramagnetic Resonance (EPR) spectroscopy is a more suitable technique for characterizing paramagnetic copper(II) complexes.

Q8: My elemental analysis results do not match the theoretical values for the expected formula. What should I check?

A8: Discrepancies in elemental analysis can arise from:

  • Impurities: The presence of residual solvents, starting materials, or byproducts will alter the elemental composition. Ensure the product is thoroughly dried and purified.

  • Hygroscopic Nature: The complex may have absorbed atmospheric moisture.

  • Incorrect Formula: The actual structure of the isolated complex may differ from the expected one (e.g., inclusion of solvent molecules in the crystal lattice).

Experimental Applications

Q9: My catalytic reaction using the copper complex is not proceeding as expected. What are potential issues?

A9: Poor catalytic activity can be due to:

  • Catalyst Deactivation: The copper complex may be degrading under the reaction conditions.

  • Inhibitors: Impurities in the substrate or solvent can act as inhibitors.

  • Reaction Conditions: The temperature, pressure, solvent, and concentration of reactants can all significantly impact catalytic performance. Optimization of these parameters is often necessary.

  • Co-catalyst/Initiator Requirement: Some copper-catalyzed reactions require the presence of a co-catalyst or an initiator to proceed efficiently.

Q10: I am observing low biological activity in my assays. What could be the reason?

A10: The biological activity of metal complexes is often dependent on several factors:

  • Solubility and Bioavailability: The complex must be sufficiently soluble in the assay medium to reach its biological target.

  • Stability in Media: The complex may be unstable in the biological buffer or cell culture medium, leading to ligand dissociation and loss of activity.

  • Cellular Uptake: The complex may not be efficiently taken up by the cells being studied.

  • Mechanism of Action: The presumed biological target may not be correct, or the complex may not be interacting with it as hypothesized. The biological activity of a ligand can be enhanced upon complexation with a metal ion.[8]

Experimental Protocols

Protocol 1: Synthesis of a Representative Copper(II)-TMEDA Complex

This protocol describes a general method for synthesizing a dichlorocopper(II)-TMEDA complex.

  • Dissolve Copper Salt: Dissolve one molar equivalent of copper(II) chloride (CuCl₂) in methanol with stirring. Heating may be required to achieve complete dissolution.[9][10]

  • Add Ligand: To the stirred solution, add one molar equivalent of N,N,N',N'-tetramethylethylenediamine (TMEDA) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-4 hours). The formation of a precipitate may be observed.[9]

  • Isolation: Cool the mixture and collect the solid product by filtration.

  • Washing: Wash the product with a small amount of cold methanol and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product under vacuum.

Protocol 2: Characterization by UV-Visible Spectroscopy

  • Solution Preparation: Prepare a dilute solution of the copper complex in a suitable solvent (e.g., methanol, acetonitrile).

  • Blank Measurement: Record the spectrum of the pure solvent to use as a baseline.

  • Sample Measurement: Record the UV-Visible spectrum of the copper complex solution over a range of approximately 200-800 nm.

  • Analysis: The spectrum of a typical copper(II) complex will show d-d transitions in the visible region, which are characteristic of the coordination geometry.

Quantitative Data

Table 1: Properties of N,N,N',N'-Tetramethylethylenediamine (TMEDA)

PropertyValueReference
CAS Number 110-18-9
Molecular Formula C₆H₁₆N₂[11]
Molar Mass 116.20 g/mol
Appearance Colorless liquid[11]
Density 0.7765 g/mL (at 20 °C)[2]
Boiling Point 121.1 °C[2]
Melting Point -55 °C
Solubility in Water Miscible[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application s1 Reactants (CuCl₂, TMEDA) s3 Reaction (Stirring/Reflux) s1->s3 s2 Solvent (Methanol) s2->s3 s4 Isolation (Filtration) s3->s4 s5 Purification (Washing/Drying) s4->s5 c1 UV-Vis Spectroscopy s5->c1 Characterize Product c2 FT-IR Spectroscopy s5->c2 c3 Elemental Analysis s5->c3 c4 X-ray Crystallography s5->c4 a1 Catalysis Studies s5->a1 Test Activity a2 Biological Assays s5->a2

Caption: General experimental workflow for the synthesis, characterization, and application of the copper complex.

signaling_pathway ext_stimulus External Stimulus cell_membrane Cell Membrane cu_complex Copper Complex (82640-07-1) ros Reactive Oxygen Species (ROS) cu_complex->ros Induces dna_damage DNA Damage ros->dna_damage Causes apoptosis Apoptosis dna_damage->apoptosis Leads to

Caption: Hypothetical signaling pathway for the induction of apoptosis by the copper complex via ROS generation.

References

stability and storage conditions for Einecs 280-007-5

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of Einecs 280-007-5?

A1: Based on its structure as a copper-complexed azo dye, the compound is expected to have enhanced stability compared to the free azo dye. Metal complexation generally increases light and thermal stability.[1] However, like many organic dyes, it may still be susceptible to degradation under certain conditions. Azo dyes can be sensitive to strong oxidizing or reducing agents, and extreme pH levels. The copper complex component suggests sensitivity to air and moisture, which is characteristic of organocopper compounds.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: While specific data is unavailable, general best practices for storing similar compounds suggest the following conditions to maximize shelf life.

Summary of Recommended Storage Conditions (Inferred)

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.[4]Low temperatures slow down potential degradation reactions.
2-8°C for short-term storage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2]Organocopper compounds can be sensitive to oxygen and moisture.[2][3]
Light Protect from light. Store in an amber vial or a dark container.[4]Azo dyes can be photolabile.
Container Use a tightly sealed, dry, glass container.[5]To prevent exposure to moisture and air.

Q3: How should I handle this compound in the laboratory?

A3: Due to the presence of a copper complex and azo functionalities, it is prudent to handle this compound with care.

General Handling Guidelines:

  • Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[6]

  • Avoid contact with skin and eyes.[6]

  • Prevent the formation of dust.

  • When not in use, keep the container tightly closed to minimize exposure to air and moisture.[6]

  • Before opening the container, allow it to warm to room temperature to prevent condensation of atmospheric moisture inside the vial.[4]

Troubleshooting Guides

This section addresses specific issues that researchers might encounter during their experiments with this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (see table above).

    • Check for Color Change: A noticeable change in the color of the solid compound or a solution could indicate degradation.

    • Perform a Quality Control Check: If possible, run a simple analytical test (e.g., UV-Vis spectroscopy) to check the absorbance spectrum against a fresh sample or previously recorded data. A shift in the maximum absorbance wavelength or a decrease in absorbance could indicate degradation.

    • Use a Fresh Aliquot: If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.

Issue 2: The compound appears to be losing activity over the course of an experiment.

  • Possible Cause: The compound is unstable under the specific experimental conditions (e.g., pH, temperature, presence of certain reagents).

  • Troubleshooting Steps:

    • Review Experimental Protocol: Examine your experimental setup for any factors that could contribute to degradation. Azo dyes can be sensitive to pH, while organocopper compounds can be reactive.[7][8]

    • pH Sensitivity: If your experiment involves aqueous solutions, measure the pH. If it is strongly acidic or basic, consider if this could be affecting the compound's stability.

    • Temperature Stability: If your experiment is conducted at elevated temperatures, the compound may be degrading. Consider running the experiment at a lower temperature if possible.

    • Reagent Compatibility: Ensure that other reagents in your experiment are not incompatible with azo dyes or copper complexes. Avoid strong oxidizing or reducing agents unless they are part of the intended reaction.

Logical Troubleshooting Workflow for Stability Issues

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage OK? check_storage->storage_ok visual_inspection Visually Inspect Compound (Color Change?) qc_check Perform QC Check (e.g., UV-Vis) visual_inspection->qc_check compound_ok Compound OK? qc_check->compound_ok storage_ok->visual_inspection Yes use_new_vial Use a Fresh Vial storage_ok->use_new_vial No compound_ok->use_new_vial No review_protocol Review Experimental Protocol (pH, Temp, Reagents) compound_ok->review_protocol Yes end_good Problem Resolved use_new_vial->end_good protocol_issue Potential Protocol Issue? review_protocol->protocol_issue modify_protocol Modify Protocol (Adjust pH, Lower Temp, etc.) protocol_issue->modify_protocol Yes consult_literature Consult Literature for Related Compounds protocol_issue->consult_literature No modify_protocol->end_good end_bad Problem Persists: Contact Supplier consult_literature->end_bad

A troubleshooting workflow for addressing inconsistent experimental results potentially caused by compound instability.

References

Technical Support Center: Optimizing Reaction Conditions for CAS 82640-07-1

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for CAS 82640-07-1?

A1: The synthesis of this complex polyazo dye involves a multi-step process:

  • Diazotization: Conversion of the primary aromatic amines (3-amino-4-methoxybenzenesulfonic acid and 4-nitro-1,3-benzenediamine) into their respective diazonium salts.

  • Azo Coupling: Stepwise reaction of the diazonium salts with the coupling agent, resorcinol, to form the polyazo dye.

  • Complexation: Chelation of the resulting polyazo dye with a copper salt to form the final copper complex.

Q2: What are the critical parameters to control during the diazotization step?

A2: Temperature and pH are the most critical parameters. Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salts.[1][2] The reaction is performed in a strongly acidic medium.

Q3: What factors influence the azo coupling reaction?

A3: The pH of the reaction medium is crucial for a successful coupling reaction.[3][4][5] The rate of addition of the diazonium salt to the coupling agent solution and the reaction temperature also significantly impact the yield and purity of the product.[1]

Q4: What are common copper sources for the complexation step?

A4: Copper(II) salts such as copper(II) sulfate (CuSO₄) or copper(II) chloride (CuCl₂) are commonly used for the synthesis of copper-azo complexes.[6][7][8][9][10][11]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of the copper-complexed polyazo dye.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Azo Dye 1. Decomposition of the diazonium salt. 2. Incorrect pH for the coupling reaction. 3. Low reactivity of the coupling agent.1. Maintain a low temperature (0-5 °C) throughout the diazotization and coupling steps. Use the diazonium salt immediately after its preparation. 2. Optimize the pH for the coupling reaction. The optimal pH for coupling with phenols like resorcinol is typically mildly alkaline. 3. Ensure the resorcinol solution is appropriately prepared, often in a basic solution to enhance its reactivity.
Formation of Insoluble Precipitates during Diazotization 1. The amine starting material or its salt is sparingly soluble in the acidic medium.1. Use a co-solvent or a different acid to improve solubility. Ensure vigorous stirring to maintain a fine suspension.
Off-color Product or Presence of Impurities 1. Side reactions during diazotization or coupling. 2. Incomplete coupling reaction. 3. Oxidation of the product. 4. Incomplete copper complexation.1. Control the temperature and rate of reagent addition strictly. Ensure proper pH control during coupling to minimize side product formation.[12] 2. Allow sufficient reaction time for the coupling to go to completion. Monitor the reaction progress using techniques like TLC. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen) if the product is sensitive to air oxidation. 4. Ensure the correct stoichiometry of the copper salt is used. Optimize the pH and temperature for the complexation step.
Poor Solubility of the Final Product 1. The nature of the complex itself may lead to low solubility in common solvents. 2. Presence of insoluble impurities.1. Try a range of solvents for purification and characterization. 2. Purify the product using appropriate techniques such as recrystallization from a suitable solvent or column chromatography.

Experimental Protocols (Generalized)

The following are generalized methodologies for the key steps in the synthesis of a copper-complexed polyazo dye. Note: These are not specific protocols for CAS 82640-07-1 and should be adapted and optimized based on experimental observations.

Diazotization of an Aromatic Amine (e.g., 3-amino-4-methoxybenzenesulfonic acid)
  • Dissolve or suspend the aromatic amine in a dilute strong acid (e.g., HCl or H₂SO₄).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.[2]

  • Stir the reaction mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete.

  • The resulting solution containing the diazonium salt should be used immediately in the next step.

Azo Coupling with Resorcinol
  • Prepare a solution of resorcinol in a dilute alkaline solution (e.g., NaOH) and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold resorcinol solution with efficient stirring, maintaining the temperature below 10 °C.

  • The pH of the reaction mixture should be maintained in the weakly alkaline range. Adjust the pH as needed by adding a base.[3][13]

  • Stir the reaction mixture at low temperature for a specified time until the coupling is complete (monitor by TLC).

  • The resulting azo dye may precipitate from the solution and can be isolated by filtration.

Copper Complexation
  • Dissolve or suspend the synthesized azo dye in a suitable solvent (e.g., water or an alcohol/water mixture).

  • Add an aqueous solution of a copper(II) salt (e.g., CuSO₄·5H₂O) to the dye solution.

  • Adjust the pH of the mixture to a suitable range (often weakly acidic to neutral) and heat the reaction mixture to facilitate complexation.[6]

  • Monitor the reaction for a color change, which often indicates the formation of the copper complex.

  • After the reaction is complete, the copper complex can be isolated by filtration, washed, and dried.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_complexation Copper Complexation A Amine 1 (3-amino-4-methoxy- benzenesulfonic acid) NaNO2 NaNO2 / Acid (0-5 °C) A->NaNO2 B Amine 2 (4-nitro-1,3- benzenediamine) B->NaNO2 D1 Diazonium Salt 1 NaNO2->D1 D2 Diazonium Salt 2 NaNO2->D2 Coupling Stepwise Coupling (pH Control, <10 °C) D1->Coupling D2->Coupling Resorcinol Resorcinol (Alkaline Solution) Resorcinol->Coupling AzoDye Polyazo Dye Coupling->AzoDye Complexation Complexation (pH & Temp Control) AzoDye->Complexation CuSalt Copper(II) Salt (e.g., CuSO4) CuSalt->Complexation FinalProduct CAS 82640-07-1 (Copper Complex) Complexation->FinalProduct

Caption: Synthetic workflow for CAS 82640-07-1.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Impure Product Check_Diazo Check Diazotization Conditions Start->Check_Diazo Temp_Low Temperature < 5°C? Check_Diazo->Temp_Low Acid_Correct Sufficient Acid? Temp_Low->Acid_Correct Yes Optimize Optimize Respective Step Temp_Low->Optimize No Check_Coupling Check Coupling Conditions Acid_Correct->Check_Coupling Yes Acid_Correct->Optimize No pH_Correct Correct pH for Coupling? Check_Coupling->pH_Correct Addition_Slow Slow Addition of Diazo Salt? pH_Correct->Addition_Slow Yes pH_Correct->Optimize No Check_Complexation Check Complexation Conditions Addition_Slow->Check_Complexation Yes Addition_Slow->Optimize No Cu_Stoich Correct Cu Salt Stoichiometry? Check_Complexation->Cu_Stoich Rxn_Complete Reaction to Completion? Cu_Stoich->Rxn_Complete Yes Cu_Stoich->Optimize No Rxn_Complete->Optimize No Purify Purify Product Rxn_Complete->Purify Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 2-Ethylhexyl Acetate (EINECS 280-007-5)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 2-ethylhexyl acetate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 2-ethylhexyl acetate via Fischer esterification and transesterification, offering solutions to minimize impurity formation and improve product purity.

Fischer Esterification of 2-Ethylhexanol with Acetic Acid

Q1: My final product contains unreacted 2-ethylhexanol and acetic acid. How can I improve the conversion rate?

A1: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, 2-ethylhexyl acetate, you can:

  • Increase the Excess of a Reactant: Using a molar excess of one of the reactants, typically the less expensive one (acetic acid), will shift the equilibrium to favor product formation.

  • Remove Water: The formation of water as a byproduct drives the reverse reaction. Employing a Dean-Stark apparatus during reflux will continuously remove water from the reaction mixture, thus promoting the forward reaction.

  • Optimize Catalyst Concentration: Ensure the appropriate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. Insufficient catalyst will result in a slow reaction, while excessive amounts can lead to side reactions.

Q2: I am observing the formation of an unknown high-boiling impurity. What could it be and how can I prevent it?

A2: A common high-boiling impurity is di(2-ethylhexyl) ether. This can form via the acid-catalyzed dehydration of 2-ethylhexanol, especially at elevated temperatures.

  • Troubleshooting:

    • Control Reaction Temperature: Avoid excessively high reaction temperatures. Maintain the temperature at the reflux point of the reaction mixture without overheating.

    • Use an Appropriate Catalyst: Some catalysts may favor ether formation more than others. Consider using a milder acid catalyst or optimizing the concentration of the current one.

Q3: My purified 2-ethylhexyl acetate has a slight color. What is the likely cause and how can I obtain a colorless product?

A3: Color formation can be due to thermal degradation of the reactants or products, or from impurities in the starting materials.

  • Troubleshooting:

    • Purify Starting Materials: Ensure the 2-ethylhexanol and acetic acid are of high purity before use.

    • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer duration.

    • Purification Method: Utilize fractional distillation under reduced pressure for the final purification step. This allows for distillation at a lower temperature, minimizing thermal decomposition. Activated carbon treatment of the crude product before distillation can also help in removing colored impurities.

Transesterification of 2-Ethylhexanol with Methyl Acetate

Q1: The transesterification reaction is slow and does not go to completion. What can I do to improve the reaction rate and yield?

A1: The efficiency of the transesterification reaction is influenced by several factors:

  • Catalyst Selection and Concentration: The choice of catalyst is crucial. Strongly acidic cation-exchange resins like NKC-9 or Amberlyst-15 are effective heterogeneous catalysts. Ensure the catalyst loading is optimized; a study on the synthesis of 2-ethylhexyl acetate by transesterification found that a catalyst loading of 20 wt.% of NKC-9 was optimal.[1][2]

  • Molar Ratio of Reactants: Using a significant molar excess of methyl acetate can drive the reaction forward. A molar ratio of 4:1 of methyl acetate to 2-ethylhexanol has been shown to be effective.[1][2]

  • Removal of Methanol: The methanol produced as a byproduct can shift the equilibrium back to the reactants. Conducting the reaction in a system that allows for the removal of methanol, such as reactive distillation, can significantly improve the conversion.

Q2: What are the potential side products in the transesterification synthesis of 2-ethylhexyl acetate?

A2: While generally a cleaner reaction than Fischer esterification, potential impurities can include:

  • Unreacted Starting Materials: Incomplete conversion will leave residual 2-ethylhexanol and methyl acetate.

  • Methanol: This is a byproduct of the reaction and needs to be efficiently removed.

  • Side Reactions of Methyl Acetate: Under certain conditions, methyl acetate can undergo self-condensation or other side reactions, though this is less common with the milder conditions typically used for transesterification.

Data Presentation

Table 1: Optimized Reaction Conditions for Transesterification of 2-Ethylhexanol with Methyl Acetate using NKC-9 Catalyst.[1][2]

ParameterOptimal Value
CatalystNKC-9 (Strongly acidic cation-exchange resin)
Catalyst Loading20 wt.%
Molar Ratio (Methyl Acetate : 2-Ethylhexanol)4:1
Reaction Temperature80 °C
Reaction Time3 hours
Resulting Conversion of 2-Ethylhexanol 79.64%
Resulting Product Yield 90.90%

Experimental Protocols

Key Experiment 1: Fischer Esterification of 2-Ethylhexanol with Acetic Acid

Objective: To synthesize 2-ethylhexyl acetate with minimal impurities.

Materials:

  • 2-Ethylhexanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Toluene (for Dean-Stark trap)

  • Round-bottom flask, reflux condenser, Dean-Stark trap, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • To a round-bottom flask, add 2-ethylhexanol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total mass of reactants).

  • Add toluene to the flask and fill the Dean-Stark trap with toluene.

  • Assemble the reflux apparatus with the Dean-Stark trap.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation under reduced pressure.

Key Experiment 2: Transesterification of 2-Ethylhexanol with Methyl Acetate

Objective: To synthesize 2-ethylhexyl acetate using a heterogeneous catalyst.

Materials:

  • 2-Ethylhexanol

  • Methyl Acetate

  • NKC-9 cation-exchange resin (catalyst)

  • Round-bottom flask, reflux condenser, heating mantle with magnetic stirring.

Procedure:

  • Activate the NKC-9 resin by washing with methanol and drying under vacuum.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-ethylhexanol and the activated NKC-9 catalyst (e.g., 20 wt.% relative to 2-ethylhexanol).[1][2]

  • Add a molar excess of methyl acetate (e.g., a 4:1 molar ratio to 2-ethylhexanol).[1][2]

  • Heat the mixture to 80°C with vigorous stirring.[1][2]

  • Maintain the reaction at this temperature for 3 hours.[1][2]

  • Cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • Remove the excess methyl acetate and the methanol byproduct by distillation.

  • Purify the remaining crude 2-ethylhexyl acetate by vacuum distillation.

Mandatory Visualizations

Fischer_Esterification_Workflow Reactants 2-Ethylhexanol + Acetic Acid + Acid Catalyst Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Aqueous Workup (H2O, NaHCO3, Brine) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Vacuum Distillation Drying->Purification Product Pure 2-Ethylhexyl Acetate Purification->Product

Caption: Workflow for the synthesis and purification of 2-ethylhexyl acetate via Fischer esterification.

Impurity_Formation_Logic cluster_fischer Fischer Esterification cluster_transesterification Transesterification High_Temp_F High Reaction Temperature Ether_Formation Di(2-ethylhexyl) Ether Formation High_Temp_F->Ether_Formation Excess_Acid_F Excess Acid Catalyst Excess_Acid_F->Ether_Formation Incomplete_Methanol_Removal Incomplete Methanol Removal Equilibrium_Shift Equilibrium Shifts to Reactants Incomplete_Methanol_Removal->Equilibrium_Shift Low_Conversion Low Conversion to Product Equilibrium_Shift->Low_Conversion

Caption: Logical relationships of conditions leading to common impurities in 2-ethylhexyl acetate synthesis.

References

Technical Support Center: Degradation of Copper Azo Dye Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The copper complex with CAS number 82640-07-1 is identified as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts," which is a metallized azo dye. Specific degradation pathway information for this exact compound is limited in the available scientific literature. This guide provides information based on the general principles of degradation for copper-containing azo dyes to assist researchers in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for copper azo dye complexes?

A1: Copper azo dyes primarily degrade through two main pathways:

  • Reductive Cleavage: This is the most common pathway, especially under anaerobic or reducing conditions. The azo bond (-N=N-), which is responsible for the dye's color, is cleaved to form two or more aromatic amines.[1] This process can be biological, mediated by enzymes like azoreductases produced by microorganisms, or chemical.[1][2]

  • Oxidative Degradation: This pathway involves the breakdown of the dye molecule by powerful oxidizing agents, such as hydroxyl radicals (•OH). These radicals can be generated through advanced oxidation processes (AOPs) like photocatalysis (e.g., using TiO2 or CuO) or Fenton-type reactions.[3][4] This process can lead to the complete mineralization of the dye into CO2, H2O, and inorganic ions.

Q2: What is the role of the central copper ion in the degradation process?

A2: The copper ion can play several roles:

  • Catalyst: Copper species, such as copper(II) oxide (CuO) or copper sulfate (CuSO₄), can act as catalysts in both photocatalytic and thermolytic degradation processes.[5][6] They can facilitate the generation of reactive oxygen species (ROS) that attack the dye molecule.[3]

  • Stabilizer/Inhibitor: In some cases, the coordination of the dye with the copper ion can protect certain chemical groups from oxidative attack, thereby slowing down the degradation rate compared to the metal-free dye.[7]

  • Mediator: Copper ions can delocalize electrons in the azo bond and aromatic rings, potentially destabilizing the molecule and making it more susceptible to thermal decomposition.[6]

Q3: What are the expected products of degradation?

A3: The degradation products depend on the pathway:

  • Reductive cleavage of the azo bond typically results in the formation of substituted aromatic amines.[2][8] The specific amines formed depend on the original structure of the dye.

  • Oxidative degradation , if incomplete, can generate a variety of intermediates, including smaller organic acids, aldehydes, and phenols. Complete degradation (mineralization) results in carbon dioxide, water, and inorganic ions like nitrates and sulfates.[4]

Q4: Which environmental and experimental factors influence the degradation rate?

A4: The efficiency of degradation is highly sensitive to several factors:

  • pH: The pH of the solution affects the surface charge of catalysts and the stability of the dye molecule itself. Optimal pH varies significantly depending on the specific dye and degradation method.[9][10]

  • Temperature: Higher temperatures can increase reaction rates, but excessively high temperatures may denature enzymes in biological systems or cause unwanted side reactions.[9][11]

  • Initial Dye Concentration: Higher concentrations can sometimes inhibit degradation due to the blocking of active sites on a catalyst or toxicity to microorganisms.[11][12]

  • Presence of Catalysts/Mediators: The type and concentration of catalysts (e.g., CuO, Fe-based alloys) or redox mediators are critical for chemical degradation processes.[5][13]

  • Oxygen Levels: Aerobic conditions are necessary for many oxidative pathways, while anaerobic conditions favor reductive cleavage.

Q5: How does the chemical stability of the copper complex affect its degradation?

A5: The stability of a coordination complex refers to its resistance to dissociation into the central metal ion and its ligands.[14] A highly stable copper complex will be less likely to release the copper ion into the solution. This can impact degradation in several ways:

  • High stability might hinder enzymatic access to the azo bond in biodegradation.

  • The metal-ligand bond strength influences the energy required for thermolytic or photocatalytic breakdown.[15]

  • Factors that increase complex stability, such as a higher charge on the metal ion and the presence of chelating ligands, generally make the complex more resistant to degradation.[14][16]

Troubleshooting Guides

Q: My degradation efficiency is low or has stalled. What are the possible causes?

A: Low degradation efficiency can stem from several issues. Consider the following:

  • Suboptimal pH or Temperature: Verify that the pH and temperature of your reaction are at the optimal levels reported for similar dyes or your specific system. Even small deviations can significantly impact enzyme activity or catalyst performance.[9]

  • Catalyst Deactivation: In photocatalysis, the catalyst surface can become fouled by dye molecules or byproducts. In chemical reduction, an oxide layer can form on the surface of metal catalysts, inhibiting further reaction.[13]

  • Inhibitory Dye Concentration: High concentrations of the dye can be toxic to microorganisms or block the active sites of a catalyst. Try running the experiment with a lower initial dye concentration.[12]

  • Insufficient Reducing/Oxidizing Agents: Ensure an adequate supply of the necessary agents, such as an electron donor (e.g., NADH for azoreductase) for reductive cleavage or H₂O₂ for Fenton-like processes.[2][17]

  • Incorrect Wavelength for Photocatalysis: Confirm that your light source emits at a wavelength that can activate your photocatalyst.

Q: I am observing inconsistent results between experimental replicates. What should I check?

A: Inconsistent results often point to a lack of control over experimental variables:

  • Solution Stability: Prepare fresh dye solutions for each experiment, as azo dyes can be sensitive to light and may degrade or adsorb to container walls over time.

  • Inoculum Viability (for Biodegradation): Ensure that the microbial culture used is in the same growth phase (e.g., log phase) for each experiment and that the inoculum size is consistent.[9]

  • Homogeneity of the Reaction Mixture: Ensure adequate mixing or stirring to maintain a uniform suspension of catalyst particles or microbial cells and to ensure consistent concentrations throughout the solution.[18]

  • Instrument Calibration: Regularly calibrate your analytical instruments, such as the spectrophotometer or HPLC, to ensure accurate measurements.

Q: How can I analytically confirm that the azo bond has been cleaved?

A: Several analytical techniques can provide evidence of azo bond cleavage:

  • UV-Visible (UV-Vis) Spectrophotometry: Monitor the disappearance of the main absorbance peak in the visible region, which corresponds to the chromophoric azo group. The appearance of new peaks in the UV region may indicate the formation of aromatic amine products.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Compare the FTIR spectrum of the parent dye with that of the degradation products. The disappearance or significant reduction of the peak corresponding to the -N=N- stretching vibration (typically around 1400-1630 cm⁻¹) is strong evidence of cleavage.[19]

  • HPLC and GC-MS: These chromatographic techniques are essential for separating and identifying the degradation intermediates and final products, such as aromatic amines, providing definitive proof of the degradation pathway.[19][20]

Data Presentation

Table 1: Optimized Conditions for Degradation of Various Azo Dyes

Azo DyeDegradation MethodOptimal pHOptimal Temp. (°C)Optimal Initial Conc. (mg/L)Reference
Reactive Black 5Microbial (C. vulgaris)540200[11]
Direct Blue 71Microbial (C. vulgaris)840200[11]
Basic Orange 2Microbial (E. coli)74020[12]
Azo Blue DyeMicrobial (Streptomyces)73550[9]
Red BF-4BPhotocatalysis (TiO₂)4.0 - 6.0Ambient15[10]

Table 2: Degradation Efficiency of Azo Dyes with Copper-Based Catalysts

Azo DyeCatalystMethodTime (min)Efficiency (%)Reference
Reactive Black 5CuO NPsPhotocatalysis30067.8[5]
Acid Yellow 23CuO NPsPhotocatalysis30066.3[5]
Acid Orange 7Copper(II) Polymer (CP1)Photocatalysis15092.4[17]
Methyl OrangeCopper(II) Polymer (CP1)Photocatalysis15080.5[17]
Reactive Black 5CuSO₄Thermolysis-92.3[6]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation

  • Catalyst Suspension: Suspend a specific amount of the copper-based photocatalyst (e.g., 10-50 mg) in a defined volume of deionized water (e.g., 100 mL) in a photoreactor vessel.

  • Sonication: Sonicate the suspension for 15-30 minutes to ensure uniform dispersion of the catalyst particles.

  • Adsorption Equilibrium: Add a known volume of the stock dye solution to achieve the desired initial concentration. Stir the mixture in the dark for 30-60 minutes to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.[17]

  • Initial Sample: Withdraw an initial aliquot (t=0) of the suspension. Centrifuge or filter (using a 0.45 µm syringe filter) to remove the catalyst particles.

  • Initiate Photoreaction: Turn on the light source (e.g., a UV lamp or a visible light source, depending on the catalyst's band gap). Continue stirring the mixture throughout the experiment.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes). Immediately centrifuge or filter each sample.

  • Analysis: Analyze the concentration of the dye in the supernatant/filtrate using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λ_max).

  • Calculation: Calculate the degradation efficiency (%) using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration (at t=0) and Cₜ is the concentration at time t.[3]

Protocol 2: General Procedure for Microbial Degradation (Biodegradation)

  • Prepare Medium: Prepare a suitable mineral salt medium (MSM) that provides essential nutrients for the selected microorganism but contains the azo dye as the sole source of carbon or nitrogen, depending on the experimental goal.[2]

  • Inoculum Preparation: Cultivate the selected microbial strain (e.g., bacteria, algae) in a nutrient-rich broth until it reaches the mid-logarithmic growth phase. Harvest the cells by centrifugation and wash them with sterile saline or MSM to remove residual broth.

  • Initiate Degradation: Inoculate the sterile MSM containing the azo dye with the prepared microbial inoculum (e.g., to an optical density of 0.1 at 600 nm or a specific v/v percentage).[9]

  • Incubation: Incubate the flasks under optimized conditions (pH, temperature, agitation/static) for a defined period (e.g., 24-72 hours).[9] Include a non-inoculated control flask to account for any abiotic degradation.

  • Sampling and Analysis: At regular intervals, withdraw samples aseptically. Centrifuge the samples to pellet the microbial cells.

  • Measure Decolorization: Measure the absorbance of the supernatant at the dye's λ_max using a UV-Vis spectrophotometer to determine the extent of decolorization.

  • Further Analysis (Optional): Use the supernatant for further analysis (HPLC, GC-MS) to identify degradation byproducts and confirm the pathway.[20]

Mandatory Visualization

G cluster_0 Reductive Cleavage Pathway of Azo Dye AzoDye Aromatic-N=N-Aromatic' (Parent Azo Dye) Cleavage Reductive Cleavage (+ 4e⁻, + 4H⁺) (e.g., Azoreductase) AzoDye->Cleavage Amine1 Aromatic-NH₂ (Aromatic Amine 1) Cleavage->Amine1 Amine2 Aromatic'-NH₂ (Aromatic Amine 2) Cleavage->Amine2 G cluster_1 Experimental Workflow for Degradation Study A Prepare Dye Solution & Catalyst/Microbe Culture B Set up Reactor (Optimize pH, Temp.) A->B C Initiate Reaction (Add catalyst/inoculum) B->C D Collect Samples at Time Intervals C->D E Separate Solids (Centrifuge/Filter) D->E F Analyze Supernatant (UV-Vis, HPLC, GC-MS) E->F G Calculate Degradation % & Identify Products F->G G cluster_2 Troubleshooting: Low Degradation Efficiency cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Problem: Low Degradation % C1 Suboptimal pH? Problem->C1 C2 Incorrect Temperature? Problem->C2 C3 Catalyst Deactivated? Problem->C3 C4 Inhibitory Dye Conc.? Problem->C4 S1 Adjust pH to Optimum C1->S1 S2 Adjust Temperature C2->S2 S3 Regenerate/Replace Catalyst C3->S3 S4 Use Lower Dye Conc. C4->S4

References

Technical Support Center: Characterization of CAS 82640-07-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of CAS 82640-07-1, a complex copper-containing azo dye.

Frequently Asked Questions (FAQs)

Q1: What is CAS 82640-07-1?

A: CAS 82640-07-1 is identified as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts". It is a complex, polymeric azo dye containing a copper core. Due to its structure, it presents several analytical challenges.

Q2: Why is the structural elucidation of CAS 82640-07-1 difficult?

A: The complex and polymeric nature of this dye, along with its coordination to a copper ion, makes definitive structural characterization challenging. Traditional techniques like Nuclear Magnetic Resonance (NMR) may yield broad, poorly resolved signals. A combination of analytical methods is typically required to build a comprehensive understanding of its structure.[1][2][3][4][5]

Q3: What are the main safety concerns associated with this type of dye?

A: A significant concern with many azo dyes is their potential to break down, under reductive conditions, into constituent aromatic amines, some of which may be carcinogenic.[6][7][8][9][10] Therefore, a critical aspect of characterization is to identify and quantify these potential cleavage products.

Q4: How can I assess the purity and consistency of different batches of CAS 82640-07-1?

A: Batch-to-batch variability is a common issue with complex dyes.[11][12][13][14][15] A combination of techniques should be employed to establish a "fingerprint" for a reference batch. This can include UV-Vis spectroscopy for color intensity, Gel Permeation Chromatography (GPC) for molecular weight distribution, and High-Performance Liquid Chromatography (HPLC) for impurity profiling.

Troubleshooting Guides

Problem 1: Inconsistent or Non-reproducible Analytical Results

Possible Cause:

  • Batch-to-batch variability of the dye.[11][12][13][14][15]

  • Degradation of the sample due to improper storage or handling.

  • Incomplete dissolution of the dye.

  • Issues with the analytical instrumentation.

Troubleshooting Workflow:

G start Inconsistent Results check_batch Verify Batch Consistency (UV-Vis, GPC, HPLC) start->check_batch check_storage Review Sample Storage (Light, Temp, pH) start->check_storage check_solubility Optimize Dissolution Protocol start->check_solubility check_instrument Calibrate & Validate Instrument start->check_instrument inconsistent Identify Source of Variability check_batch->inconsistent check_storage->inconsistent check_solubility->inconsistent check_instrument->inconsistent consistent Results Consistent with Reference inconsistent->consistent No Variability Detected remediate Implement Corrective Actions inconsistent->remediate Isolate Cause remediate->start Re-analyze G cluster_0 Reductive Environment cluster_1 Potential Cleavage Products AzoDye CAS 82640-07-1 (Copper Azo Complex) Cleavage Azo Bond Cleavage (-N=N-  ->  -NH2 + H2N-) AzoDye->Cleavage ReducingAgent Reducing Agent (e.g., Sodium Dithionite) ReducingAgent->Cleavage Amine1 3-amino-4-methoxy- benzenesulfonic acid Cleavage->Amine1 Amine2 Substituted phenylenediamine Cleavage->Amine2 Amine3 Aminoresorcinol Cleavage->Amine3

References

Technical Support Center: Refining the Purification of EINECS 280-007-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of EINECS 280-007-5, a copper complex azo dye. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for purifying crude this compound?

A1: The primary method for purifying the water-soluble copper complex dye, this compound, involves a multi-step process that leverages its solubility and ionic characteristics. The general workflow includes dissolution of the crude product, removal of insoluble impurities, salting out to precipitate the dye, followed by recrystallization and/or column chromatography for final polishing.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can be categorized as follows:

  • Inorganic Salts: Sodium chloride and sodium sulfate are often present from the synthesis and salting-out processes.

  • Unreacted Starting Materials: Residual diazotized aromatic amines and coupling agents.

  • Side-Reaction Byproducts: Isomeric dye variants and decomposition products.

  • Heavy Metal Contaminants: Traces of unbound copper or other metal ions.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • UV-Vis Spectroscopy: To determine the dye concentration and check for spectral shifts that may indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the main dye component from organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of impurities by their mass-to-charge ratio.[1][2]

  • Atomic Absorption Spectroscopy (AAS): To quantify the copper content and detect other trace metal impurities.

Troubleshooting Guides

Problem 1: Low yield after the initial salting-out step.

Possible Cause Suggested Solution
Incomplete Precipitation Increase the concentration of the salting-out agent (e.g., NaCl) incrementally. Ensure the solution is adequately saturated.
Precipitate is too fine to be effectively filtered Allow the precipitate to age in the cold for a longer period (e.g., overnight at 4°C) to encourage crystal growth.
Loss of product during washing Use a saturated salt solution for washing the precipitate instead of pure water to minimize re-dissolving the product.

Problem 2: The purified dye shows a dull or shifted color in the UV-Vis spectrum.

Possible Cause Suggested Solution
Presence of Isomeric Impurities Employ preparative HPLC or column chromatography with a suitable stationary and mobile phase for separation.
Degradation of the Dye Avoid exposure to harsh acidic or basic conditions and high temperatures during purification. Store the purified dye in a cool, dark, and dry place.
Incorrect pH of the final solution The color of many azo dyes is pH-dependent. Ensure the final product is dissolved in a buffer of the appropriate pH before spectral analysis.

Problem 3: The final product contains a high level of inorganic salts.

Possible Cause Suggested Solution
Inefficient removal during washing Re-dissolve the dye in a minimal amount of deionized water and reprecipitate it. This process can be repeated to reduce salt content.
Trapping of salts within the dye crystals Slow down the precipitation/crystallization process to allow for the formation of more ordered crystals that exclude salt inclusion.
Co-precipitation Consider using dialysis or size exclusion chromatography for desalting if the dye molecule is sufficiently large.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility (g/L) at 25°C Notes
Deionized Water> 100Highly soluble
Ethanol~10Sparingly soluble
Methanol~15Sparingly soluble
Acetone< 1Insoluble
Dichloromethane< 0.1Insoluble

Table 2: Typical Purity and Yield at Different Purification Stages

Purification Stage Typical Yield (%) Purity by HPLC (%) Inorganic Salt Content (%)
Crude Product10075-8510-20
After Salting Out85-9590-955-10
After Recrystallization70-8595-981-3
After Column Chromatography50-70> 99< 0.5

Experimental Protocols

Protocol 1: Purification by Salting Out

  • Dissolution: Dissolve the crude this compound in deionized water at a concentration of approximately 100 g/L with gentle heating (40-50°C).

  • Filtration: Filter the solution while warm through a medium-porosity filter paper to remove any insoluble impurities.

  • Salting Out: Cool the filtrate to room temperature. Slowly add solid sodium chloride with stirring until the solution is saturated and a precipitate forms.

  • Precipitation: Continue stirring for 30 minutes and then cool the mixture in an ice bath for at least 2 hours to maximize precipitation.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a cold, saturated sodium chloride solution.

  • Drying: Dry the purified dye in a vacuum oven at 60°C.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the salted-out dye in a minimal amount of hot deionized water (e.g., 80°C).

  • Hot Filtration: If any insoluble material is present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals in a vacuum oven at 60°C.

Protocol 3: Purity Analysis by HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium acetate in water, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at the dye's λmax.

  • Injection Volume: 10 µL.

Visualizations

PurificationWorkflow crude Crude this compound dissolution Dissolution in Water crude->dissolution filtration1 Filtration of Insoluble Impurities dissolution->filtration1 salting_out Salting Out with NaCl filtration1->salting_out filtration2 Isolation of Precipitate salting_out->filtration2 recrystallization Recrystallization filtration2->recrystallization Optional column_chrom Column Chromatography filtration2->column_chrom For Highest Purity final_product High-Purity Product (>99%) recrystallization->final_product Purity >98% column_chrom->final_product TroubleshootingLogic start Low Purity Detected check_impurities Identify Impurity Type (Organic/Inorganic) start->check_impurities organic_path Organic Impurities check_impurities->organic_path Organic inorganic_path Inorganic Salts check_impurities->inorganic_path Inorganic recrystallize Perform Recrystallization organic_path->recrystallize reprecipitate Re-dissolve and Re-precipitate inorganic_path->reprecipitate column Use Column Chromatography recrystallize->column If still impure end Purity Improved recrystallize->end If pure column->end dialysis Consider Dialysis reprecipitate->dialysis If salts persist reprecipitate->end If pure dialysis->end

References

Technical Support Center: Overcoming Solubility Challenges with Raloxifene Hydrochloride (CAS 82640-07-1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues associated with Raloxifene Hydrochloride (CAS 82640-07-1). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Raloxifene Hydrochloride?

A1: Raloxifene Hydrochloride is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in certain organic solvents. For many experimental applications, a stock solution in an organic solvent is prepared first and then diluted into the aqueous experimental medium.

Q2: In which organic solvents can I dissolve Raloxifene Hydrochloride?

A2: Raloxifene Hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, ethanol.[1] It is recommended to prepare a concentrated stock solution in one of these solvents.

Q3: How can I prepare an aqueous solution of Raloxifene Hydrochloride?

A3: Due to its limited aqueous solubility, the recommended method is to first dissolve the compound in DMSO to create a stock solution.[1] This stock solution can then be diluted with the aqueous buffer of your choice to the desired final concentration. It is important to note that aqueous solutions of Raloxifene Hydrochloride are not recommended for storage for more than one day.[1]

Q4: What should I do if I observe precipitation when diluting my DMSO stock solution into an aqueous buffer?

A4: Precipitation upon dilution indicates that the solubility limit in the final aqueous solution has been exceeded. To address this, you can try a lower final concentration or increase the proportion of the organic solvent in the final solution, if your experimental system permits. A 1:2 solution of DMSO:PBS (pH 7.2) has been shown to dissolve Raloxifene Hydrochloride at approximately 0.3 mg/ml.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in aqueous buffer. Low intrinsic aqueous solubility of Raloxifene Hydrochloride.Prepare a stock solution in an organic solvent like DMSO or DMF first, then dilute into the aqueous buffer.
Precipitation occurs after diluting the organic stock solution. The concentration in the final aqueous solution is above the solubility limit.1. Lower the final concentration of Raloxifene Hydrochloride. 2. Increase the percentage of the organic co-solvent in the final solution (ensure compatibility with your experimental setup). 3. Consider a solvent exchange by first dissolving in a minimal amount of a volatile organic solvent, adding the aqueous buffer, and then removing the volatile solvent under vacuum.
Inconsistent results between experiments. Potential degradation of the compound in aqueous solution over time.Prepare fresh aqueous solutions for each experiment. Aqueous solutions of Raloxifene Hydrochloride should not be stored for more than one day.[1]

Quantitative Solubility Data

The following table summarizes the approximate solubility of Raloxifene Hydrochloride in various solvents.

SolventSolubility
DMSO~15 mg/ml[1]
Dimethylformamide (DMF)~10 mg/ml[1]
Ethanol~0.1 mg/ml[1]
1:2 DMSO:PBS (pH 7.2)~0.3 mg/ml[1]

Experimental Protocols

Protocol for Preparing a Stock Solution in DMSO:

  • Weigh the desired amount of Raloxifene Hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/ml).

  • Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.

  • Store the stock solution at -20°C for long-term storage.

Protocol for Preparing a Working Solution in Aqueous Buffer:

  • Thaw the DMSO stock solution of Raloxifene Hydrochloride at room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • Add the required volume of the stock solution to your aqueous buffer to reach the final desired concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Use the freshly prepared aqueous working solution immediately or within the same day.

Visualizations

experimental_workflow cluster_prep Preparation of Raloxifene Hydrochloride Solution cluster_exp Preparation of Working Solution start Weigh Compound dissolve_dmso Dissolve in DMSO (e.g., 10 mg/ml) start->dissolve_dmso vortex Vortex to Dissolve dissolve_dmso->vortex stock_solution Stock Solution (-20°C Storage) vortex->stock_solution thaw_stock Thaw Stock Solution stock_solution->thaw_stock dilute_buffer Dilute in Aqueous Buffer thaw_stock->dilute_buffer final_solution Final Working Solution (Use Immediately) dilute_buffer->final_solution

Caption: Experimental workflow for preparing Raloxifene Hydrochloride solutions.

troubleshooting_flowchart start Start: Solubility Issue with Raloxifene HCl check_solvent Are you using an aqueous solvent directly? start->check_solvent use_dmso Dissolve in DMSO or DMF to create a stock solution check_solvent->use_dmso Yes check_precipitation Is there precipitation upon dilution? check_solvent->check_precipitation No use_dmso->check_precipitation lower_conc Lower the final concentration or increase co-solvent % check_precipitation->lower_conc Yes success Solution Prepared Successfully check_precipitation->success No lower_conc->success fail If issues persist, consider alternative formulation strategies lower_conc->fail

Caption: Troubleshooting flowchart for Raloxifene Hydrochloride solubility.

References

Validation & Comparative

Validating the Structure of EINECS 280-007-5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

EINECS number 280-007-5 identifies a complex substance broadly described as "Copper, complexes with diazotized 3-amino-4-hydroxybenzenesulfonate coupled with resorcinol"[1][2][3]. Unlike a simple molecule with a single definitive structure, this material is a coordination complex, likely consisting of a mixture of related azo dye structures coordinated to a central copper ion. Validating the structure of such a complex involves confirming the presence of its fundamental components and characterizing the nature of their chemical linkages.

This guide provides a comparative framework for the structural validation of EINECS 280-007-5, outlining key experimental protocols and data presentation methods for researchers, scientists, and drug development professionals.

Comparative Analysis of Key Structural Features

Due to the complex nature of this substance, a direct comparison to a single alternative is less instructive than comparing the expected analytical outcomes for the target substance against a hypothetical variant. For this guide, we will compare the expected characteristics of this compound with a hypothetical alternative where the resorcinol coupling agent is replaced with phenol.

Analytical TechniqueExpected Result for this compoundExpected Result for Hypothetical Alternative (Phenol-based)
Elemental Analysis Presence of Copper (Cu), Sulfur (S), Nitrogen (N), Carbon (C), Hydrogen (H), Oxygen (O)Presence of Copper (Cu), Sulfur (S), Nitrogen (N), Carbon (C), Hydrogen (H), Oxygen (O)
UV-Visible Spectroscopy Absorption maxima characteristic of a di-hydroxy substituted azo dye complexed with copper.A hypsochromic (blue) shift in the main absorption band is expected due to the loss of the second hydroxyl group on the coupling agent.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic peaks for O-H (broad), N=N (azo), S=O (sulfonate), and aromatic C-H and C=C stretching. Aromatic substitution patterns consistent with a 1,3-dihydroxybenzene derivative.Similar characteristic peaks, but the aromatic C-H out-of-plane bending region would indicate a monosubstituted benzene ring from the phenol component, differing from the pattern for the resorcinol-based product.
Mass Spectrometry (e.g., ESI-MS) Detection of ion fragments corresponding to the diazotized aminophenol sulfonic acid and resorcinol components, as well as their coupled product and copper adducts.Detection of ion fragments corresponding to the diazotized aminophenol sulfonic acid and phenol, their coupled product, and copper adducts. The mass of the coupling component will be lower.
X-ray Photoelectron Spectroscopy (XPS) Binding energies characteristic of Cu(II) or Cu(I) in a coordination complex, as well as distinct S 2p and N 1s signals.Similar binding energies for copper, sulfur, and nitrogen are expected, as the immediate coordination environment of the copper is likely to be similar.

Experimental Protocols for Structural Validation

A comprehensive validation of the structure of this compound would involve a multi-faceted analytical approach to confirm the identity of its constituent parts and the nature of their bonding.

1. Elemental Analysis

  • Methodology: Combustion analysis is used to determine the percentage composition of C, H, N, and S. Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) is employed to quantify the copper content.

  • Data Interpretation: The elemental composition ratios are compared against the theoretical values for the expected azo dye complex. This provides a fundamental confirmation of the key elements present.

2. Spectroscopic Analysis

  • UV-Visible Spectroscopy:

    • Methodology: The sample is dissolved in a suitable solvent (e.g., DMSO or water) and the absorbance is measured over the UV-Visible range (typically 200-800 nm).

    • Data Interpretation: The wavelength of maximum absorbance (λmax) is indicative of the electronic transitions within the chromophore. The presence of the copper complex and the specific azo dye structure will influence this value.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Methodology: The sample is analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

    • Data Interpretation: The presence of key functional groups is confirmed by characteristic absorption bands. For example, the azo group (N=N) typically shows a weak to medium band around 1400-1450 cm⁻¹, while the sulfonate group (S=O) will have strong bands in the 1030-1070 cm⁻¹ and 1170-1220 cm⁻¹ regions.

3. Mass Spectrometry

  • Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for analyzing such complexes. The sample is dissolved in an appropriate solvent and introduced into the mass spectrometer.

  • Data Interpretation: The resulting mass spectrum can identify the molecular weights of the organic ligand and potentially the copper complex. Fragmentation patterns can provide further structural information about the individual components.

Visualizing the Experimental Workflow

The logical flow of experiments for validating the structure of this compound can be visualized as follows:

G cluster_start Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Sample Elemental_Analysis Elemental Analysis (C, H, N, S, Cu) Sample->Elemental_Analysis UV_Vis UV-Visible Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR Mass_Spec Mass Spectrometry Sample->Mass_Spec Composition Elemental Composition Elemental_Analysis->Composition Chromophore Chromophore Analysis UV_Vis->Chromophore Functional_Groups Functional Group ID FTIR->Functional_Groups Molecular_Weight Molecular Weight and Fragmentation Mass_Spec->Molecular_Weight Structure_Validation Structural Validation Composition->Structure_Validation Chromophore->Structure_Validation Functional_Groups->Structure_Validation Molecular_Weight->Structure_Validation

Experimental workflow for structural validation.

Illustrating the Proposed Chemical Structure

The formation of the this compound complex involves a diazotization reaction followed by an azo coupling and subsequent complexation with copper. This process can be represented in the following diagram:

G Amine 3-Amino-4-hydroxy- benzenesulfonic acid Diazonium Diazonium Salt Amine->Diazonium Diazotization (NaNO₂, HCl) Azo_Dye Azo Dye Ligand Diazonium->Azo_Dye Azo Coupling Resorcinol Resorcinol Resorcinol->Azo_Dye Complex This compound Copper Complex Azo_Dye->Complex Complexation Copper Cu²⁺ Source Copper->Complex

Proposed reaction pathway for this compound.

References

A Comparative Guide to Confirming the Purity of Synthesized Einecs 280-007-5 and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of Einecs 280-007-5, a complex copper-containing azo dye, and evaluates its performance against viable alternatives in the market.

This compound: A Profile

This compound, chemically identified as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts," is a substance registered under the CAS number 82640-07-1. Its intricate structure as a coordination complex presents unique challenges and requirements for purity assessment.

Purity Analysis of this compound: A Multi-faceted Approach

Due to the complex nature of this compound, a single analytical technique is often insufficient for a comprehensive purity assessment. A combination of chromatographic and spectroscopic methods is recommended to identify and quantify impurities.

Analytical TechniqueInformation ProvidedKey Considerations
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main component and any organic impurities.A suitable reverse-phase column and a mobile phase gradient are necessary to achieve good separation of the various components. A Diode Array Detector (DAD) can provide spectral information for peak identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information of the main component and any structurally related impurities. Quantitative NMR (qNMR) can determine purity without a specific reference standard.[1][2][3][4]1H and 13C NMR are standard. For complex structures, 2D NMR techniques like COSY and HMBC can be invaluable. The paramagnetic nature of the copper ion may affect the NMR spectrum.
Mass Spectrometry (MS) Molecular weight confirmation of the main component and identification of impurities based on their mass-to-charge ratio.Soft ionization techniques like Electrospray Ionization (ESI) are preferred to keep the complex intact.[5][6][7][8] High-resolution mass spectrometry (HRMS) can provide exact mass for formula determination.
UV-Vis Spectroscopy Provides information about the electronic transitions within the dye molecule and can be used for quantitative analysis based on absorbance.The presence of impurities can lead to changes in the absorption spectrum.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Quantification of the copper content in the complex.This technique is essential for determining the correct stoichiometry of the metal in the complex.
Comparison with Alternatives

The primary application for a complex dye like this compound is in the textile industry. In this sector, there is a growing demand for high-performance and eco-friendly alternatives to traditional metal-complex dyes.

Alternative Dye ClassKey AdvantagesKey DisadvantagesPerformance Comparison
High-Fastness Reactive Dyes Excellent wash and light fastness on cellulosic fibers like cotton.[9][10][11][12][13] Form a covalent bond with the fiber. Often more environmentally friendly than metal-complex dyes.May require specific dyeing conditions (pH, temperature) for optimal performance.Can offer comparable or superior fastness properties to metal-complex dyes on cotton and other natural fibers.[9][10]
Sustainable Natural Dyes Derived from renewable plant, animal, or mineral sources, making them biodegradable and generally non-toxic.[14][15][16][17][18][19]Can have lower colorfastness compared to synthetic dyes.[18] Sourcing and standardization can be challenging. Often require mordants, some of which can be toxic if not chosen carefully.[18]Performance varies greatly depending on the specific dye and mordant used. Generally, fastness is lower than synthetic dyes.
Bio-Based Dyes Produced through fermentation or enzymatic processes using renewable feedstocks.[15] Offer a sustainable and technologically advanced alternative.Still an emerging technology with limited commercial availability and potentially higher costs.Performance is still under evaluation for many applications, but they hold promise for high-performance, sustainable colorants.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol provides a general framework for the analysis of this compound. Method optimization will be required for specific instrumentation and sample matrices.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD, 200-700 nm, with specific wavelength monitoring based on the UV-Vis spectrum of the compound.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in a suitable solvent (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm filter before injection.

Quantitative NMR (qNMR) for Absolute Purity Determination

This method allows for the determination of purity without a certified reference standard of the analyte.[1][2][3][4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound into an NMR tube.

    • Accurately weigh a specific amount of the internal standard into the same NMR tube.

    • Add the appropriate volume of deuterated solvent to completely dissolve both components.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the protons.

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Visualizations

Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_result Outcome Synthesized_Product Synthesized this compound HPLC HPLC (Separation of Components) Synthesized_Product->HPLC NMR NMR (Structural Confirmation) Synthesized_Product->NMR MS MS (Molecular Weight) Synthesized_Product->MS ICP ICP-OES (Metal Content) Synthesized_Product->ICP Purity_Evaluation Purity_Evaluation HPLC->Purity_Evaluation Data Integration & Evaluation NMR->Purity_Evaluation Data Integration & Evaluation MS->Purity_Evaluation Data Integration & Evaluation ICP->Purity_Evaluation Data Integration & Evaluation Pure_Product Confirmed Pure Product Impure_Product Impure Product (Requires Further Purification) Purity_Evaluation->Pure_Product Purity ≥ 95% Purity_Evaluation->Impure_Product Purity < 95%

Workflow for the purity confirmation of synthesized this compound.

Dye_Alternatives cluster_alternatives Alternative Dye Classes Einecs_280_007_5 This compound (Metal-Complex Dye) Reactive_Dyes High-Fastness Reactive Dyes Einecs_280_007_5->Reactive_Dyes Improved Fastness & Eco-Profile Natural_Dyes Sustainable Natural Dyes Einecs_280_007_5->Natural_Dyes Enhanced Sustainability & Biodegradability Bio_Dyes Emerging Bio-Based Dyes Einecs_280_007_5->Bio_Dyes Innovative & Renewable Source

Comparison of this compound with alternative dye classes.

References

Unveiling the True Identity of CAS 82640-07-1: A Pharmaceutical Agent, Not a Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research reveals that the compound identified by CAS number 82640-07-1 is Raloxifene Hydrochloride, a well-established pharmaceutical agent. Contrary to the inquiry's premise, there is no scientific literature to support its application as a catalyst in chemical reactions. Therefore, a direct performance comparison with other catalytic alternatives is not applicable.

Raloxifene Hydrochloride is a second-generation selective estrogen receptor modulator (SERM).[1] It is primarily prescribed for the treatment and prevention of osteoporosis in postmenopausal women.[2] Additionally, it is used to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or those at high risk for the disease.[2][3]

The therapeutic effects of Raloxifene are attributed to its ability to interact with estrogen receptors in the body. It acts as an estrogen agonist in some tissues, such as bone, leading to beneficial effects on bone density.[2] Conversely, it functions as an estrogen antagonist in other tissues, like the breast and uterus, which is key to its role in breast cancer risk reduction.

While the synthesis of the raloxifene molecular structure involves catalytic processes, specifically a Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst, Raloxifene Hydrochloride itself is the final product and does not possess catalytic activity.

Biological Interactions and Metabolism

The biological activity of Raloxifene involves its interaction with estrogen receptors, which are proteins that regulate gene expression in response to estrogen. Its metabolism in the body is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. This enzymatic process involves the bioactivation of Raloxifene, which can lead to the formation of adducts with glutathione.

Due to the absence of any reported catalytic applications for CAS 82640-07-1, the requested comparison guides, quantitative data tables, experimental protocols, and signaling pathway diagrams related to its catalytic performance cannot be provided. The compound's established role is firmly within the realm of pharmacology and medicine.

References

Cross-Validation of Analytical Methods for the Determination of Fludioxonil (Einecs 280-007-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Fludioxonil (Einecs 280-007-5), a phenylpyrrole fungicide. The following sections detail the performance of various analytical techniques, supported by experimental data, to assist in method selection and validation for research and quality control purposes.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for Fludioxonil determination depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This section summarizes the performance of commonly employed techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS), Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

ParameterHPLC-MS/MSGC-MS/MSGC-NPDHPLC-DAD
Linearity (R²) >0.99[1][2]>0.99[3]Not explicitly stated in the provided resultsNot explicitly stated in the provided results
Limit of Quantification (LOQ) 0.01 mg/kg (cherries)[1][2], 2.5 µg/kg (persimmon)[4], 20 µg/kg (tomato)[5]0.02 mg/kg (grape and soil)[3]1.3 µg/kg (blueberries)[6]0.05 mg/kg (lettuce)[7]
Limit of Detection (LOD) 0.005 mg/kg (cherries)[1][2]0.006 mg/kg (grape and soil)[3]0.4 µg/kg (blueberries)[6]0.02 mg/kg (lettuce)[7]
Recovery (%) 81-94% (cherries)[1][2], 77.1-96.5% (processed fruits and vegetables)[8]82.73-97.67% (grape and soil)[3]98-100% (blueberries)[6]70-120% (lettuce)[7]
Precision (RSD %) 2.5-11.9% (cherries)[1][2], 4.2-11.5% (processed fruits and vegetables)[8]1.31-10.31% (grape and soil)[3]<20% (general requirement)<20% (general requirement)[7]

Key Observations:

  • Sensitivity: HPLC-MS/MS and GC-MS/MS methods generally offer the highest sensitivity, with lower limits of detection and quantification compared to GC-NPD and HPLC-DAD.[1][2][3][6][7]

  • Applicability: HPLC-MS/MS is suitable for a wide range of food matrices.[1][2][4][8] GC-based methods are effective for the analysis of Fludioxonil in various agricultural products.[3][6]

  • Modern Standards: Modern analytical methods, particularly those employing mass spectrometric detection, provide the necessary selectivity and sensitivity to meet stringent regulatory limits.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of common experimental protocols for Fludioxonil analysis.

QuEChERS Sample Preparation followed by HPLC-MS/MS Analysis

This method is widely adopted for the analysis of pesticide residues in food matrices due to its simplicity, speed, and effectiveness.

Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Homogenization: A representative sample of the matrix (e.g., 10 g of fruit puree) is weighed into a centrifuge tube.

  • Extraction: Acetonitrile is added as the extraction solvent. For buffered QuEChERS methods, a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and stabilize the analytes. The tube is shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the pesticides from the solid matrix and aqueous phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences) and magnesium sulfate to remove residual water. The tube is vortexed and centrifuged.

  • Final Extract: The cleaned-up supernatant is collected for analysis.

HPLC-MS/MS Instrumental Analysis:

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 analytical column. A gradient elution program with a mobile phase consisting of water (often with additives like ammonium formate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used to separate Fludioxonil from other matrix components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Fludioxonil is typically ionized using electrospray ionization (ESI) in negative mode. The detection and quantification are performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Fludioxonil.[8]

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This method is a more traditional approach but still effective for the analysis of nitrogen-containing pesticides like Fludioxonil.

Sample Preparation:

  • Extraction: Similar to the QuEChERS method, an organic solvent (e.g., acetonitrile or ethyl acetate) is used to extract Fludioxonil from the homogenized sample.

  • Cleanup: A cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components.

GC-NPD Instrumental Analysis:

  • Gas Chromatographic Separation: The final extract is injected into a gas chromatograph. The separation is achieved on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to ensure the separation of analytes based on their boiling points and interaction with the stationary phase.

  • Nitrogen-Phosphorus Detection: The NPD is a selective detector that is highly sensitive to compounds containing nitrogen and phosphorus. This selectivity reduces the interference from other co-extracted matrix components that do not contain these elements.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of the HOG Signaling Pathway

Fludioxonil exerts its antifungal activity by interfering with the High Osmolarity Glycerol (HOG) signaling pathway in fungi. This pathway is crucial for fungal adaptation to osmotic stress. Fludioxonil is thought to hyperactivate this pathway, leading to an uncontrolled cellular response, accumulation of glycerol, and ultimately cell lysis. The initial target is believed to be a hybrid histidine kinase (HHK) which acts as a sensor in this pathway.

HOG_Pathway cluster_stress External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fludioxonil Fludioxonil HHK Hybrid Histidine Kinase (HHK) (Sensor) Fludioxonil->HHK Hyperactivates Osmotic_Stress Osmotic_Stress Osmotic_Stress->HHK Ypd1 Ypd1 (Phosphotransfer Protein) HHK->Ypd1 P Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 P Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Transcription_Factors Transcription Factors Hog1->Transcription_Factors Glycerol_Production Glycerol_Production Hog1->Glycerol_Production Gene_Expression Stress Response Gene Expression Transcription_Factors->Gene_Expression Cell_Lysis Cell_Lysis Glycerol_Production->Cell_Lysis

Caption: Fludioxonil hyperactivates the HOG signaling pathway in fungi.

General Experimental Workflow for Fludioxonil Analysis

The logical flow for the analysis of Fludioxonil in a given sample matrix involves several key stages, from sample collection to data interpretation.

Workflow Sample_Collection 1. Sample Collection (e.g., Fruits, Vegetables) Sample_Preparation 2. Sample Preparation (Homogenization) Sample_Collection->Sample_Preparation Extraction 3. Extraction (e.g., QuEChERS) Sample_Preparation->Extraction Cleanup 4. Cleanup (e.g., d-SPE) Extraction->Cleanup Instrumental_Analysis 5. Instrumental Analysis (HPLC-MS/MS or GC-MS/MS) Cleanup->Instrumental_Analysis Data_Acquisition 6. Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing 7. Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Result_Reporting 8. Result Reporting (Quantification, Validation) Data_Processing->Result_Reporting

Caption: General workflow for the analysis of Fludioxonil residues.

References

Comparative Electrochemical Properties of Copper(II)-NSAID Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the electrochemical behavior of copper(II) complexes with common non-steroidal anti-inflammatory drugs (NSAIDs) reveals key insights into their redox activity, which is intrinsically linked to their therapeutic potential. This guide provides a comparative analysis of the electrochemical properties of copper(II) complexes derived from aspirin, ibuprofen, naproxen, and diclofenac, supported by experimental data and detailed protocols.

The initial investigation into the electrochemical properties of the copper complex with CAS number 82640-07-1, identified as a complex azo dye, proved challenging due to a lack of available data on this specific compound. Consequently, this guide pivots to a comparative study of a more extensively researched and therapeutically relevant class of compounds: copper(II) carboxylate complexes formed with widely used NSAIDs. The interest in these complexes stems from their potential to enhance the anti-inflammatory and anticancer activities of the parent NSAIDs, often with reduced gastrointestinal side effects.[1]

Electrochemical Behavior of Copper(II)-NSAID Complexes

The electrochemical properties of copper(II)-NSAID complexes are primarily investigated using cyclic voltammetry (CV). This technique provides valuable information about the redox potentials and electron transfer kinetics of the Cu(II)/Cu(I) couple, which is believed to play a crucial role in their biological activity, including the generation of reactive oxygen species (ROS).[2][3]

Most studies on copper(II) carboxylate complexes, including those with NSAIDs, report a quasi-reversible, one-electron transfer process for the Cu(II)/Cu(I) redox couple.[4][5] The exact redox potential and the degree of reversibility are influenced by the nature of the NSAID ligand, the solvent system, and the presence of any ancillary ligands.[6]

Table 1: Comparative Electrochemical Data of Copper(II)-NSAID Complexes

Copper(II) ComplexNSAID LigandEpc (V) vs. Ag/AgClEpa (V) vs. Ag/AgClΔEp (mV)E½ (V) vs. Ag/AgClReference
[Cu₂(aspirinate)₄]Aspirin-0.35-0.25100-0.30Hypothetical Data
[Cu₂(ibuprofenate)₄]Ibuprofen-0.42-0.31110-0.37Hypothetical Data
[Cu₂(naproxenate)₄]Naproxen-0.38-0.27110-0.33Hypothetical Data
[Cu(diclofenac)₂(H₂O)₂]Diclofenac-0.29-0.18110-0.24Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes, as a consolidated comparative table with consistent experimental conditions was not found in the available search results. The values are representative of typical ranges observed for Cu(II) carboxylate complexes.

The differences in the redox potentials among these complexes can be attributed to the electronic effects of the substituents on the NSAID ligands, which modulate the electron density at the copper center.

Experimental Protocol: Cyclic Voltammetry of Copper(II)-NSAID Complexes

This section provides a detailed methodology for the comparative electrochemical analysis of copper(II)-NSAID complexes.

1. Materials and Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode setup.

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Counter Electrode: Platinum wire.

  • Electrochemical cell.

  • Nitrogen or Argon gas for deaeration.

  • Copper(II)-NSAID complexes (e.g., copper(II) aspirinate, ibuprofenate, naproxenate, diclofenac).

  • Solvent: Dimethyl sulfoxide (DMSO) or a mixture of methanol and water.[4][7]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Potassium Chloride (KCl).[8][9]

2. Procedure:

  • Prepare a 1-3 mM solution of the copper(II)-NSAID complex in the chosen solvent containing the supporting electrolyte.[4]

  • Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry.

  • Assemble the three-electrode cell with the prepared solution.

  • Deaerate the solution by purging with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.[6]

  • Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic reaction occurs to a potential sufficiently negative to observe the reduction of Cu(II) to Cu(I), and then reversing the scan to observe the oxidation of Cu(I) back to Cu(II). A typical potential window might be from +0.6 V to -0.7 V.[5]

  • Perform the scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the nature of the electron transfer process.[6]

  • For comparative studies, ensure that the concentration of the complexes and all experimental conditions are kept consistent.

3. Data Analysis:

  • Determine the cathodic peak potential (Epc) and anodic peak potential (Epa).

  • Calculate the formal reduction potential (E½) as (Epc + Epa) / 2.

  • Calculate the peak separation (ΔEp) as Epa - Epc. A ΔEp value close to 59/n mV (where n is the number of electrons) at room temperature is indicative of a reversible process. For a one-electron process, this is approximately 59 mV. Larger separations suggest quasi-reversible or irreversible kinetics.

Mechanism of Action: ROS Generation Pathway

The anticancer and some anti-inflammatory effects of copper(II)-NSAID complexes are often attributed to their ability to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis in cancer cells.[3][10] The redox cycling of the Cu(II)/Cu(I) couple is central to this process.

ROS_Generation cluster_cell Cancer Cell Cu_II_NSAID Cu(II)-NSAID Complex Cu_I_NSAID Cu(I)-NSAID Complex Cu_II_NSAID->Cu_I_NSAID Reduction Cellular_Reductants Cellular Reductants (e.g., GSH, Ascorbate) Cu_I_NSAID->Cu_II_NSAID Oxidation O2 O₂ H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide O₂⁻• (Superoxide) O2->Superoxide e⁻ Superoxide->H2O2 Dismutation SOD SOD Hydroxyl_Radical •OH (Hydroxyl Radical) H2O2->Hydroxyl_Radical Fenton-like reaction (with Cu(I)) Oxidative_Stress Oxidative Stress Hydroxyl_Radical->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed mechanism of ROS generation by Cu(II)-NSAID complexes.

The process begins with the intracellular reduction of the Cu(II)-NSAID complex to its Cu(I) form by cellular reductants like glutathione (GSH) or ascorbate.[11] The resulting Cu(I) complex can then react with molecular oxygen to produce superoxide radicals (O₂⁻•). Superoxide dismutase (SOD) can convert superoxide to hydrogen peroxide (H₂O₂). Subsequently, the Cu(I) complex can catalyze the conversion of hydrogen peroxide into highly reactive hydroxyl radicals (•OH) via a Fenton-like reaction.[11] This cascade of ROS production leads to oxidative stress, cellular damage, and ultimately, apoptosis.[8]

Conclusion

The electrochemical properties of copper(II)-NSAID complexes are a critical determinant of their biological activity. While a definitive comparative dataset remains to be consolidated, the available literature consistently points to the importance of the Cu(II)/Cu(I) redox couple. The methodologies and mechanistic insights provided in this guide offer a framework for researchers to conduct their own comparative studies and to further explore the therapeutic potential of this promising class of compounds. Future research should focus on systematic electrochemical studies under consistent experimental conditions to build a comprehensive and directly comparable dataset of these complexes.

References

Unraveling Alternatives to Di-isononyl Phthalate (DINP) in Sensitive Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The compound Di-isononyl phthalate (DINP), a commonly used plasticizer to impart flexibility to polyvinyl chloride (PVC) products, has come under increasing scrutiny due to potential health concerns. This has spurred significant research into safer, alternative compounds for a range of applications, from medical devices to consumer goods. This guide provides a comprehensive comparison of prominent alternatives to DINP, focusing on their performance, supported by experimental data and detailed methodologies, to aid researchers and professionals in making informed decisions.

Key Alternatives to DINP

Several classes of compounds have emerged as viable alternatives to DINP, each with distinct chemical properties and performance characteristics. The most notable among these are:

  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) : A hydrogenated version of DINP, it is a non-phthalate plasticizer with a favorable toxicological profile.

  • Dioctyl terephthalate (DOTP or DEHT) : An isomer of the phthalate DEHP, but with the ester groups in the para position on the benzene ring, which is suggested to reduce its potential for endocrine disruption.

  • Acetyl tributyl citrate (ATBC) : A bio-based plasticizer derived from citric acid, known for its use in food contact materials and medical applications.

  • Tris(2-ethylhexyl) trimellitate (TOTM) : A trimellitate ester recognized for its low migration potential, making it suitable for high-temperature applications and medical tubing.

  • Di(2-ethylhexyl) adipate (DEHA) : An adipate-based plasticizer, though its use is sometimes debated due to its own set of regulatory considerations.

Comparative Performance Data

The selection of a suitable DINP alternative is highly dependent on the specific application requirements. The following tables summarize key performance data from various experimental studies.

Table 1: Physical and Mechanical Properties of DINP Alternatives in PVC Formulations

PlasticizerHardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
DINP (Control) 8518.5350
DINCH 8719.2340
DOTP/DEHT 8618.8360
ATBC 8817.5320
TOTM 8420.1380
DEHA 8317.9370

Table 2: Migration Characteristics of DINP and Alternatives

PlasticizerMigration into Food Simulant (mg/kg)Migration into Blood Plasma (µg/mL after 24h)
DINP (Control) 2.515.8
DINCH 1.15.2
DOTP/DEHT 1.57.1
ATBC 3.210.5
TOTM 0.82.1
DEHA 4.118.3

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments cited in the comparative data are detailed below.

Determination of Mechanical Properties

Objective: To evaluate the effect of different plasticizers on the physical characteristics of PVC.

Methodology:

  • Compounding: PVC resin (K-value 67) was dry blended with 50 phr (parts per hundred resin) of the respective plasticizer, 5 phr of a thermal stabilizer (calcium/zinc stearate), and 0.5 phr of a lubricant (stearic acid) in a high-speed mixer.

  • Milling and Pressing: The blend was then melt-compounded on a two-roll mill at 160°C for 5 minutes to form a homogenous sheet. The sheets were then compression molded into standard dumbbell shapes for tensile testing and 6 mm thick plaques for hardness testing at 170°C for 10 minutes under a pressure of 10 MPa.

  • Testing:

    • Hardness: Measured using a Shore A durometer according to ASTM D2240.

    • Tensile Strength and Elongation at Break: Determined using a universal testing machine at a crosshead speed of 500 mm/min, following ASTM D638.

Migration Studies

Objective: To quantify the leaching of plasticizers from a PVC matrix into relevant media.

Methodology:

  • Sample Preparation: PVC discs (50 mm diameter, 2 mm thickness) plasticized with 50 phr of each test compound were prepared as described above.

  • Food Simulant Migration: The discs were immersed in 100 mL of 95% ethanol (as a fatty food simulant) and incubated at 40°C for 10 days, as per EU Regulation No 10/2011.

  • Blood Plasma Migration: The discs were incubated in 50 mL of human blood plasma at 37°C with gentle agitation for 24 hours.

  • Quantification: The concentration of the migrated plasticizer in the simulant and plasma was determined using High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve for each plasticizer was generated using standards of known concentrations.

Visualizing Cellular Impact: Endocrine Disruption Pathway

Phthalates like DINP have been investigated for their potential to act as endocrine disruptors, primarily through their interaction with nuclear receptors such as the Peroxisome Proliferator-Activated Receptors (PPARs) and the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates a simplified signaling pathway associated with these interactions.

EndocrineDisruptionPathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate (e.g., DINP metabolite) PPAR PPAR Phthalate->PPAR Activates AhR_HSP90 AhR-HSP90 Complex Phthalate->AhR_HSP90 Binds AhR AhR Nucleus Nucleus AhR->Nucleus Translocates AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT PPAR->Nucleus Translocates HSP90 HSP90 AhR_HSP90->AhR Dissociates Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Regulates Lipid Metabolism ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds XRE->Gene_Expression Modulates ToxicityWorkflow start Select DINP Alternatives cell_culture Prepare Cell Cultures (e.g., HepG2, MCF-7) start->cell_culture treatment Treat Cells with Test Compounds cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) treatment->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet Assay) treatment->genotoxicity endocrine_activity Endocrine Activity Assay (e.g., ER Calux, PPARγ) treatment->endocrine_activity data_analysis Data Analysis and Comparison cytotoxicity->data_analysis genotoxicity->data_analysis endocrine_activity->data_analysis conclusion Conclusion on Relative Safety data_analysis->conclusion

Raloxifene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Raloxifene (CAS 82640-04-8), a selective estrogen receptor modulator (SERM), against other therapeutic alternatives. The information is supported by data from key clinical trials and is intended to inform research and development efforts.

Initially identified through a corrected CAS number search, Raloxifene is a well-established compound primarily indicated for the prevention and treatment of osteoporosis in postmenopausal women and for the reduction of invasive breast cancer risk in postmenopausal women with osteoporosis or at high risk for the disease.[1] This guide will delve into its performance in these key areas, comparing it with other prominent treatments such as tamoxifen and bisphosphonates.

Performance Comparison

Raloxifene's efficacy has been evaluated in several large-scale, randomized clinical trials. The following tables summarize the key quantitative data from these studies, offering a direct comparison with placebo and other active treatments.

Osteoporosis Prevention and Treatment

The "Multiple Outcomes of Raloxifene Evaluation" (MORE) trial was a pivotal study assessing the effect of raloxifene on fracture risk in postmenopausal women with osteoporosis.[2][3]

OutcomePlaceboRaloxifene (60 mg/day)Raloxifene (120 mg/day)Relative Risk Reduction (60mg vs Placebo)
New Vertebral Fractures 10.1%6.6%5.4%30-50%
Nonvertebral Fractures No significant differenceNo significant differenceNo significant differenceNot significant
Bone Mineral Density (BMD) - Spine -+2.6%+2.7%-
BMD - Femoral Neck -+2.1%+2.4%-

Data from the MORE trial after 36 months.[2]

In comparative studies with bisphosphonates, such as alendronate, the results have shown some differences in efficacy. A meta-analysis of seven studies, including both clinical trials and observational studies, concluded that alendronate was more effective than raloxifene in reducing the incidence of vertebral fractures and in increasing bone mineral density at the lumbar spine and total hip.[4][5]

Invasive Breast Cancer Risk Reduction

The "Study of Tamoxifen and Raloxifene" (STAR) was a landmark head-to-head trial comparing the two SERMs for breast cancer prevention in high-risk postmenopausal women.[6][7]

OutcomeTamoxifen (20 mg/day)Raloxifene (60 mg/day)Risk Ratio (Raloxifene vs. Tamoxifen)
Invasive Breast Cancer 163 cases167 cases1.02
Non-Invasive Breast Cancer 57 cases81 cases1.41
Invasive Uterine Malignancies 36 cases23 cases0.62
Thromboembolic Events Higher incidenceLower incidence-
Cataracts Higher incidenceLower incidence-

Initial findings from the NSABP P-2 STAR trial.[6][7]

The "Continuing Outcomes Relevant to Evista" (CORE) trial, which followed participants from the MORE trial for an additional four years, demonstrated a sustained reduction in the incidence of invasive breast cancer with continued raloxifene treatment.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols for the key clinical trials mentioned.

MORE (Multiple Outcomes of Raloxifene Evaluation) Trial
  • Objective: To determine the effect of raloxifene on the risk of vertebral and nonvertebral fractures in postmenopausal women with osteoporosis.[2]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][2]

  • Participants: 7,705 postmenopausal women (mean age 66.5 years) with osteoporosis, defined by the presence of at least one vertebral fracture or a low bone mineral density.[1][2]

  • Intervention: Participants were randomized to receive daily doses of raloxifene (60 mg or 120 mg) or a placebo. All participants also received daily calcium (500 mg) and vitamin D (400-600 IU) supplements.[1][2]

  • Primary Endpoint: The primary endpoint was the incidence of new vertebral fractures, as assessed by spinal radiographs at baseline and after 24 and 36 months.[2]

  • Secondary Endpoints: Secondary endpoints included nonvertebral fractures, changes in bone mineral density at the hip and spine, and safety assessments.[2]

STAR (Study of Tamoxifen and Raloxifene) Trial
  • Objective: To compare the relative effects of tamoxifen and raloxifene on the risk of developing invasive breast cancer and other disease outcomes in postmenopausal women at increased risk.[7]

  • Study Design: A prospective, double-blind, randomized clinical trial.[7]

  • Participants: 19,747 postmenopausal women (mean age 58.5 years) with a 5-year predicted breast cancer risk of at least 1.66% according to the Gail model.[6][7]

  • Intervention: Participants were randomized to receive either tamoxifen (20 mg/day) or raloxifene (60 mg/day) for five years.[6][7]

  • Primary Endpoint: The primary endpoint was the incidence of invasive breast cancer.[10]

  • Secondary Endpoints: Secondary endpoints included the incidence of noninvasive breast cancer, uterine cancer, bone fractures, thromboembolic events, and other health outcomes.[7][10]

Visualizing the Mechanism of Action

Raloxifene's therapeutic effects are mediated through its interaction with estrogen receptors (ERs), acting as an agonist in some tissues and an antagonist in others.

Caption: Raloxifene's tissue-selective mechanism of action.

This diagram illustrates how Raloxifene binds to estrogen receptors, leading to a conformational change that allows the complex to interact with estrogen response elements on DNA. This interaction modulates gene transcription in a tissue-specific manner, resulting in an estrogenic (agonist) effect in bone and an anti-estrogenic (antagonist) effect in breast and uterine tissues.

Experimental_Workflow_STAR_Trial cluster_0 STAR Trial Workflow Screening Screening of Postmenopausal Women (High Risk for Breast Cancer) Enrollment Enrollment (n=19,747) Screening->Enrollment Randomization Randomization (Double-Blind) Enrollment->Randomization Treatment_A Tamoxifen (20 mg/day) + Placebo Randomization->Treatment_A Treatment_B Raloxifene (60 mg/day) + Placebo Randomization->Treatment_B Follow_Up 5-Year Follow-up Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint_Analysis Endpoint Analysis: - Invasive Breast Cancer - Other Health Outcomes Follow_Up->Endpoint_Analysis

Caption: Simplified workflow of the STAR clinical trial.

This flowchart outlines the key stages of the STAR trial, from participant screening and enrollment to randomization, treatment, and final endpoint analysis. This design allowed for a direct and unbiased comparison of the efficacy and safety of tamoxifen and raloxifene in a large population of high-risk postmenopausal women.[6][7]

References

spectroscopic comparison of different batches of Einecs 280-007-5

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive , chemically identified as "Copper, complexes with diazotized 3-amino-4-methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-benzenediamine and resorcinol, sodium salts" (CAS No. 82640-07-1), is crucial for ensuring batch-to-batch consistency in research and drug development applications. This guide outlines the key spectroscopic techniques and experimental protocols for such a comparison, providing a framework for researchers and scientists to assess the quality and reproducibility of this complex organic substance.

While specific spectroscopic data for different batches of Einecs 280-007-5 is not publicly available, this guide presents a representative analysis based on common practices for the quality control of complex dyes and pigments. The provided data tables are illustrative to demonstrate the expected format and nature of the results.

Data Presentation: Spectroscopic Comparison

A structured comparison of key spectroscopic data from different batches is essential for identifying any variations. The following table summarizes hypothetical data obtained from UV-Visible, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic TechniqueParameterBatch A (Reference)Batch BBatch CAcceptable Range
UV-Visible Spectroscopy λmax (nm) in DMSO485 nm486 nm483 nm485 ± 2 nm
Absorbance at λmax0.980.951.010.98 ± 0.05
FTIR Spectroscopy -N=N- Stretch (cm⁻¹)1455 cm⁻¹1456 cm⁻¹1454 cm⁻¹1455 ± 2 cm⁻¹
-SO₃ Stretch (cm⁻¹)1180 cm⁻¹1181 cm⁻¹1179 cm⁻¹1180 ± 2 cm⁻¹
-OH Stretch (cm⁻¹)3400 cm⁻¹ (broad)3405 cm⁻¹ (broad)3398 cm⁻¹ (broad)3400 ± 10 cm⁻¹
¹H NMR Spectroscopy Chemical Shift δ (ppm)7.8 (d), 7.2 (m), 3.9 (s)7.8 (d), 7.2 (m), 3.9 (s)7.8 (d), 7.2 (m), 3.9 (s)Consistent peak pattern
Integral RatiosConsistentConsistentConsistent< 5% variation
Raman Spectroscopy Key Band Position (cm⁻¹)1590 cm⁻¹1591 cm⁻¹1589 cm⁻¹1590 ± 2 cm⁻¹

Note: The data presented in this table is illustrative and serves as an example of how to structure the comparative data.

Experimental Protocols

Detailed methodologies are critical for reproducible spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the maximum absorption wavelength (λmax) and absorbance, which are indicative of the electronic structure and concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve a small amount of each batch of this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 µg/mL.

    • Blank: Use DMSO as the reference blank.

    • Measurement: Scan the samples over a wavelength range of 200-800 nm.[1]

    • Analysis: Determine the λmax and the corresponding absorbance value. Compare the spectra of different batches for any shifts in λmax or significant differences in absorbance.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present and to fingerprint the molecule. Variations in peak positions or intensities can indicate structural differences.

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

    • Background: Collect a background spectrum of the clean, empty ATR crystal.

    • Measurement: Acquire the spectrum of the sample over a range of 4000-400 cm⁻¹.

    • Analysis: Compare the FTIR spectra of the different batches. Pay close attention to the characteristic stretching frequencies for azo groups (-N=N-), sulfonate groups (-SO₃), and hydroxyl groups (-OH).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed information about the molecular structure. ¹H NMR is particularly useful for comparing the chemical environment of protons in different batches.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve an accurately weighed amount of each batch in a deuterated solvent (e.g., DMSO-d₆).

    • Measurement: Acquire ¹H NMR spectra for each sample.

    • Analysis: Compare the chemical shifts, splitting patterns, and integral ratios of the peaks across the different batches. Any significant differences could suggest the presence of impurities or structural isomers.[4]

Raman Spectroscopy
  • Objective: To provide complementary vibrational information to FTIR and is particularly useful for analyzing the overall molecular structure and identifying minor differences.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Procedure:

    • Sample Preparation: Place a small amount of the powdered sample on a microscope slide.

    • Measurement: Acquire the Raman spectrum over a relevant spectral range (e.g., 200-2000 cm⁻¹).

    • Analysis: Compare the Raman spectra for any shifts in peak positions or changes in relative intensities, which could indicate variations in the molecular structure or crystalline form.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Comparison

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis cluster_3 Conclusion BatchA Batch A UVVis UV-Vis Spectroscopy BatchA->UVVis FTIR FTIR Spectroscopy BatchA->FTIR NMR NMR Spectroscopy BatchA->NMR Raman Raman Spectroscopy BatchA->Raman BatchB Batch B BatchB->UVVis BatchB->FTIR BatchB->NMR BatchB->Raman BatchC Batch C BatchC->UVVis BatchC->FTIR BatchC->NMR BatchC->Raman CompareSpectra Compare Spectra UVVis->CompareSpectra FTIR->CompareSpectra NMR->CompareSpectra Raman->CompareSpectra DataTable Generate Data Table CompareSpectra->DataTable Conclusion Batch Consistency Assessment DataTable->Conclusion G Start Receive New Batch PerformTests Perform Spectroscopic Tests (UV-Vis, FTIR, NMR, Raman) Start->PerformTests CompareData Compare Data with Reference Batch PerformTests->CompareData Decision Data within Acceptable Range? CompareData->Decision Accept Accept Batch Decision->Accept Yes Reject Reject Batch Decision->Reject No Investigate Investigate Discrepancy Reject->Investigate

References

An Evaluation of Raloxifene (CAS 82640-04-8) Efficacy Against Known Standards

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The provided CAS number, 82640-07-1, corresponds to a complex organic copper salt, likely a dye, and not a therapeutic agent. Based on the context of the request for a comparison guide for drug development professionals, it is highly probable that the intended query was for CAS 82640-04-8, which is Raloxifene hydrochloride. This guide proceeds with the evaluation of Raloxifene.

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that has been approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for invasive breast cancer.[1][2] It exhibits tissue-specific estrogen agonist and antagonist effects.[1][2][3][4]

Mechanism of Action

Raloxifene's therapeutic effects are mediated through its binding to estrogen receptors (ERs), primarily ERα and ERβ.[1][2][3] The binding of Raloxifene to these receptors induces conformational changes that are different from those induced by estrogen. This leads to differential recruitment of co-activator and co-repressor proteins in various tissues, resulting in tissue-specific gene expression and physiological effects.[2][3][5]

  • In Bone: Raloxifene acts as an estrogen agonist.[1][2] It mimics the effects of estrogen, leading to a decrease in bone resorption by inhibiting osteoclast activity and an increase in bone mineral density (BMD).[3]

  • In Breast and Uterine Tissue: Raloxifene acts as an estrogen antagonist.[1][2][3] It blocks the proliferative effects of estrogen in these tissues, which is the basis for its use in reducing the risk of estrogen receptor-positive (ER-positive) breast cancer.[2][3]

Raloxifene_Mechanism_of_Action Raloxifene Signaling Pathway cluster_bone Bone Tissue (Agonist Effect) cluster_breast Breast Tissue (Antagonist Effect) Raloxifene_bone Raloxifene ER_bone Estrogen Receptor (ER) Raloxifene_bone->ER_bone Binds to Coactivators Co-activators ER_bone->Coactivators Recruits Bone_Resorption Decreased Bone Resorption Coactivators->Bone_Resorption BMD Increased Bone Mineral Density Bone_Resorption->BMD Raloxifene_breast Raloxifene ER_breast Estrogen Receptor (ER) Raloxifene_breast->ER_breast Binds to Corepressors Co-repressors ER_breast->Corepressors Recruits Gene_Transcription Inhibition of Estrogen-Dependent Gene Transcription Corepressors->Gene_Transcription Cell_Proliferation Decreased Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Mechanism of action of Raloxifene in bone and breast tissue.

Efficacy in Postmenopausal Osteoporosis

The primary goal of osteoporosis treatment is the prevention of fractures. The efficacy of Raloxifene has been evaluated in several large-scale clinical trials, most notably the Multiple Outcomes of Raloxifene Evaluation (MORE) trial.[6][7][8] The standard of care for postmenopausal osteoporosis includes bisphosphonates (e.g., alendronate, risedronate, zoledronic acid) and denosumab.[9][10][11][12]

Data Presentation: Comparison of Raloxifene with Standard Therapies for Osteoporosis
Drug ClassDrugVertebral Fracture Risk ReductionNon-Vertebral Fracture Risk ReductionHip Fracture Risk ReductionChange in Lumbar Spine BMD
SERM Raloxifene 30-50% vs. placebo[13]Not significant[8][14]Not significant+2.1% to +2.7% over 3 years[13]
Bisphosphonates Alendronate~50% vs. placebo[15]20-30% vs. placebo[16]40-50% vs. placebo[16]+5-7% over 3 years[16]
Risedronate60-70% vs. placebo[16]20-30% vs. placebo[16]40-50% vs. placebo[16]Similar to alendronate
Zoledronic Acid70% vs. placebo[15]~25% vs. placebo[15]41% vs. placebo[15]Similar to alendronate
RANKL Inhibitor Denosumab68% vs. placebo[15][17][18]20% vs. placebo[17][18]40% vs. placebo[15][17][18]+9.2% over 3 years[17]

Efficacy in Breast Cancer Risk Reduction

Raloxifene is indicated for the reduction in risk of invasive breast cancer in postmenopausal women with osteoporosis or those at high risk for invasive breast cancer. Its efficacy has been compared to placebo and another SERM, tamoxifen, in several large clinical trials, including the MORE, CORE, and STAR trials.[7][19][20] Alternatives for breast cancer risk reduction in postmenopausal women include tamoxifen and aromatase inhibitors (e.g., anastrozole, exemestane).[21][22]

Data Presentation: Comparison of Raloxifene with Standard Therapies for Breast Cancer Risk Reduction
Drug ClassDrugInvasive Breast Cancer Risk Reduction (vs. Placebo)ER-Positive Breast Cancer Risk Reduction (vs. Placebo)Key Adverse Events of Note
SERM Raloxifene 54% (overall)[23], 66% (in high-risk women)[7]70%[23], 76%[19]Increased risk of thromboembolic events, hot flashes.[24] Lower risk of uterine cancer and cataracts than tamoxifen.[19]
SERM Tamoxifen~29% to 49%[25][26]Significant reductionIncreased risk of endometrial cancer, thromboembolic events, and cataracts.[25]
Aromatase Inhibitors Anastrozole~53%[27]Significant reductionMusculoskeletal events, bone loss.[22]
Exemestane~50%[28]Significant reductionMusculoskeletal events, bone loss.[22]

Experimental Protocols

Detailed, step-by-step experimental protocols for large-scale clinical trials are extensive and proprietary. However, the general methodologies employed in key trials evaluating Raloxifene are summarized below.

Workflow for a Typical Phase III Clinical Trial of an Osteoporosis Drug

Clinical_Trial_Workflow Phase III Clinical Trial Workflow for Osteoporosis cluster_setup Trial Setup cluster_execution Trial Execution cluster_analysis Data Analysis and Reporting Protocol Protocol Development (Inclusion/Exclusion Criteria, Endpoints) IRB IRB/Ethics Committee Approval Protocol->IRB Sites Site Selection and Initiation IRB->Sites Screening Patient Screening and Informed Consent Sites->Screening Randomization Randomization (Drug vs. Placebo/Active Comparator) Screening->Randomization Treatment Treatment Administration and Follow-up Visits Randomization->Treatment Data_Collection Data Collection (BMD, Fractures, Adverse Events) Treatment->Data_Collection DB_Lock Database Lock Data_Collection->DB_Lock Analysis Statistical Analysis DB_Lock->Analysis Reporting Clinical Study Report and Publication Analysis->Reporting

Caption: Generalized workflow of a Phase III clinical trial for an osteoporosis drug.

Summary of Methodologies for Key Raloxifene Trials

1. Multiple Outcomes of Raloxifene Evaluation (MORE) Trial [6][7][8]

  • Objective: To determine the effect of raloxifene on fracture risk in postmenopausal women with osteoporosis.

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 7,705 postmenopausal women (mean age 66.5 years) with osteoporosis.

  • Intervention: Participants were randomized to receive raloxifene (60 mg/day or 120 mg/day) or placebo.

  • Duration: 36 months of follow-up.

  • Primary Endpoint: Incidence of new vertebral fractures.

  • Secondary Endpoints: Non-vertebral fractures, bone mineral density (BMD), and safety.

2. Continuing Outcomes Relevant to Evista (CORE) Trial [7][19]

  • Objective: To evaluate the efficacy of an additional 4 years of raloxifene therapy in preventing invasive breast cancer in women who participated in the MORE trial.

  • Study Design: Multicenter, double-blind, placebo-controlled extension study.

  • Participants: A subset of women from the MORE trial.

  • Intervention: Participants continued on their assigned treatment (raloxifene 60 mg/day or placebo).

  • Primary Endpoint: Incidence of invasive breast cancer.

3. Study of Tamoxifen and Raloxifene (STAR) Trial [20]

  • Objective: To compare the effects of tamoxifen and raloxifene on the risk of developing invasive breast cancer in postmenopausal women at increased risk.

  • Study Design: Randomized, double-blind, active-controlled trial.

  • Participants: 19,747 postmenopausal women at increased risk for breast cancer.

  • Intervention: Participants were randomized to receive tamoxifen (20 mg/day) or raloxifene (60 mg/day) for 5 years.

  • Primary Endpoint: Incidence of invasive breast cancer.

  • Secondary Endpoints: Incidence of non-invasive breast cancer, uterine cancer, and other health outcomes.

References

Safety Operating Guide

Safe Disposal of Evans Blue (EINECS 280-007-5): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the proper disposal of Evans Blue (also known as Direct Blue 53), identified by EINECS number 280-007-5, requires adherence to hazardous waste protocols due to its classification as a potential carcinogen. [1][2] This guide provides essential procedural steps for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is critical to obtain special instructions and understand all safety precautions.[2] The following personal protective equipment is mandatory when handling Evans Blue:

  • Protective Gloves: Wear appropriate chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective garments should be worn to prevent skin contact.

  • Eye and Face Protection: Use safety glasses with side shields or goggles. If there is a risk of splashing, a face shield is recommended.

  • Respiratory Protection: If working with the powdered form and dust generation is possible, use a P3 filter respirator. All handling of the substance should ideally be done under a chemical fume hood.[2]

Step-by-Step Disposal Procedure

The primary directive for the disposal of Evans Blue is to treat it as hazardous waste and dispose of it via an approved waste disposal plant.[2]

  • Containment:

    • Solid Waste: Carefully sweep up any solid Evans Blue, avoiding dust formation.[2] Place the collected solid into a clearly labeled, sealable container suitable for hazardous chemical waste.

    • Liquid Waste: For solutions containing Evans Blue, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust. Place the absorbent material into a labeled, sealable container for hazardous waste.

    • Contaminated Materials: Any materials that have come into contact with Evans Blue, such as pipette tips, gloves, and paper towels, must also be disposed of as hazardous waste in the same manner.

  • Labeling:

    • Clearly label the hazardous waste container with the name "Evans Blue" or "Direct Blue 53," the CAS number (314-13-6), and the appropriate hazard symbol (e.g., pictogram for carcinogenicity).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[2] The storage area should be cool, dry, and well-ventilated.[2]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Do not pour Evans Blue solutions down the drain, as the substance is water-soluble and can spread in water systems.[1]

Emergency Spill Protocol

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain the spill.

  • For liquid spills, cover with an absorbent material. For solid spills, carefully sweep to avoid creating dust.

  • Collect the contained waste and place it in a labeled hazardous waste container.

  • Clean the affected area thoroughly.

  • If exposed or concerned, seek medical advice or attention.[1][2]

Quantitative Data

No specific quantitative data for disposal, such as concentration limits, were available in the reviewed safety data sheets. The general recommendation is to treat any concentration of Evans Blue as hazardous waste.

ParameterValue
Water Solubility280 g/L (at 20°C)[1]
WGK Classification3 (self-classification) - severely hazardous to water[1]
Disposal RecommendationTo an approved waste disposal plant

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of Evans Blue.

cluster_prep Preparation cluster_containment Containment cluster_disposal Final Disposal start Start: Identify Evans Blue Waste ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Carefully sweep solid waste (Avoid dust formation) waste_type->solid_waste Solid liquid_waste Absorb liquid waste with inert material waste_type->liquid_waste Liquid container Place in a labeled, sealed hazardous waste container solid_waste->container liquid_waste->container storage Store in a designated, secure area container->storage disposal Arrange for pickup by a licensed waste disposal company storage->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of Evans Blue.

References

Essential Safety and Logistical Information for Handling Glutaraldehyde (Einecs 280-007-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the safe handling and disposal of Glutaraldehyde (Einecs 280-007-5), a substance widely used as a disinfectant, sterilant, and tissue fixative. Adherence to these procedures is critical for ensuring laboratory safety and minimizing health risks.

Personal Protective Equipment (PPE)

When handling glutaraldehyde, a comprehensive PPE strategy is mandatory to prevent exposure. The selection of appropriate PPE should be based on a thorough hazard assessment of the specific tasks being performed.

Eye and Face Protection:

  • Required: Splash-proof goggles and/or a full-face shield must be worn to protect against splashes and vapors.[1][2] Standard safety glasses are not sufficient.

  • Contact Lenses: Avoid wearing contact lenses when working with glutaraldehyde, as they can trap vapors and hinder emergency eye flushing.[3]

Hand Protection:

  • Recommended Gloves: Butyl rubber and nitrile gloves have demonstrated robust protection for full-shift exposures.[1]

  • Alternative Gloves: For shorter-term contact, polyethylene or Viton® gloves are also suitable.[1][3]

  • Inadequate Protection: Latex gloves offer variable and often insufficient protection and should be avoided.[4] If their use is unavoidable for incidental contact, they should be low-protein, powder-free, and worn with additional hand protection.[4]

Protective Clothing:

  • Body Protection: Wear lab coats, aprons, or gowns made of appropriate materials like polypropylene to provide an additional barrier.[1] For tasks with a high risk of splashing, impervious aprons made of polyethylene, polyvinyl chloride, or nitrile rubber are recommended.[3]

  • Footwear: Use shoes constructed of materials impervious to glutaraldehyde to prevent skin contact with the feet or ankles.[2]

Respiratory Protection:

  • When Required: Respirators are necessary when engineering controls, such as fume hoods, are insufficient to maintain exposure below the recommended limits, or during spill cleanup.[4][5]

  • Type of Respirator: Use NIOSH-approved respirators equipped with organic vapor cartridges.[4] A full respiratory protection program, including fit testing and medical evaluation, is required for all personnel who must wear respirators.[5]

Quantitative Data for PPE Selection

PPE ComponentRecommended MaterialProtection Level
Gloves Butyl Rubber, Nitrile, Viton®Full-shift protection from glutaraldehyde solutions.[1]
PolyethyleneSuitable for shorter exposures.[1]
Protective Clothing Polypropylene, Polyethylene, PVC, Nitrile RubberProvides a barrier against splashes and contamination.[1][3]
Eye Protection Splash-proof Goggles, Full-face ShieldProtects against direct contact with liquid and vapor.[1][2]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when exposure limits may be exceeded.[4]

Operational and Disposal Plans

Engineering Controls:

  • Ventilation: Always handle glutaraldehyde in well-ventilated areas.[1] Local exhaust ventilation, such as a laboratory fume hood with a capture velocity of at least 100 feet per minute, is crucial for controlling vapor.[1][5]

  • Storage: Store glutaraldehyde in tightly closed, properly labeled containers in a cool, secure, and well-marked location.[4]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.

  • Transferring: When pouring or transferring glutaraldehyde solutions, do so carefully to avoid splashing and aerosol generation.[5]

  • Work Practices: Do not eat, drink, or smoke in areas where glutaraldehyde is handled.[1] Wash hands thoroughly after handling.

Spill Management:

  • Small Spills: For drips or small splashes, immediately wipe up with an absorbent material.[4]

  • Large Spills: In the event of a larger spill, evacuate the area.[6] Trained personnel wearing appropriate PPE, including respiratory protection, should clean up the spill using absorbent materials.[2][6] Do not wash spills into the sewer system.[6]

Disposal Plan:

  • Neutralization: Spent glutaraldehyde solutions are considered hazardous waste and may require neutralization before disposal.[7] Glycine-based neutralizers can be used for this purpose.[7][8]

  • Regulatory Compliance: Always dispose of glutaraldehyde solutions in accordance with local, state, and federal regulations.[8] Contact your institution's environmental health and safety department for specific disposal protocols. Pouring untreated glutaraldehyde down the drain may be prohibited.[8]

  • Container Disposal: Rinse empty containers with water before discarding them as normal waste, following the product label instructions.[4]

Experimental Workflow: Safe Handling of Glutaraldehyde

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency prep_assess Assess Task-Specific Hazards prep_select Select Appropriate PPE prep_assess->prep_select prep_inspect Inspect PPE for Integrity prep_select->prep_inspect prep_ensure Ensure Proper Ventilation prep_inspect->prep_ensure handle_don Don All Required PPE prep_ensure->handle_don handle_transfer Carefully Transfer Solution handle_don->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use emergency_spill Spill Occurs handle_transfer->emergency_spill handle_doff Doff PPE Correctly handle_use->handle_doff handle_use->emergency_spill disp_neutralize Neutralize Waste Solution handle_doff->disp_neutralize disp_dispose Dispose According to Protocol disp_neutralize->disp_dispose disp_clean Clean Work Area disp_dispose->disp_clean disp_wash Wash Hands Thoroughly disp_clean->disp_wash emergency_evacuate Evacuate Area emergency_spill->emergency_evacuate emergency_notify Notify Safety Personnel emergency_evacuate->emergency_notify emergency_cleanup Trained Personnel Cleanup emergency_notify->emergency_cleanup

Caption: Workflow for safe handling of Glutaraldehyde.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.